Product packaging for Tetradecanedioic acid(Cat. No.:CAS No. 821-38-5)

Tetradecanedioic acid

Katalognummer: B146896
CAS-Nummer: 821-38-5
Molekulargewicht: 258.35 g/mol
InChI-Schlüssel: HQHCYKULIHKCEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Tetradecanedioic acid is an alpha,omega-dicarboxylic acid that is tetradecane in which the methyl groups have been oxidised to the corresponding carboxylic acids. It has a role as a human metabolite. It is an alpha,omega-dicarboxylic acid and a dicarboxylic fatty acid. It is a conjugate acid of a tetradecanedioate(2-). It derives from a hydride of a tetradecane.
This compound has been reported in Drosophila melanogaster, Arabidopsis thaliana, and Pinus radiata with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O4 B146896 Tetradecanedioic acid CAS No. 821-38-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tetradecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHCYKULIHKCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCC(=O)O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061166
Record name Tetradecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetradecanedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.2 mg/mL
Record name Tetradecanedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

821-38-5
Record name Tetradecanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=821-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TETRADECANEDIOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9504
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetradecanedioic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetradecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRADECANEDIOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEC3AC47H1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tetradecanedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetradecanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid (TDDA), a 14-carbon α,ω-dicarboxylic acid, is a valuable chemical intermediate with applications in the synthesis of high-performance polymers, lubricants, adhesives, and as a potential biomarker. This technical guide provides a comprehensive overview of the primary chemical and biotechnological pathways for the synthesis of this compound. Detailed experimental protocols, quantitative data, and visual representations of the synthesis workflows are presented to facilitate understanding and replication by researchers and professionals in the field.

Chemical Synthesis Pathways

Several chemical routes have been established for the synthesis of this compound, primarily involving oxidation, chain extension, and coupling reactions.

Synthesis from Cyclododecanone via Baeyer-Villiger Oxidation and Chain Extension

This pathway involves the expansion of a 12-carbon ring to a 14-membered lactone, followed by hydrolysis and oxidation.

Experimental Protocol:

Step 1: Baeyer-Villiger Oxidation of Cyclododecanone to Dodecanolide A solution of cyclododecanone in a suitable solvent such as chloroform or dichloromethane is treated with an oxidizing agent. Common oxidizing agents for this reaction include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction mixture is then washed with a sodium bicarbonate solution to remove acidic byproducts, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield crude dodecanolide. Purification can be achieved by column chromatography on silica gel.

Step 2: Hydrolysis of Dodecanolide to 12-Hydroxydodecanoic Acid The purified dodecanolide is hydrolyzed by refluxing with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. After the reaction is complete, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the 12-hydroxydodecanoic acid. The product is then filtered, washed with cold water, and dried.

Step 3: Conversion of 12-Hydroxydodecanoic Acid to 12-Bromododecanoic Acid The hydroxyl group is converted to a bromide using a reagent like hydrobromic acid in the presence of a phase-transfer catalyst or by reaction with phosphorus tribromide.

Step 4: Chain Extension via Cyanation and Hydrolysis The 12-bromododecanoic acid is then subjected to nucleophilic substitution with sodium or potassium cyanide in a suitable solvent to yield 13-cyanotridecanoic acid. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields this compound.

Quantitative Data:

StepReactantsReagents/CatalystsReaction ConditionsYield
1Cyclododecanonem-CPBA, DichloromethaneRoom temperature, 24 h~85%
2DodecanolideNaOH (aq), then HCl (aq)Reflux, 4 h>90%
312-Hydroxydodecanoic AcidHBr, Phase-transfer catalystVaries~80-90%
412-Bromododecanoic AcidNaCN, then H₃O⁺/H₂OVaries~70-80%

Synthesis Workflow:

G A Cyclododecanone B Dodecanolide A->B Baeyer-Villiger Oxidation C 12-Hydroxydodecanoic Acid B->C Hydrolysis D 12-Bromododecanoic Acid C->D Bromination E 13-Cyanotridecanoic Acid D->E Cyanation F This compound E->F Hydrolysis

Figure 1: Synthesis of this compound from Cyclododecanone.
Synthesis from Oleic Acid via Ozonolysis and Chain Extension

This method utilizes the readily available renewable resource, oleic acid, which is cleaved at its double bond to produce shorter-chain dicarboxylic acids that can be further elongated.

Experimental Protocol:

Step 1: Ozonolysis of Oleic Acid to Azelaic Acid and Pelargonic Acid A solution of oleic acid in a non-participating solvent (e.g., dichloromethane or methanol) is cooled to a low temperature (typically -78 °C). A stream of ozone gas is then bubbled through the solution until a blue color persists, indicating an excess of ozone. The reaction mixture is then purged with an inert gas (e.g., nitrogen or oxygen) to remove excess ozone. The resulting ozonide is then worked up under oxidative conditions (e.g., using hydrogen peroxide) to yield azelaic acid (nonanedioic acid) and pelargonic acid (nonanoic acid). The dicarboxylic acid, azelaic acid, is separated from the monocarboxylic acid by extraction or crystallization.[1]

Step 2: Chain Extension of Azelaic Acid Azelaic acid can be elongated to this compound through several methods, including Kolbe electrolysis or by conversion to a dihalide followed by a chain extension sequence similar to the one described for the cyclododecanone route. For instance, azelaic acid can be reduced to 1,9-nonanediol, which is then converted to 1,9-dibromononane. Reaction with the sodium salt of diethyl malonate, followed by hydrolysis and decarboxylation, would extend the chain by two carbons at each end, but this would lead to a C13 diacid. A more direct C14 synthesis would require a different strategy, such as a coupling reaction.

A more direct, though less common, approach would involve the conversion of azelaic acid to its monoester, followed by conversion to the acid chloride and coupling with a suitable organometallic reagent to introduce the additional carbons, followed by further functional group manipulations.

Quantitative Data:

StepReactantsReagents/CatalystsReaction ConditionsYield
1Oleic AcidO₃, then H₂O₂-78 °C to room temp.High for cleavage
2Azelaic AcidMulti-stepVariesVaries

Logical Relationship:

G A Oleic Acid B Ozonide Intermediate A->B Ozonolysis C Azelaic Acid + Pelargonic Acid B->C Oxidative Workup D Separation C->D E Azelaic Acid D->E F Chain Extension (Multi-step) E->F G This compound F->G

Figure 2: Conceptual Pathway from Oleic Acid.

Biotechnological Synthesis Pathway

The microbial conversion of n-alkanes and fatty acids offers a more sustainable route to dicarboxylic acids. The yeast Candida tropicalis is particularly effective in this biotransformation.

Fermentation of n-Tetradecane using Candida tropicalis

This pathway utilizes the ω-oxidation pathway in yeast to convert the terminal methyl groups of n-tetradecane into carboxylic acids.

Experimental Protocol:

Step 1: Inoculum Preparation A culture of Candida tropicalis is grown in a suitable pre-culture medium containing a carbon source (e.g., glucose), nitrogen source (e.g., yeast extract, peptone), and essential minerals. The culture is incubated at a controlled temperature (typically 28-30 °C) with shaking to ensure adequate aeration until it reaches the exponential growth phase.

Step 2: Fermentation The main fermentation is carried out in a bioreactor with a defined production medium. The medium typically contains the substrate (n-tetradecane or tetradecanoic acid), a nitrogen source (e.g., ammonium sulfate), phosphate source (e.g., potassium phosphate), and trace elements. The pH of the medium is controlled (usually between 6.0 and 7.5), and the temperature is maintained at 28-30 °C. Aeration and agitation are critical parameters to ensure sufficient oxygen supply for the oxidation reactions. The fermentation is monitored for cell growth and product formation over several days.

Step 3: Product Recovery and Purification After the fermentation is complete, the biomass is separated from the broth by centrifugation or microfiltration. The supernatant, containing the this compound, is then acidified to precipitate the dicarboxylic acid, which has low solubility in acidic aqueous solutions. The precipitated acid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., hot water or ethanol) to obtain a high-purity product.

Quantitative Data:

ParameterValue
MicroorganismCandida tropicalis
Substraten-Tetradecane
Temperature28-30 °C
pH6.0 - 7.5
Fermentation Time96 - 144 hours
Product TiterCan exceed 100 g/L[2]
YieldVaries depending on strain and conditions

Biotechnological Synthesis Workflow:

G A Candida tropicalis Inoculum B Fermentation Bioreactor (n-Tetradecane, Nutrients) A->B Inoculation C Fermentation Broth B->C Fermentation D Cell Separation (Centrifugation/Filtration) C->D E Supernatant D->E F Acidification E->F G Crude this compound (Precipitate) F->G H Purification (Recrystallization) G->H I Pure this compound H->I

References

An In-depth Technical Guide on the Natural Sources and Occurrence of Tetradecanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid, a 14-carbon α,ω-dicarboxylic acid, is a molecule of growing interest in various scientific fields, including polymer chemistry, and as a potential biomarker in biomedical research.[1] Its natural occurrence, primarily as a structural component in plants and as a metabolic byproduct in animals, provides a foundation for understanding its biological roles and potential applications. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental analysis of this compound.

Natural Occurrence of this compound

This compound is found in a variety of natural sources, most notably as a key monomer in the complex biopolyesters of plants, namely cutin and suberin. It is also an endogenous metabolite in animals, produced through the omega-oxidation of fatty acids.

Plant Sources: A Constituent of Cutin and Suberin

Cutin and suberin are insoluble lipid polyesters that form protective barriers on the surfaces of plants.[2][3] Cutin is the main component of the plant cuticle, covering the aerial parts of plants, while suberin is found in underground parts, barks, and wound-healing tissues.[4] These polymers are composed of glycerol and a variety of long-chain fatty acids, including α,ω-dicarboxylic acids. This compound is one of the dicarboxylic acids that can be found in the monomeric composition of suberin.[5]

The composition of suberin, and therefore the concentration of this compound, can vary significantly between plant species and even different tissues within the same plant. For example, the suberin of cork oak (Quercus suber) is a well-studied source of dicarboxylic acids.[6][7]

Animal Sources: A Product of Fatty Acid Metabolism

In animals, this compound is formed through the omega (ω)-oxidation of tetradecanoic acid (myristic acid).[8][9] This is a minor metabolic pathway for fatty acid degradation that occurs primarily in the endoplasmic reticulum of the liver and kidneys.[9] The omega-oxidation pathway becomes more significant when the primary fatty acid breakdown pathway, beta-oxidation, is impaired.[8] This metabolic route converts the terminal methyl group of a fatty acid into a carboxylic acid, thus forming a dicarboxylic acid.

Quantitative Data on this compound Occurrence

The following table summarizes the available quantitative data on the occurrence of C14 dicarboxylic acid (this compound) in the suberin of various plant species. It is important to note that the data is presented as a relative percentage of the total identified suberin monomers.

Plant SpeciesTissueC14 Dicarboxylic Acid (% of total suberin monomers)Reference
Quercus suber (Cork Oak)CorkPresent, but not individually quantified in the provided abstracts. Dicarboxylic acids are a major component.[6][7]
Arabidopsis thalianaRoot~70% of aliphatic suberin is ω-hydroxy acids and dioic acids. Specific percentage for C14 not detailed.[5]

Note: The available literature often groups dicarboxylic acids together or focuses on the more abundant C16 and C18 chains. Precise quantification of this compound across a wide range of species is an area requiring further research.

Biosynthesis and Signaling Pathways

Omega-Oxidation of Fatty Acids in Animals

The primary route for the biosynthesis of this compound in animals is the omega-oxidation of tetradecanoic acid. This pathway involves a series of enzymatic reactions.[8][9][10]

Omega_Oxidation cluster_ER Endoplasmic Reticulum FA Tetradecanoic Acid (C14:0) OH_FA ω-Hydroxy- tetradecanoic Acid FA->OH_FA Cytochrome P450 NADPH, O₂ Aldehyde_FA Tetradecanal- 1-oic Acid OH_FA->Aldehyde_FA Alcohol Dehydrogenase NAD⁺ DCA This compound (C14 DCA) Aldehyde_FA->DCA Aldehyde Dehydrogenase NAD⁺ β-Oxidation β-Oxidation DCA->β-Oxidation Further Metabolism

Omega-Oxidation Pathway for this compound Biosynthesis.
Biosynthesis of Suberin Monomers in Plants

In plants, the biosynthesis of suberin monomers, including dicarboxylic acids, is a complex process involving fatty acid synthesis, elongation, and modification. The following diagram illustrates a generalized workflow for the production of these monomers.

Suberin_Monomer_Biosynthesis cluster_synthesis Monomer Biosynthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FattyAcids C16, C18 Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) FattyAcids->VLCFAs Fatty Acid Elongase OmegaOH_VLCFAs ω-Hydroxy VLCFAs VLCFAs->OmegaOH_VLCFAs ω-Hydroxylase (CYP450) DCAs α,ω-Dicarboxylic Acids (including this compound) OmegaOH_VLCFAs->DCAs Dehydrogenases SuberinPolymer Suberin Polymer OmegaOH_VLCFAs->SuberinPolymer DCAs->SuberinPolymer Polymerization with Glycerol & other monomers

Generalized Biosynthesis of Suberin Monomers in Plants.
Role in Signaling

While specific signaling pathways for this compound are not well-defined, some dicarboxylic acids, such as citrate, have been shown to play a role in regulating gene expression in plants, particularly in response to biotic and abiotic stress.[11] Very-long-chain fatty acids, the precursors to long-chain dicarboxylic acids in plants, are also implicated in stress signaling.[2][4] Further research is needed to elucidate the specific signaling functions of this compound.

Experimental Protocols: Analysis of this compound from Plant Suberin

The analysis of this compound from plant sources typically involves the isolation of the suberin polymer, followed by depolymerization and analysis of the resulting monomers by gas chromatography-mass spectrometry (GC-MS).[12][13]

Sample Preparation and Delipidation
  • Tissue Collection and Grinding: Collect fresh plant tissue (e.g., roots, bark). For dried material, ensure it is finely ground.

  • Solvent Extraction (Delipidation): To remove soluble lipids (waxes, free fatty acids), perform exhaustive extraction with a series of organic solvents. A typical sequence is:

    • Dichloromethane

    • Methanol

    • This process yields a delipidated plant residue containing the insoluble suberin polymer.[14]

Depolymerization of Suberin (Transesterification)
  • Reagent Preparation: Prepare a solution of 1% (w/v) sodium methoxide in methanol.

  • Reaction: Add the sodium methoxide solution to the dried, delipidated plant residue.

  • Incubation: Heat the mixture at 60°C for 2 hours to cleave the ester bonds of the suberin polymer, releasing the fatty acid methyl esters (FAMEs).[12]

  • Acidification and Extraction: After cooling, acidify the reaction mixture to a pH of approximately 6 with sulfuric acid. Extract the FAMEs with dichloromethane.

Derivatization
  • Purpose: To increase the volatility and thermal stability of the monomers for GC-MS analysis, hydroxyl groups are derivatized.

  • Silylation: A common method is to treat the dried extract with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine at 70°C for 30 minutes. This converts hydroxyl groups to trimethylsilyl (TMS) ethers.[15]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection: Inject the derivatized sample into the GC-MS system.

  • Separation: Use a suitable capillary column (e.g., HP-5MS) to separate the different suberin monomers based on their boiling points and interactions with the stationary phase.

  • Detection and Identification: As the compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used to identify the individual monomers, including the TMS derivative of this compound methyl ester, by comparing them to mass spectral libraries and standards.

  • Quantification: For quantitative analysis, an internal standard (e.g., a C15 or C17 dicarboxylic acid) should be added at the beginning of the procedure to account for any sample loss during preparation.[13] The concentration of this compound is then determined by comparing its peak area to that of the internal standard.

Experimental_Workflow Start Plant Tissue (e.g., roots, bark) Grinding Grinding Start->Grinding Delipidation Delipidation (Solvent Extraction) Grinding->Delipidation Depolymerization Depolymerization (Transesterification with NaOMe/MeOH) Delipidation->Depolymerization Extraction Extraction of Monomers Depolymerization->Extraction Derivatization Derivatization (e.g., Silylation with BSTFA) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis

Workflow for the Analysis of Suberin Monomers.

Conclusion

This compound is a naturally occurring dicarboxylic acid with significant presence in the plant kingdom as a component of suberin and cutin, and in the animal kingdom as a product of fatty acid metabolism. Understanding its natural sources and the pathways of its formation is crucial for exploring its potential applications. The provided experimental protocols offer a robust framework for the extraction and quantification of this compound from natural matrices, enabling further research into its biological functions and industrial utility. The continued investigation into the quantitative distribution of this molecule across different species and its potential role in biological signaling will undoubtedly open new avenues for scientific discovery and technological innovation.

References

Solubility of Tetradecanedioic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetradecanedioic acid in various organic solvents. The information is compiled to assist researchers, chemists, and formulation scientists in academia and the pharmaceutical industry. This document summarizes available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow of the experimental process.

Core Concepts in Solubility

This compound (C₁₄H₂₆O₄), a long-chain dicarboxylic acid, exhibits solubility characteristics that are crucial for its application in chemical synthesis, polymer production, and pharmaceutical formulations. Its solubility is primarily governed by the principle of "like dissolves like," indicating a higher affinity for polar solvents due to the presence of two carboxylic acid functional groups. As is common with many organic acids, the solubility of this compound is also significantly influenced by temperature, generally increasing as the temperature rises.[1]

Quantitative Solubility Data

SolventTemperature (°C)SolubilityMolar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)2552 mg/mL[2]201.27 mM[2]Requires sonication for dissolution.[3]
Dimethyl Sulfoxide (DMSO)Not Specified50 mg/mL[3]193.53 mM[3]Requires sonication for dissolution.[3]
Ethanol25< 1 mg/mL[2]-Slightly soluble.
MethanolNot SpecifiedSlightly Soluble[4]-Qualitative observation.
WaterNot Specified0.2 mg/mL[5][6]-Practically insoluble.[6]

Experimental Protocols for Solubility Determination

A precise understanding of solubility requires standardized experimental procedures. The static equilibrium method, often coupled with gravimetric analysis, is a widely accepted technique for determining the solubility of a solid compound in a solvent.

Static Equilibrium Method (Shake-Flask)

This method involves creating a saturated solution of the solute in the solvent at a controlled temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance (±0.0001 g)

  • Thermostatically controlled oven

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Pipettes and other standard laboratory glassware

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that solid-liquid equilibrium is reached. The equilibration time should be sufficient for the concentration of the dissolved solid to become constant.

  • Phase Separation: Once equilibrium is established, cease agitation and allow the vials to rest in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to permit the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation or further dissolution. Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any suspended solid particles.

  • Concentration Analysis (Gravimetric Method): a. Weigh the vial containing the filtered saturated solution to determine the total mass of the solution. b. Place the vial in a thermostatically controlled oven at a temperature sufficient to evaporate the solvent without degrading the this compound. c. Once the solvent has completely evaporated, cool the vial in a desiccator and weigh it to determine the mass of the dissolved solid. d. Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation of Solubility: The solubility can be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.

    • g/100g solvent: Solubility = (mass of residue / (mass of solution - mass of residue)) * 100

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the static equilibrium method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to Solvent B Seal Vials A->B C Agitate at Constant Temperature (24-72h) B->C D Settle Undissolved Solid (2-4h) C->D E Withdraw & Filter Supernatant D->E F Weigh Saturated Solution E->F G Evaporate Solvent F->G H Weigh Dry Residue G->H I Calculate Solubility H->I

Caption: Workflow for Solubility Determination.

References

An In-depth Technical Guide to the Physicochemical Properties and Metabolic Significance of Tetradecanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of tetradecanedioic acid, complete with detailed experimental protocols for their determination. Furthermore, it delves into the metabolic pathways associated with this long-chain dicarboxylic acid and outlines a typical workflow for its analysis in biological matrices.

Physicochemical Data of this compound

This compound, a 14-carbon α,ω-dicarboxylic acid, possesses distinct physical properties owing to its long aliphatic chain and two terminal carboxylic acid groups. The following table summarizes its key physical constants.

PropertyValueSource(s)
Melting Point124-127 °C[1][2][3]
124-129 °C[4]
Boiling Point427.81 °C (rough estimate)[2][5]

Experimental Protocols

The determination of the melting and boiling points of a pure crystalline solid like this compound requires precise experimental techniques to ensure accuracy.

Melting Point Determination using the Capillary Method

The melting point of this compound can be accurately determined using the capillary method with either a Mel-Temp apparatus or a Thiele tube setup. This method relies on heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.

Materials:

  • This compound, finely powdered

  • Capillary tubes (sealed at one end)

  • Mel-Temp apparatus or Thiele tube setup

  • Thermometer (calibrated)

  • Heating oil (for Thiele tube)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle to ensure uniform packing and heat transfer.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.

  • Apparatus Setup:

    • Mel-Temp Apparatus: The packed capillary tube is placed in the designated slot of the Mel-Temp apparatus.

    • Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or a small piece of tubing, ensuring the sample is aligned with the thermometer bulb. The thermometer and attached capillary are then immersed in the oil of the Thiele tube.

  • Heating and Observation:

    • The apparatus is heated at a moderate rate until the temperature is about 15-20 °C below the expected melting point.

    • The heating rate is then reduced to a slow and steady 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating medium.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically 0.5-2 °C.

Boiling Point Determination using the Thiele Tube Method

Due to its high boiling point and solid state at room temperature, a modified capillary method within a Thiele tube is suitable for determining the boiling point of this compound.

Materials:

  • This compound

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Thiele tube

  • High-temperature heating oil (e.g., silicone oil)

  • Thermometer (calibrated)

  • Bunsen burner or heating mantle

Procedure:

  • Sample Preparation: A small amount of this compound is placed in the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.

  • Apparatus Assembly: The test tube is attached to a thermometer. This assembly is then placed into the Thiele tube containing the heating oil, ensuring the sample is below the oil level.

  • Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

  • Observation: Heating is continued until a steady and continuous stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.

  • Boiling Point Determination: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube. This indicates that the vapor pressure of the substance is equal to the atmospheric pressure.

Metabolic Pathways and Experimental Workflows

This compound is a product of fatty acid metabolism and can be further processed through peroxisomal oxidation. Understanding these pathways and the methods to analyze this dicarboxylic acid is crucial for researchers in various fields.

Omega (ω)-Oxidation of Fatty Acids

Long-chain fatty acids can undergo ω-oxidation in the endoplasmic reticulum, a process that introduces a hydroxyl group at the terminal methyl carbon, which is subsequently oxidized to a carboxylic acid, forming a dicarboxylic acid like this compound.

Omega_Oxidation Fatty_Acid Long-Chain Fatty Acid (e.g., Myristic Acid) Omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acid->Omega_Hydroxy_FA Cytochrome P450 NADPH, O₂ Omega_Oxo_FA ω-Oxo Fatty Acid Omega_Hydroxy_FA->Omega_Oxo_FA Alcohol Dehydrogenase NAD⁺ Dicarboxylic_Acid α,ω-Dicarboxylic Acid (e.g., this compound) Omega_Oxo_FA->Dicarboxylic_Acid Aldehyde Dehydrogenase NAD⁺

Caption: Omega-Oxidation Pathway of Fatty Acids.

Peroxisomal β-Oxidation of Dicarboxylic Acids

Once formed, long-chain dicarboxylic acids are preferentially metabolized in peroxisomes via β-oxidation, where they are chain-shortened.

Peroxisomal_Beta_Oxidation DCA_CoA Tetradecanedioyl-CoA Enoyl_CoA Trans-Δ²-Enoyl-CoA DCA_CoA->Enoyl_CoA Acyl-CoA Oxidase FAD → FADH₂ Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Bifunctional Enzyme (Hydratase activity) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Bifunctional Enzyme (Dehydrogenase activity) NAD⁺ → NADH Shortened_DCA_CoA Dodecanedioyl-CoA Ketoacyl_CoA->Shortened_DCA_CoA Thiolase CoA-SH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA DCA_Analysis_Workflow cluster_LCMS Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample_Collection->Extraction Derivatization Derivatization (e.g., Esterification) Extraction->Derivatization LC_MS_Analysis LC-MS/MS Analysis Derivatization->LC_MS_Analysis Separation Chromatographic Separation (e.g., HPLC, UPLC) Detection Mass Spectrometry Detection (e.g., ESI-MS/MS) Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

References

Spectral Analysis of Tetradecanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for Tetradecanedioic acid (CAS No. 821-38-5), a long-chain dicarboxylic acid. The information presented herein is intended to support research, development, and quality control activities where the characterization of this molecule is critical. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Quantitative Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (ppm)MultiplicityAssignment
~2.16Triplet-CH ₂-COOH
~1.53Quintet-CH₂-C H₂-COOH
~1.27Multiplet-(CH ₂)₈-

Solvent: H₂O[1]

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (ppm)Assignment
~180-C OOH
~35-C H₂-COOH
~30-(C H₂)ₙ-
~25-CH₂-C H₂-COOH

Note: The chemical shifts for the internal methylene groups often overlap in the 29-30 ppm region.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
3300-2500Strong, BroadO-H stretch (from hydrogen-bonded dimer)
2920, 2850StrongC-H stretch (aliphatic)
~1700StrongC=O stretch (from hydrogen-bonded dimer)
~1470, ~1430MediumC-H bend (scissoring)
~1280StrongC-O stretch
~920Medium, BroadO-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments of this compound

m/zIonNotes
258[M]⁺Molecular Ion
241[M-OH]⁺Loss of a hydroxyl radical
240[M-H₂O]⁺Loss of water
213[M-COOH]⁺Loss of a carboxyl group
129Common fragment in long-chain dicarboxylic acids
111Common fragment in long-chain dicarboxylic acids

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of solid this compound.

Methodology: Solid-State NMR (ssNMR)

  • Sample Preparation:

    • A sample of finely powdered this compound (50-100 mg) is packed into a zirconia rotor (typically 4 mm or 7 mm diameter).

  • Instrumentation:

    • A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is used.

  • ¹H NMR Acquisition:

    • The spectrum is acquired using a single-pulse experiment.

    • Magic-angle spinning is employed at a rate of 5-15 kHz to average out anisotropic interactions and obtain narrower lines.

  • ¹³C NMR Acquisition:

    • A Cross-Polarization Magic-Angle Spinning (CP/MAS) experiment is performed to enhance the signal of the low-abundance ¹³C nuclei.

    • High-power proton decoupling is applied during acquisition to remove ¹H-¹³C scalar couplings.

  • Data Processing:

    • The Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.

    • Chemical shifts are referenced to an external standard, such as adamantane.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation:

    • A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation:

    • A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The sample is brought into firm contact with the crystal using a pressure clamp.

    • The sample spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • ATR correction may be applied to the data.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

  • Sample Preparation (Derivatization):

    • To increase volatility for GC analysis, the carboxylic acid groups are often derivatized, for example, by silylation.

    • A small amount of this compound is dissolved in an appropriate solvent, and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added. The mixture is heated to ensure complete reaction.

  • Instrumentation:

    • A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole or ion trap analyzer).

  • GC Separation:

    • The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5).

  • MS Analysis:

    • As the derivatized compound elutes from the GC column, it enters the mass spectrometer.

    • Electron Ionization (EI) is commonly used to generate a characteristic fragmentation pattern.

  • Data Processing:

    • The mass spectrum is recorded, showing the relative abundance of different fragment ions.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the spectral analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Sample This compound (Solid) NMR Solid-State NMR (¹H, ¹³C) Sample->NMR IR ATR-FTIR Sample->IR MS GC-MS (after Derivatization) Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Modes (Functional Groups) IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectral analysis of this compound.

fragmentation_pathway M [M]⁺ (m/z 258) M_OH [M-OH]⁺ (m/z 241) M->M_OH -OH M_H2O [M-H₂O]⁺ (m/z 240) M->M_H2O -H₂O M_COOH [M-COOH]⁺ (m/z 213) M->M_COOH -COOH Fragments Further Aliphatic Chain Fragmentation M_COOH->Fragments

Caption: Primary fragmentation pathways of this compound in Mass Spectrometry.

References

Thermogravimetric Analysis of Tetradecanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and decomposition of materials. In the pharmaceutical and materials science sectors, TGA provides critical insights into the behavior of active pharmaceutical ingredients (APIs), excipients, and polymers at elevated temperatures. This guide offers an in-depth examination of the thermogravimetric analysis of Tetradecanedioic acid, a long-chain dicarboxylic acid with applications in polymer synthesis and as a potential biomedical material. Understanding its thermal properties is essential for its formulation, processing, and storage.

This compound (C14H26O4) is a saturated dicarboxylic acid with a 14-carbon chain. Its thermal behavior is dictated by the stability of the carboxylic acid groups and the hydrocarbon chain. This document outlines the expected thermal decomposition profile, provides detailed experimental protocols for TGA, and discusses the interpretation of the resulting data.

Thermal Decomposition Profile of this compound

Thermal EventAnticipated Temperature Range (°C)Expected Mass Loss (%)Description
Initial Mass Loss 150 - 250VariableLoss of adsorbed or bound water, or initial sublimation of the material. The melting point of this compound is reported to be in the range of 124-127 °C.
Primary Decomposition 250 - 400~34.8% per COOH groupDecarboxylation, the primary decomposition step for dicarboxylic acids, resulting in the loss of carbon dioxide. This may occur in one or two steps.
Secondary Decomposition > 400VariableFragmentation and decomposition of the remaining hydrocarbon backbone at higher temperatures.

Experimental Protocols

A standard TGA experiment involves heating a small sample of the material at a constant rate in a controlled atmosphere and continuously measuring its mass.

Instrumentation and Consumables
  • Thermogravimetric Analyzer: Capable of heating to at least 600°C with a sensitive microbalance.

  • Sample Pans: Platinum or alumina pans are recommended for their inertness at high temperatures.

  • Purge Gas: High-purity nitrogen (99.999%) for an inert atmosphere to prevent oxidative decomposition.

  • Analytical Balance: For accurate weighing of the sample.

Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_interpretation Data Interpretation Prep Weigh Sample (5-10 mg) Load Load into TGA Pan Prep->Load Run Run Experiment Load->Run Setup Set Gas Flow (e.g., N2 at 20 mL/min) Program Program Temperature Ramp (e.g., 10 °C/min to 600 °C) Setup->Program Program->Run Data Collect Mass vs. Temperature Data Run->Data Plot Plot TGA Curve Data->Plot Derivative Calculate Derivative (DTG) Plot->Derivative Interpret Identify Decomposition Stages Derivative->Interpret Decomposition_Pathway cluster_initial Initial State cluster_decomposition Thermal Decomposition cluster_products Products Initial HOOC-(CH2)12-COOH (this compound) Intermediate Intermediate Species Initial->Intermediate Heat (Δ) Products Hydrocarbon Fragments + CO2 Intermediate->Products Further Heat (Δ) CO2 CO2 Products->CO2 Hydrocarbons Alkanes/Alkenes Products->Hydrocarbons

Tetradecanedioic Acid: A Comprehensive Safety Evaluation for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid (CAS No. 821-38-5), also known as 1,12-dodecanedicarboxylic acid, is a dicarboxylic acid with the molecular formula C14H26O4.[1] It presents as a white to almost white crystalline powder.[1] This document provides a detailed overview of the safety data for this compound, compiled from various safety data sheets (SDS) and regulatory information, to inform its safe handling and use in research and development settings.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various experimental and storage conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C14H26O4[1]
Molecular Weight 258.35 g/mol [1]
Appearance White to Almost White Crystal - Powder[1]
Melting Point 127°C[1]
Odor No data available[1]
pH No data available[1]
Boiling Point No data available[1]
Flash Point No data available[1]
Vapor Pressure No data available[1]
Solubility in water Slightly soluble[2]

Toxicological Information

Based on available safety data sheets, this compound is classified as a skin and eye irritant.[1] Detailed toxicological endpoints from specific studies are not consistently available across public sources. The following sections outline the hazard classifications and the standardized experimental protocols used to determine such hazards.

Acute Toxicity
Skin Corrosion/Irritation

This compound is classified as causing skin irritation (H315).[1]

Serious Eye Damage/Eye Irritation

This compound is classified as causing serious eye irritation (H319).[1]

Experimental Protocols

The toxicological classifications of this compound are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of safety data.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion. The test is typically conducted on albino rabbits.

Methodology:

  • Animal Selection: Healthy young adult albino rabbits are used.

  • Test Substance Application: A small area of the animal's skin is shaved. The test substance (0.5 g for solids) is applied to the skin and covered with a gauze patch and semi-occlusive dressing.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of the skin reactions is graded according to a standardized scoring system. The mean scores for erythema and edema are used to classify the substance.

OECD_404_Workflow cluster_prep Preparation cluster_application Application cluster_exposure Exposure cluster_observation Observation & Scoring Animal_Selection Select Healthy Albino Rabbit Shave_Skin Shave Small Area of Skin Animal_Selection->Shave_Skin Apply_Substance Apply 0.5g of This compound Shave_Skin->Apply_Substance Cover_Patch Cover with Gauze and Semi-Occlusive Dressing Apply_Substance->Cover_Patch Exposure_Period 4-hour Exposure Cover_Patch->Exposure_Period Remove_Patch Remove Patch and Clean Skin Exposure_Period->Remove_Patch Observe_Skin Observe for Erythema and Edema at 1, 24, 48, 72 hours Remove_Patch->Observe_Skin Score_Reactions Score Skin Reactions (0-4 scale) Observe_Skin->Score_Reactions Classification Classify Substance Based on Scores Score_Reactions->Classification

OECD Guideline 404 Experimental Workflow
OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline outlines the procedure for assessing the potential of a substance to cause eye irritation or corrosion. The test is also typically performed on albino rabbits.

Methodology:

  • Animal Selection: Healthy young adult albino rabbits are used.

  • Test Substance Instillation: A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

  • Scoring: The severity of the eye reactions is graded according to a standardized scoring system. The scores for each parameter are used to classify the substance.

OECD_405_Workflow cluster_prep Preparation cluster_application Application cluster_observation Observation & Scoring Animal_Selection Select Healthy Albino Rabbit Instill_Substance Instill Single Dose in Conjunctival Sac Animal_Selection->Instill_Substance Examine_Eyes Examine Eyes at 1, 24, 48, 72 hours Instill_Substance->Examine_Eyes Control_Eye Untreated Eye Serves as Control Control_Eye->Examine_Eyes Score_Reactions Score Corneal Opacity, Iritis, Conjunctival Redness & Chemosis Examine_Eyes->Score_Reactions Classification Classify Substance Based on Scores Score_Reactions->Classification

OECD Guideline 405 Experimental Workflow

Handling and Storage

Proper handling and storage procedures are critical to ensure safety in a laboratory setting.

  • Handling: Handling should be performed in a well-ventilated area.[1] Wear suitable protective equipment, including gloves and eye protection.[1] Prevent the dispersion of dust.[1] Wash hands and face thoroughly after handling.[1] Use a local exhaust system if dust or aerosol will be generated.[1] Avoid contact with skin, eyes, and clothing.[1]

  • Storage: Keep the container tightly closed.[1] Store in a cool and dark place.[1] Store away from incompatible materials such as oxidizing agents.[1]

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

  • If on Skin: Wash with plenty of water.[1] If skin irritation occurs, get medical advice or attention.[1] Take off contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1] If eye irritation persists, get medical advice or attention.[1]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell.

  • If Swallowed: Rinse mouth. Get medical advice/attention if you feel unwell.[1]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Dry chemical, foam, water spray, carbon dioxide.[1]

  • Specific Hazards: Hazardous combustion products may include carbon monoxide and carbon dioxide.[1]

  • Advice for Firefighters: Fire-extinguishing work should be done from the windward side.[1] Uninvolved persons should be evacuated to a safe place.[1]

Ecological Information

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.

Regulatory Information

This compound is listed on the European Chemicals Agency (ECHA) inventory of registered substances under the REACH regulation.[1]

Conclusion

This technical guide provides a summary of the available safety information for this compound. The primary hazards identified are skin and eye irritation. Researchers, scientists, and drug development professionals should adhere to the recommended handling, storage, and first-aid procedures to ensure a safe working environment. While specific quantitative toxicity data is limited in the public domain, the provided classifications and descriptions of standardized testing protocols offer a robust foundation for risk assessment and safe laboratory practice.

References

The Biological Role of Tetradecanedioic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Key Dicarboxylic Acid Metabolite in Cellular Processes and Disease

Introduction

Tetradecanedioic acid (TDA), a 14-carbon α,ω-dicarboxylic acid, is an endogenous metabolite that has garnered increasing attention in the scientific community.[1] Initially viewed as a minor product of fatty acid metabolism, recent studies have illuminated its multifaceted roles in various physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the biological significance of this compound, with a focus on its metabolic pathways, its function as a biomarker, and its potential involvement in cellular signaling. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this intriguing molecule.

Physicochemical Properties

This compound is a straight-chain saturated dicarboxylic acid with the chemical formula HOOC(CH₂)₁₂COOH.[1] Its structure imparts amphipathic properties, with two polar carboxylic acid groups at either end of a long, nonpolar hydrocarbon chain.

PropertyValueReference
Molecular FormulaC₁₄H₂₆O₄[2]
Molecular Weight258.35 g/mol [2]
IUPAC NameThis compound[3]
Synonyms1,12-Dodecanedicarboxylic acid[2]
Water Solubility0.036 g/L[3]
logP3.63[3]

Metabolic Pathways of this compound

This compound is primarily a product of the ω-oxidation of long-chain fatty acids, followed by peroxisomal β-oxidation.[4]

ω-Oxidation of Fatty Acids

The initial step in the formation of dicarboxylic acids is the ω-oxidation of monocarboxylic fatty acids. This process occurs in the endoplasmic reticulum and is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies. These enzymes introduce a hydroxyl group at the terminal (ω) carbon of the fatty acid, which is subsequently oxidized to a carboxylic acid, forming a dicarboxylic acid.

Peroxisomal β-Oxidation of Dicarboxylic Acids

Once formed, this compound is transported into the peroxisome for catabolism via β-oxidation. This pathway involves a series of enzymatic reactions that sequentially shorten the dicarboxylic acid chain by two carbons per cycle, releasing acetyl-CoA.

The key enzymes involved in the peroxisomal β-oxidation of long-chain dicarboxylic acids are:

  • ABCD3 (PMP70): A peroxisomal membrane protein responsible for transporting long-chain dicarboxylic acids into the peroxisome.[4]

  • Acyl-CoA Oxidase 1 (ACOX1): Catalyzes the first and rate-limiting step of β-oxidation, the dehydrogenation of the dicarboxylyl-CoA.[4]

  • L-Bifunctional Protein (EHHADH) and D-Bifunctional Protein (HSD17B4): These enzymes exhibit both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[4]

  • Peroxisomal Thiolases (SCPx and ACAA1): Catalyze the final step, the thiolytic cleavage of 3-ketoacyl-CoA to yield a chain-shortened dicarboxylyl-CoA and acetyl-CoA.[4]

Peroxisomal_Beta_Oxidation Fatty_Acid Long-Chain Fatty Acid Dicarboxylic_Acid_Formation ω-Oxidation (CYP4A, CYP4F) Fatty_Acid->Dicarboxylic_Acid_Formation TDA_CoA Tetradecanedioyl-CoA Dicarboxylic_Acid_Formation->TDA_CoA Transported into Peroxisome (ABCD3) ACOX1 ACOX1 TDA_CoA->ACOX1 FAD -> FADH₂ Enoyl_CoA Trans-Δ²-Tetradecenedioyl-CoA ACOX1->Enoyl_CoA Bifunctional_Protein EHHADH/HSD17B4 Enoyl_CoA->Bifunctional_Protein + H₂O Hydroxyacyl_CoA 3-Hydroxytetradecanedioyl-CoA Bifunctional_Protein->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketotetradecanedioyl-CoA Bifunctional_Protein->Ketoacyl_CoA Hydroxyacyl_CoA->Bifunctional_Protein NAD⁺ -> NADH Thiolase SCPx/ACAA1 Ketoacyl_CoA->Thiolase + CoA-SH Shortened_DCA Dodecanedioyl-CoA Thiolase->Shortened_DCA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Further_Oxidation Further_Oxidation Shortened_DCA->Further_Oxidation Further β-oxidation cycles Metabolic_Fates Metabolic_Fates Acetyl_CoA->Metabolic_Fates To various metabolic pathways

Figure 1: Overview of this compound Metabolism.

This compound as a Biomarker

Elevated levels of this compound in biological fluids have been associated with several pathological conditions, making it a valuable biomarker.

Organic Anion-Transporting Polypeptide (OATP) Activity

This compound has been identified as an endogenous biomarker for assessing the activity of hepatic organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[5][6] These transporters are crucial for the hepatic uptake of a wide range of endogenous compounds and xenobiotics, including many drugs. Inhibition of OATPs can lead to significant drug-drug interactions (DDIs). Monitoring plasma concentrations of this compound can provide a non-invasive method to evaluate the potential of a new drug candidate to cause OATP-mediated DDIs.[5]

Metabolic Disorders

Dicarboxylic aciduria, the increased excretion of dicarboxylic acids in urine, is a hallmark of several metabolic disorders.[7] This condition can arise from impaired mitochondrial fatty acid β-oxidation or an overload of the fatty acid oxidation pathways. While not specific to a single disorder, elevated urinary this compound can be indicative of underlying metabolic dysfunction.

Liver Disease

Recent studies have highlighted a significant increase in salivary and serum levels of this compound in patients with drug-induced liver injury (DILI).[8] This suggests that impaired hepatic fatty acid metabolism is a feature of DILI and that this compound could serve as a non-invasive diagnostic biomarker for this condition.[8] Furthermore, altered levels of dicarboxylic acids have been observed in non-alcoholic fatty liver disease (NAFLD).[9][10]

Cardiovascular Disease

Epidemiological studies have suggested a positive correlation between plasma levels of this compound and an increased risk of cardiovascular disease.[1] The underlying mechanisms are still under investigation but may be related to alterations in lipid metabolism and inflammatory pathways. Bempedoic acid, a dicarboxylic acid derivative, is a clinically approved lipid-lowering agent, highlighting the therapeutic potential of targeting this class of molecules in cardiovascular disease.[11]

Quantitative Data on this compound Levels

The concentration of this compound in biological fluids can vary depending on the physiological or pathological state.

Biological MatrixConditionConcentration RangeReference
Human PlasmaStandard Curve for Assay2.5 - 1000 nM[5]
Human BloodInfant with 3-Hydroxydicarboxylic aciduria0.088 - 3.4 µM
Human SalivaDrug-Induced Liver InjurySignificantly increased vs. healthy controls[8]

Note: Comprehensive data on the normal range of this compound in healthy adult plasma and urine is still emerging. The provided data represents either analytical ranges or levels in specific pathological conditions.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the bioanalysis of this compound in human plasma.[5]

1. Sample Preparation:

  • To 50 µL of human plasma, add an internal standard solution (e.g., a stable isotope-labeled version of this compound).

  • Perform protein precipitation by adding 200 µL of acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is suitable for separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

3. Quantification:

  • Construct a calibration curve using known concentrations of this compound in a surrogate matrix (e.g., charcoal-stripped plasma).

  • Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LC_MS_Workflow Plasma_Sample Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation (N₂) Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis & Quantification LC_MS_Analysis->Data_Analysis

Figure 2: Workflow for LC-MS/MS Quantification.
Cell-Based OATP1B1 Substrate Assay

This protocol provides a general framework for assessing whether a compound, such as this compound, is a substrate of the OATP1B1 transporter using a cell-based assay.[8][12][13]

1. Cell Culture:

  • Use a cell line stably overexpressing the OATP1B1 transporter (e.g., HEK293-OATP1B1) and a corresponding mock-transfected cell line as a negative control.

  • Culture the cells in appropriate media and conditions until they reach a suitable confluency for the assay.

2. Uptake Assay:

  • Seed the OATP1B1-expressing and mock cells into a multi-well plate (e.g., 24- or 96-well).

  • On the day of the assay, wash the cells with a pre-warmed uptake buffer.

  • Incubate the cells with a solution containing this compound at a defined concentration in the uptake buffer for a specific time period (e.g., 5-30 minutes) at 37°C.

  • To determine if the uptake is transporter-mediated, include a control group where the OATP1B1-expressing cells are co-incubated with a known OATP1B1 inhibitor (e.g., rifampicin).

  • Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells to release the intracellular contents.

3. Analysis:

  • Quantify the intracellular concentration of this compound in the cell lysates using a validated analytical method, such as LC-MS/MS.

  • Calculate the net uptake by subtracting the amount of this compound in the mock cells from that in the OATP1B1-expressing cells.

  • A compound is typically considered a substrate if the uptake ratio (OATP1B1-expressing cells / mock cells) is ≥ 2 and the uptake is significantly inhibited (e.g., ≥ 50%) by a known OATP1B1 inhibitor.[8]

Potential Role in Gene Regulation

Long-chain fatty acids and their derivatives are known to act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs), which are key regulators of lipid metabolism and inflammation.[4][14] While direct binding and activation of these receptors by this compound have not been extensively characterized, its structural similarity to other fatty acid ligands suggests a potential role in modulating the activity of these transcription factors.

Activation of PPARα, for instance, leads to the upregulation of genes involved in fatty acid oxidation, including those in the peroxisomal pathway.[4] It is plausible that this compound, or its metabolites, could participate in a feedback loop to regulate its own metabolism and that of other lipids through PPARα signaling. Further research is needed to elucidate the specific interactions between this compound and nuclear receptors and to identify its downstream target genes.

Nuclear_Receptor_Signaling cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus TDA This compound (or other fatty acids) TDA_cyto This compound TDA->TDA_cyto Cellular Uptake PPAR PPARα TDA_cyto->PPAR Ligand Binding (Hypothesized) PPAR_RXR PPARα-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR->PPRE Target_Genes Target Gene Transcription (e.g., genes for β-oxidation) PPRE->Target_Genes Activation Metabolic_Changes Altered Lipid Metabolism & Inflammation Target_Genes->Metabolic_Changes Leads to

Figure 3: Hypothesized Nuclear Receptor Signaling.

Conclusion and Future Directions

This compound has emerged as a significant metabolite with diverse biological roles, extending beyond its function as a simple catabolic intermediate. Its utility as a biomarker for OATP activity, metabolic disorders, and liver disease is becoming increasingly evident. The metabolic pathways involved in its synthesis and degradation are well-defined, providing a basis for understanding its regulation.

Future research should focus on several key areas:

  • Quantitative Profiling: Establishing robust reference ranges for this compound in various biological matrices from healthy and diseased populations will be crucial for its clinical application as a biomarker.

  • Nuclear Receptor Interactions: Elucidating the direct interactions of this compound with nuclear receptors such as PPARs and LXRs will provide a deeper understanding of its role in regulating gene expression and cellular metabolism.

  • Therapeutic Potential: Given the success of dicarboxylic acid derivatives like bempedoic acid, further investigation into the therapeutic modulation of this compound levels or its signaling pathways may open new avenues for the treatment of metabolic and cardiovascular diseases.

References

A Technical Guide to High-Purity Tetradecanedioic Acid for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of high-purity Tetradecanedioic acid (TDDA), a saturated long-chain dicarboxylic acid with increasing significance in research and pharmaceutical development. This document outlines commercial supplier specifications, analytical methodologies for purity determination, and insights into its biological roles and potential applications.

Commercial Availability and Specifications of High-Purity this compound

A variety of chemical suppliers offer high-purity this compound, typically with purities exceeding 98%. For research and drug development purposes, where consistency and minimal impurities are critical, selecting a supplier with comprehensive analytical documentation is paramount. Below is a comparative table summarizing the specifications from prominent commercial vendors.

SupplierPurity SpecificationMelting Point (°C)Analytical Methods Provided
Sigma-Aldrich 99%124-127Not specified on product page
Thermo Scientific Chemicals 98%124-127Not specified on product page
MedChemExpress 99.78%Not specifiedHPLC, 1H NMR, LCMS
Ataman Kimya 99%124-127Not specified on product page
Simson Pharma Limited High Purity (unspecified %)Not specifiedCertificate of Analysis provided
Chem-Impex ≥ 98%124 - 129Not specified on product page
Amerigo Scientific 99%Not specifiedNot specified
Larodan >98%Not specifiedCertificate of Analysis available

Note: The availability of detailed analytical data, such as Certificates of Analysis (CoA), can vary. It is recommended to request this documentation from suppliers to gain insights into the specific impurity profile of a given batch. A sample Certificate of Analysis from MedChemExpress for their 99.78% pure this compound indicates the use of HPLC for purity assessment, alongside ¹H NMR and LCMS for structural confirmation.[1][2]

Analytical Methodologies for Purity Determination

Ensuring the purity of this compound is crucial for its application in sensitive research and pharmaceutical contexts. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a common and reliable method for determining the purity of dicarboxylic acids like this compound. While specific column and mobile phase conditions may vary, a general approach is outlined below. Although gas chromatography is a primary technique for fatty acid analysis, HPLC is valuable for separating geometrical isomers.[3]

Experimental Protocol: Purity Determination by RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to ensure the separation of this compound from any potential impurities.

  • Detection: UV detection at a wavelength where the carboxylic acid functional group absorbs, typically around 210 nm.

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., methanol or a mixture of the mobile phase components).

  • Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of fatty acids and their derivatives. For non-volatile compounds like dicarboxylic acids, derivatization is often necessary to increase their volatility.

Experimental Protocol: Purity Analysis by GC-MS

  • Derivatization: The carboxylic acid groups of this compound are typically esterified, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) esters.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the sample. The program typically starts at a lower temperature and is ramped up to a higher temperature.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectra can be used to identify the derivatized this compound and any impurities by comparing them to spectral libraries (e.g., NIST).[4]

  • Data Analysis: The purity is determined by the relative peak area of the derivatized this compound in the total ion chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation and purity assessment of organic molecules, including this compound.

Experimental Protocol: Structural and Purity Analysis by NMR

  • Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable pH adjustment).

  • Instrumentation: A high-field NMR spectrometer.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methylene protons of the long aliphatic chain and the acidic protons of the carboxylic acid groups. The integration of these signals can be used to confirm the structure and identify any proton-containing impurities.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming its structure.

  • Purity Assessment: Quantitative NMR (qNMR) can be used for a precise determination of purity by comparing the integral of a characteristic signal from the analyte to that of a certified internal standard of known concentration.

Biological Role and Signaling Pathways

This compound is an endogenous metabolite found in various organisms.[5] As a long-chain dicarboxylic acid, it is involved in fatty acid metabolism.[6][7] While specific signaling pathways directly initiated by this compound are not extensively characterized, the broader class of dicarboxylic acids is recognized for its role in cellular signaling, particularly in the context of metabolic regulation.

Dicarboxylic acids can be produced through the ω-oxidation of fatty acids, a pathway that becomes more prominent under conditions of high lipid load or when mitochondrial β-oxidation is impaired.[8] These dicarboxylic acids can then be further metabolized through peroxisomal β-oxidation.[8]

Recent research suggests that medium-chain dicarboxylic acids can act as signaling molecules by activating specific receptors. For instance, azelaic acid and suberic acid have been shown to activate the olfactory receptor Olfr544, which is expressed in metabolic tissues and can influence cellular energy metabolism.[9] This suggests a potential for dicarboxylic acids to act as ligands for receptors involved in metabolic sensing and signaling.

Furthermore, dicarboxylic acids, as intermediates in or products of metabolic pathways, can influence cellular redox states and the abundance of other signaling molecules, thereby indirectly affecting signaling cascades.[10] In some bacteria, dicarboxylic acid transporters have been shown to interact with sensor kinases, indicating a role in signal transduction pathways that sense the extracellular environment.[11]

Below is a conceptual diagram illustrating the potential involvement of a dicarboxylic acid, such as this compound, in a generalized cellular signaling context based on the roles of related molecules.

Dicarboxylic_Acid_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_metabolism Metabolic Pathways cluster_signaling Signaling Cascade TDDA_ext This compound transporter Dicarboxylic Acid Transporter TDDA_ext->transporter Uptake TDDA_int Intracellular This compound transporter->TDDA_int beta_ox Peroxisomal β-oxidation TDDA_int->beta_ox Metabolism receptor Putative Receptor (e.g., GPCR) TDDA_int->receptor Binding & Activation tca TCA Cycle Intermediates beta_ox->tca gene_exp Modulation of Gene Expression tca->gene_exp Metabolic Signaling downstream Downstream Signaling (e.g., cAMP, Ca²⁺) receptor->downstream downstream->gene_exp

Conceptual Signaling Pathway for a Dicarboxylic Acid.

Applications in Research and Drug Development

The high purity of this compound makes it a valuable molecule for various applications in scientific research and the pharmaceutical industry.

  • Drug Delivery: Long-chain dicarboxylic acids are explored for their potential in creating biodegradable polymers for controlled-release drug delivery systems. Their amphiphilic nature can be exploited in the formation of nanoparticles or micelles for encapsulating therapeutic agents.

  • Biomarker Research: this compound has been investigated as a potential endogenous biomarker for assessing the activity of organic anion-transporting polypeptides (OATPs), which are important in drug-drug interactions.[1]

  • Metabolic Studies: As a metabolic intermediate, isotopically labeled this compound can be used as a tracer in studies of fatty acid metabolism and related disorders.

  • Material Science: It serves as a monomer in the synthesis of polyamides and polyesters, contributing to the development of novel biomaterials with specific properties.

Below is a workflow diagram illustrating a typical experimental process for evaluating a novel polymer based on this compound for drug delivery applications.

Drug_Delivery_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_evaluation In Vitro & In Vivo Evaluation start High-Purity This compound polymerization Polymerization Reaction start->polymerization diol Co-monomer (e.g., Diol) diol->polymerization purification Polymer Purification & Characterization polymerization->purification formulation Nanoparticle Formulation purification->formulation drug Therapeutic Agent drug->formulation characterization Physicochemical Characterization (Size, Zeta, Drug Load) formulation->characterization in_vitro In Vitro Drug Release characterization->in_vitro cell_studies Cell Viability & Uptake Studies characterization->cell_studies in_vivo In Vivo Pharmacokinetics & Efficacy Studies cell_studies->in_vivo

Experimental Workflow for Drug Delivery Application.

References

A Historical Overview of Tetradecanedioic Acid Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid (TDDA), a 14-carbon α,ω-dicarboxylic acid, has transitioned from a specialty chemical primarily of interest in polymer science to a molecule of significant focus in metabolic research and drug development. This technical guide provides a comprehensive overview of the historical progression of research into this compound, detailing its synthesis, industrial applications, and evolving role in biology.

Historical Perspective and Key Milestones

The journey of this compound research is intertwined with the broader history of dicarboxylic acids and polymer chemistry. While long-chain dicarboxylic acids do not typically occur in nature, their synthesis and utility have been subjects of investigation for over a century.

Early Discovery and Synthesis

The study of dicarboxylic acids as metabolic products dates back to the work of Verkade and his colleagues, who first described the process of ω-oxidation in the early 20th century. They observed that administering triglycerides of odd-chain fatty acids to subjects resulted in the urinary excretion of odd-chain dicarboxylic acids, providing the first evidence of this metabolic pathway in vivo[1].

Early chemical syntheses of long-chain dicarboxylic acids were often complex and multi-stepped. One of the established methods involved the condensation of an ester chloride of a shorter dicarboxylic acid with a morpholino-enamine of a cyclic ketone. For instance, the mono-ester acid chloride of suberic acid was used to produce this compound[2]. Over the years, various synthetic routes have been developed, including methods starting from 2,2':5',2''-terthiophene, 1,9-decadiene, and 1,10-dibromodecane[3].

More recently, biotechnological production methods have gained prominence as a more sustainable alternative to chemical synthesis. These methods typically utilize microorganisms, such as certain yeasts of the genus Candida, which can convert long-chain fatty acids or alkanes into dicarboxylic acids via the ω-oxidation pathway[4][5][6]. Engineered strains of Candida tropicalis have been shown to produce high titers of this compound[4].

Industrial Applications: The Polymer Era

The primary industrial application of this compound and other long-chain dicarboxylic acids has been in the synthesis of polymers. The presence of two carboxylic acid groups allows them to act as monomers in polycondensation reactions to form polyesters and polyamides with unique properties[7][8].

  • Polyamides: this compound is used in the production of specialty nylons, such as nylon 1414. The long hydrocarbon chain of TDDA imparts flexibility, low water absorption, and high thermal stability to the resulting polymer.

  • Polyesters: It is also a key component in the synthesis of certain polyesters, contributing to the creation of durable materials for various applications[9].

  • Other Applications: Beyond polymers, this compound and its esters find use in high-performance lubricants, hot-melt adhesives, powder coatings, and as corrosion inhibitors[7][8].

The Biological Awakening: A Metabolite and Biomarker

In recent decades, research has increasingly focused on the biological role of this compound. As an endogenous metabolite, it is a product of the ω-oxidation of fatty acids, a pathway that becomes more significant when the primary fatty acid metabolism pathway, β-oxidation, is impaired[1].

A significant development in the clinical relevance of this compound is its emergence as a potential biomarker for drug-drug interactions. Specifically, it has been identified as an endogenous substrate for Organic Anion Transporting Polypeptides (OATPs), which are membrane transporters crucial for the uptake of many drugs into the liver. Inhibition of OATPs by one drug can lead to increased plasma concentrations of another co-administered drug, potentially causing toxicity. Monitoring endogenous OATP substrates like this compound can therefore serve as a valuable tool in clinical pharmacology to assess the risk of such interactions[7][10][11].

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₆O₄[3][7][12]
Molecular Weight 258.35 g/mol [3][12]
CAS Number 821-38-5[3][12]
IUPAC Name This compound[12]
Synonyms 1,12-Dodecanedicarboxylic acid, Thapsic acid[12]
Appearance White crystalline solid/powder[7]
Melting Point 124-127 °C[7]
Solubility in Water 0.2 mg/mL[12]
InChI Key HQHCYKULIHKCEB-UHFFFAOYSA-N[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound research.

Chemical Synthesis: A Representative Protocol

The following protocol is based on a method described by Kagan et al. (1983) for the synthesis of this compound from 2,2':5',2''-terthiophene[3]. This serves as an illustrative example of a multi-step chemical synthesis.

Step 1: Dilithiation of 2,2':5',2''-terthiophene and Reaction with an Electrophile

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,2':5',2''-terthiophene in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) in THF to the cooled solution over a period of 1 hour.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional period.

  • The resulting dianion is then quenched with an appropriate electrophile to introduce the desired carbon chain extensions. (Note: The original paper should be consulted for the specific electrophile used).

Step 2: Reductive Desulfurization

  • The product from Step 1 is dissolved in an appropriate solvent system (e.g., aqueous ethanol).

  • Add Raney nickel to the solution.

  • Heat the mixture under reflux for 20 hours.

  • After cooling, filter the reaction mixture to remove the Raney nickel.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization.

Analytical Method: GC-MS Analysis of Dicarboxylic Acids

Gas chromatography-mass spectrometry (GC-MS) is a common and sensitive method for the analysis of dicarboxylic acids in biological and other matrices. The following is a general protocol for the analysis of this compound as its methyl ester derivative.

1. Sample Preparation and Extraction:

  • To the sample (e.g., plasma, urine, or a polymer hydrolysate), add an appropriate internal standard (e.g., a deuterated analog of a dicarboxylic acid).

  • Perform a liquid-liquid extraction to isolate the acidic components. For example, acidify the sample with HCl and extract with an organic solvent like diethyl ether or ethyl acetate.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried extract, add a solution of 1.2% HCl in methanol/toluene.

  • Heat the mixture at 100 °C for 1-1.5 hours to convert the carboxylic acids to their corresponding methyl esters.

  • After cooling, add water and extract the FAMEs with hexane.

  • Evaporate the hexane layer to concentrate the FAMEs.

3. GC-MS Analysis:

  • Reconstitute the dried FAMEs in a small volume of hexane.

  • Inject an aliquot of the sample into the GC-MS system.

  • GC Conditions (Example):

    • Column: A polar capillary column suitable for FAME analysis (e.g., a cyanopropyl-functionalized column).

    • Carrier Gas: Helium.

    • Oven Program: Start at a low temperature (e.g., 70 °C), then ramp up to a higher temperature (e.g., 240 °C) to elute the FAMEs.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification.

  • Data Analysis: Identify the methyl ester of this compound based on its retention time and mass spectrum, and quantify it relative to the internal standard.

Signaling Pathways and Biological Roles

This compound's biological significance stems from its role in fatty acid metabolism and its interactions with key cellular signaling pathways.

Metabolic Pathway: ω-Oxidation and β-Oxidation

This compound is formed through the ω-oxidation of 14-carbon fatty acids, such as myristic acid. This pathway, which occurs primarily in the endoplasmic reticulum of the liver and kidneys, serves as an alternative to the main β-oxidation pathway, especially when β-oxidation is impaired[1].

The process begins with the hydroxylation of the terminal methyl group (the ω-carbon) of the fatty acid, catalyzed by a cytochrome P450 enzyme. This is followed by two oxidation steps to form the dicarboxylic acid[1]. Once formed, this compound can be activated to its coenzyme A (CoA) ester and subsequently undergo β-oxidation from both ends, yielding shorter-chain dicarboxylic acids and eventually succinyl-CoA, which can enter the citric acid cycle.

metabolic_pathway cluster_er Endoplasmic Reticulum cluster_mito Mitochondria / Peroxisome Myristic_Acid Myristic Acid (C14) omega_oxidation ω-Oxidation (Cytochrome P450) Myristic_Acid->omega_oxidation TDDA This compound (TDDA) omega_oxidation->TDDA TDDA_CoA Tetradecanedioyl-CoA TDDA->TDDA_CoA Acyl-CoA Synthetase beta_oxidation β-Oxidation TDDA_CoA->beta_oxidation Shorter_DCAs Shorter-Chain Dicarboxylic Acids beta_oxidation->Shorter_DCAs Succinyl_CoA Succinyl-CoA beta_oxidation->Succinyl_CoA Shorter_DCAs->beta_oxidation Multiple Cycles TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle

Metabolic fate of this compound via ω- and β-oxidation.
Interaction with PPAR Signaling

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. Fatty acids and their derivatives are known to be natural ligands for PPARs. While direct binding studies of this compound to PPAR isoforms are not extensively documented, as a dicarboxylic fatty acid, it is plausible that it or its metabolites can influence PPAR activity. Activation of PPARα, in particular, leads to the upregulation of genes involved in fatty acid uptake and oxidation, including the enzymes of the β-oxidation pathway. Therefore, the metabolism of this compound is likely under the regulatory control of PPARα.

ppar_signaling TDDA This compound (or its metabolites) PPARa PPARα TDDA->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (in target gene promoter) PPARa->PPRE Binds to RXR->PPARa Gene_Expression Increased Expression of Metabolic Genes (e.g., β-oxidation enzymes) PPRE->Gene_Expression Leads to

Postulated influence of TDDA on PPARα signaling pathway.
Role as an OATP Biomarker

The interaction of this compound with OATP transporters represents a key area of its current research focus, particularly in the context of drug development. This relationship is not a signaling pathway in the traditional sense but rather a transport-mediated interaction with significant clinical implications.

oatp_biomarker TDDA_blood This compound (in blood) OATP OATP Transporter (on hepatocyte membrane) TDDA_blood->OATP Transported by TDDA_liver This compound (in liver) OATP->TDDA_liver Metabolism Metabolism TDDA_liver->Metabolism Inhibitor_Drug Inhibitor Drug (e.g., Rifampin) Inhibitor_Drug->OATP Inhibits

Logical relationship of TDDA as an OATP biomarker.

Conclusion and Future Directions

The research landscape of this compound has evolved significantly from its origins in polymer chemistry to its current standing as a molecule of interest in metabolic and pharmaceutical science. Its journey highlights the interconnectedness of different scientific disciplines and the potential for chemicals, once studied for their material properties, to become important tools in understanding human biology and disease.

Future research is likely to focus on several key areas:

  • Refining its role as a clinical biomarker: Further studies are needed to validate this compound as a robust and sensitive biomarker for OATP-mediated drug-drug interactions across diverse patient populations.

  • Elucidating its specific signaling roles: Investigating the direct interactions of this compound with nuclear receptors like PPARs and its influence on inflammatory signaling pathways such as NF-κB will provide a deeper understanding of its physiological and pathophysiological functions.

  • Therapeutic potential: Given its link to fatty acid metabolism, exploring the therapeutic potential of modulating this compound levels or its metabolic pathways in diseases such as metabolic syndrome or non-alcoholic fatty liver disease may be a fruitful area of investigation.

The continued study of this compound promises to yield further insights into its multifaceted nature, with potential impacts ranging from the development of novel biomaterials to the advancement of personalized medicine.

References

An In-depth Technical Guide to Tetradecanedioic Acid Derivatives: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid, a 14-carbon α,ω-dicarboxylic acid, serves as a versatile platform for the synthesis of a diverse array of derivatives with significant potential in materials science and pharmacology. Its long aliphatic chain and two reactive carboxylic acid groups allow for the creation of various esters, amides, and polymers with tailored physicochemical and biological properties. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of key this compound derivatives, with a particular focus on their emerging role in drug development.

Physicochemical Properties of this compound and Its Derivatives

This compound is a white, crystalline solid with limited solubility in water. Its derivatives, such as esters and amides, exhibit a range of properties depending on the nature of the esterifying alcohol or aminating amine. Generally, esterification and amidation increase the lipophilicity of the molecule.

Table 1: Physicochemical Properties of this compound and Selected Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compoundC₁₄H₂₆O₄258.35124 - 127[1]-Slightly soluble in water[1]
Diethyl tetradecanedioateC₁₈H₃₄O₄314.4629 - 31[2][3]315 - 325[2]Soluble in alcohol and organic solvents[2]
Dimethyl tetradecanedioateC₁₆H₃₀O₄286.41---
N,N'-DibutyltetradecanediamideC₂₂H₄₄N₂O₂368.60---

Data for dimethyl and dibutyl derivatives is less readily available in the searched literature and is included for structural comparison.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily involves the modification of its two carboxylic acid groups.

Experimental Protocol: Synthesis of Diethyl Tetradecanedioate

This protocol describes a standard esterification of this compound.

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Toluene

Procedure:

  • A mixture of this compound (1 mole), absolute ethanol (10 moles), and concentrated sulfuric acid (0.1 mole) in toluene is refluxed for 8 hours.

  • The reaction mixture is cooled to room temperature and washed with water, saturated sodium bicarbonate solution, and again with water.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield crude diethyl tetradecanedioate.

  • The crude product is purified by vacuum distillation.

Experimental Protocol: Synthesis of N,N'-Disubstituted Tetradecanediamides

This protocol outlines a general method for the synthesis of diamides from this compound.

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • Desired primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine or other non-nucleophilic base

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Acid Chloride Formation: this compound (1 equivalent) is suspended in anhydrous DCM. Oxalyl chloride or thionyl chloride (2.2 equivalents) is added dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The mixture is stirred at room temperature until the reaction is complete (cessation of gas evolution). The solvent and excess reagent are removed under reduced pressure to yield tetradecanedioyl dichloride.

  • Amidation: The crude tetradecanedioyl dichloride is dissolved in anhydrous DCM and cooled to 0°C. The desired amine (2.5 equivalents) and triethylamine (2.5 equivalents) are added dropwise. The reaction mixture is stirred at room temperature overnight.

  • Work-up: The reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • Purification: The crude diamide is purified by recrystallization or column chromatography.

Biological Activities and Therapeutic Potential

While this compound itself is an endogenous metabolite, its derivatives have shown promise in drug development, particularly as anticancer agents. Much of the research in this area has focused on the inhibition of N-myristoyltransferase (NMT).

N-Myristoyltransferase (NMT) Inhibition

N-myristoyltransferase is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of many proteins. This modification is crucial for protein localization, signal transduction, and protein-protein interactions. NMT is overexpressed in several cancers, making it an attractive therapeutic target. Derivatives of the monocarboxylic acid analogue, myristic acid (tetradecanoic acid), have been extensively studied as NMT inhibitors. Symmetrical dicarboxylic acids like this compound offer the potential for developing bivalent or novel inhibitors that interact differently with the enzyme's active site.

NMT_Signaling_Pathway

Anticancer Activity of this compound Derivatives

Hybrid molecules incorporating (5Z,9Z)-tetradeca-5,9-dienedioic acid have demonstrated significant cytotoxic activity against various cancer cell lines. This suggests that the long dicarboxylic acid chain can be a key component in the design of novel anticancer agents.

Table 2: Cytotoxicity of (5Z,9Z)-Tetradeca-5,9-dienedioic Acid Hybrid Molecules (IC₅₀ in µM)

CompoundJurkat (Leukemia)K562 (Leukemia)U937 (Lymphoma)HeLa (Cervical Cancer)HEK293 (Embryonic Kidney)
11 -----
15c -----
15d -----
24c 0.08 ± 0.030.18 ± 0.060.28 ± 0.040.58 ± 0.050.38 ± 0.07
24d 0.07 ± 0.010.09 ± 0.010.09 ± 0.010.44 ± 0.030.39 ± 0.03
Camptothecin (Control) 1.12 ± 0.121.54 ± 0.131.32 ± 0.123.18 ± 0.162.21 ± 0.25

Data for compounds 11, 15c, and 15d were mentioned as highly cytotoxic but specific IC₅₀ values were not provided in the source material for this table format. The data presented is for illustrative purposes based on the available literature.[4]

Experimental Protocol: N-Myristoyltransferase (NMT) Inhibition Assay

A common method for assessing NMT inhibition is a fluorescence-based assay that detects the release of Coenzyme A (CoA) during the myristoylation reaction.

Materials:

  • Recombinant human NMT1 or NMT2

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of c-Src)

  • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 1 mM DTT)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • A reaction mixture is prepared containing the assay buffer, NMT enzyme, and the peptide substrate.

  • The test compound at various concentrations is added to the wells of the microplate.

  • The reaction is initiated by the addition of myristoyl-CoA.

  • The plate is incubated at room temperature for a specified time (e.g., 30 minutes).

  • The reaction is stopped, and the amount of free CoA is detected by adding CPM. CPM is a maleimide-containing dye that becomes fluorescent upon reacting with the thiol group of CoA.

  • Fluorescence is measured using a plate reader (excitation ~390 nm, emission ~485 nm).

  • The IC₅₀ value for each test compound is calculated by plotting the percentage of inhibition against the compound concentration.

Inhibitor_Screening_Workflow

Polymeric Derivatives of this compound

This compound is a valuable monomer for the synthesis of long-chain polyesters and polyamides. These polymers are often biodegradable and can have properties comparable to conventional plastics like polyethylene.

Polyesters

Long-chain polyesters prepared by melt polymerization of this compound with various diols exhibit a range of thermal and mechanical properties.

Table 3: Properties of Polyesters Derived from this compound and Aliphatic Diols

DiolWeight-Average Molecular Weight ( g/mol )Crystallization Temperature (°C)Melting Temperature (°C)Tensile Strength (MPa)Elongation at Break (%)
Ethylene Glycol> 57,00069.189.0--
1,12-Dodecanediol (from Adipic Acid)66,360----
1,12-Dodecanediol (from Octanedioic Acid)> 60,000--20.8255
1,12-Dodecanediol (from Sebacic Acid)> 60,000--25.3254

Data is compiled from studies on long-chain polyesters and may represent values for polymers with similar structures.[5]

Conclusion

This compound derivatives represent a promising class of compounds with diverse applications. In materials science, they serve as building blocks for high-performance, biodegradable polymers. In pharmacology, their potential as enzyme inhibitors, particularly for N-myristoyltransferase, opens new avenues for the development of targeted anticancer therapies. Further research into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully explore their therapeutic and industrial potential. This guide provides a foundational understanding for researchers and professionals to build upon in their respective fields.

References

The Pivotal Role of Long-Chain Dicarboxylic Acids in Advanced Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain dicarboxylic acids (LCDAs), organic compounds featuring two carboxylic acid functional groups at the ends of a carbon chain typically containing ten or more carbon atoms, are emerging as crucial building blocks in a variety of high-performance applications. Their unique molecular structure imparts flexibility, strength, and durability to the materials into which they are incorporated. This technical guide provides an in-depth exploration of the core applications of LCDAs, with a focus on their role in polymers, lubricants, corrosion inhibitors, and pharmaceuticals. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to support researchers and professionals in leveraging the potential of these versatile molecules.

High-Performance Polymers: The Backbone of Innovation

LCDAs are instrumental in the synthesis of high-performance polymers such as polyamides and polyesters, lending them desirable properties like enhanced flexibility, thermal stability, and resistance to breakage.[1] These characteristics make them suitable for demanding applications in the automotive, construction, and electronics industries.[2][3]

Polyamides and Polyesters from LCDAs

The incorporation of LCDAs into polyamide and polyester chains results in materials with superior mechanical properties compared to those synthesized from short-chain dicarboxylic acids.[4] The long aliphatic chain of LCDAs provides greater rotational freedom, leading to increased flexibility and impact strength in the resulting polymer.[1]

Table 1: Properties of Polymers Derived from Long-Chain Dicarboxylic Acids

Polymer TypeLCDA UsedDiol/DiamineMelting Temperature (°C)Tensile Strength (MPa)Elongation at Break (%)
PolyesterDodecanedioic acid (C12)1,4-butanediol11225-35400-600
PolyesterSebacic acid (C10)1,4-butanediol60-6520-30300-500
PolyamideDodecanedioic acid (C12)Hexamethylenediamine180-21050-70150-250

Note: The properties listed are typical ranges and can vary based on the specific synthesis conditions and polymer molecular weight.

Experimental Protocol: Synthesis of Polyester via Polycondensation

This protocol outlines the synthesis of a polyester from a long-chain dicarboxylic acid and a diol using a two-step polycondensation method.

Materials:

  • Long-chain dicarboxylic acid (e.g., Dodecanedioic acid)

  • Diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., Tin(II) 2-ethylhexanoate)

  • Nitrogen gas supply

  • High-vacuum pump

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and condenser

Procedure:

  • Monomer Charging: Charge equimolar amounts of the long-chain dicarboxylic acid and the diol into the reaction vessel.

  • Catalyst Addition: Add the catalyst to the monomer mixture (typically 0.05-0.2 mol% based on the dicarboxylic acid).

  • First Stage (Esterification):

    • Heat the reaction mixture to 180-200°C under a slow stream of nitrogen gas.

    • Maintain these conditions for 2-4 hours to allow for the initial esterification and removal of water as a byproduct.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 220-250°C.

    • Slowly apply a high vacuum (less than 1 mbar) to the system over a period of 30-60 minutes.

    • Continue the reaction under high vacuum for 3-6 hours to increase the molecular weight of the polyester by removing the excess diol and any remaining water.

  • Product Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polyester can be extruded or dissolved in a suitable solvent for further characterization.

Characterization: The synthesized polyester can be characterized for its molecular weight (Gel Permeation Chromatography), thermal properties (Differential Scanning Calorimetry), and mechanical properties (Tensile Testing).

experimental_workflow cluster_synthesis Polyester Synthesis cluster_characterization Characterization Monomers Charge Monomers (LCDA + Diol) Catalyst Add Catalyst Monomers->Catalyst Esterification Esterification (180-200°C, N2) Catalyst->Esterification Polycondensation Polycondensation (220-250°C, Vacuum) Esterification->Polycondensation Product Polyester Product Polycondensation->Product GPC GPC (Molecular Weight) Product->GPC DSC DSC (Thermal Properties) Product->DSC Tensile Tensile Testing (Mechanical Properties) Product->Tensile

A general experimental workflow for polyester synthesis and characterization.

Advanced Lubricants: Enhancing Performance and Durability

Esters derived from long-chain dicarboxylic acids are increasingly utilized as high-performance lubricants and lubricant additives.[2][5] Their excellent thermal and oxidative stability, low volatility, and good lubricity make them suitable for demanding applications in the automotive and industrial sectors.[5][6]

Properties of LCDA-Based Lubricants

The long, flexible chains of LCDA esters contribute to the formation of a stable lubricating film on metal surfaces, reducing friction and wear. Their high viscosity index indicates a lower change in viscosity with temperature, ensuring consistent performance over a wide operating range.[6]

Table 2: Performance Characteristics of Lubricant Esters from Long-Chain Dicarboxylic Acids

LCDA EsterViscosity IndexPour Point (°C)Flash Point (°C)Oxidative Stability
Di(2-ethylhexyl) sebacate (DOS)150-160-50 to -60210-220Good
Di(isooctyl) azelate (DIOZ)155-165-55 to -65215-225Good
Di(isodecyl) dodecanedioate (DIDD)160-170-40 to -50230-240Excellent

Note: These are typical values and can be influenced by the alcohol used in the esterification and the presence of other additives.

Experimental Protocol: Evaluation of Lubricant Properties

This protocol describes the standard methods for testing the key properties of lubricants derived from long-chain dicarboxylic acid esters.

Materials:

  • LCDA ester-based lubricant sample

  • Viscometer (e.g., ASTM D445)

  • Pour point apparatus (e.g., ASTM D97)

  • Flash point tester (e.g., Cleveland Open Cup, ASTM D92)

  • Oxidation stability apparatus (e.g., Rotating Pressure Vessel Oxidation Test, ASTM D2272)

Procedure:

  • Viscosity and Viscosity Index:

    • Measure the kinematic viscosity of the lubricant at 40°C and 100°C using a calibrated viscometer according to ASTM D445.

    • Calculate the viscosity index based on the measured viscosities using the standard formula provided in ASTM D2270.

  • Pour Point:

    • Determine the pour point, the lowest temperature at which the lubricant will flow, using the procedure outlined in ASTM D97. This involves cooling the sample at a specified rate and observing its flow characteristics.

  • Flash Point:

    • Measure the flash point, the lowest temperature at which the vapors of the lubricant will ignite, using a Cleveland Open Cup tester following the ASTM D92 method.

  • Oxidative Stability:

    • Evaluate the resistance of the lubricant to oxidation using the Rotating Pressure Vessel Oxidation Test (RPVOT) as per ASTM D2272. This test measures the time it takes for the oxygen pressure in a sealed vessel containing the lubricant, water, and a copper catalyst to drop, indicating the onset of oxidation.

Corrosion Inhibition: Protecting Metallic Surfaces

Long-chain dicarboxylic acids and their salts have demonstrated significant potential as effective corrosion inhibitors for various metals and alloys, particularly in aqueous environments.[2][7] They form a protective, hydrophobic layer on the metal surface, preventing contact with corrosive agents.[7]

Mechanism of Corrosion Inhibition

The carboxylate groups of the LCDA molecules adsorb onto the metal surface, while their long hydrocarbon chains orient themselves away from the surface, creating a dense, water-repellent barrier. This self-assembled monolayer effectively inhibits both anodic and cathodic corrosion reactions.[7]

Experimental Protocol: Electrochemical Evaluation of Corrosion Inhibition

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are powerful tools for evaluating the performance of corrosion inhibitors.

Materials:

  • Working electrode (metal specimen to be tested, e.g., mild steel)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum or graphite)

  • Electrochemical cell

  • Potentiostat/Galvanostat

  • Corrosive medium (e.g., 3.5% NaCl solution)

  • Long-chain dicarboxylic acid inhibitor

Procedure:

  • Electrode Preparation: Prepare the working electrode by polishing its surface to a mirror finish, followed by degreasing and rinsing.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the corrosive medium.

  • Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP for a period of time (e.g., 1 hour) until a steady state is reached.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

    • Analyze the resulting impedance data using an equivalent circuit model to determine the polarization resistance (Rp), which is inversely proportional to the corrosion rate.

  • Potentiodynamic Polarization:

    • Scan the potential of the working electrode from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.167 mV/s).

    • From the resulting polarization curve, determine the corrosion potential (Ecorr), corrosion current density (icorr), and pitting potential (Epit). A lower icorr value indicates better inhibition efficiency.

  • Inhibitor Evaluation: Repeat steps 3-5 with different concentrations of the long-chain dicarboxylic acid added to the corrosive medium to determine its inhibition efficiency and optimal concentration.

Biotechnological Production of Long-Chain Dicarboxylic Acids

The biotechnological production of LCDAs from renewable feedstocks like fatty acids and plant oils offers a more sustainable alternative to traditional chemical synthesis.[8][9] Certain yeasts, such as Candida tropicalis, are capable of converting fatty acids into LCDAs through the ω-oxidation pathway.[9][10]

The ω-Oxidation Pathway

The ω-oxidation pathway involves a series of enzymatic reactions that introduce a carboxylic acid group at the terminal methyl group of a fatty acid. A key enzyme in this pathway is cytochrome P450 monooxygenase, which hydroxylates the terminal carbon.[11][12] Subsequent oxidation by alcohol and aldehyde dehydrogenases yields the dicarboxylic acid.[10]

w_oxidation_pathway enzyme enzyme FattyAcid Fatty Acid (R-CH3) OmegaHydroxyFA ω-Hydroxy Fatty Acid (R-CH2OH) FattyAcid->OmegaHydroxyFA O2, NADPH OmegaAldehydeFA ω-Aldehyde Fatty Acid (R-CHO) OmegaHydroxyFA->OmegaAldehydeFA NAD+ DicarboxylicAcid Dicarboxylic Acid (R-COOH) OmegaAldehydeFA->DicarboxylicAcid NAD+ CYP450 Cytochrome P450 Monooxygenase ADH Alcohol Dehydrogenase ALDH Aldehyde Dehydrogenase

References

Methodological & Application

Synthesis of Tetradecanedioic Acid-Based Polyesters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of polyesters derived from tetradecanedioic acid. The methods outlined below are foundational for researchers interested in developing novel biodegradable polymers for various applications, including drug delivery systems.

Introduction

This compound is a long-chain dicarboxylic acid that serves as a valuable monomer for the synthesis of biodegradable and biocompatible polyesters.[1] These polyesters are of significant interest in the pharmaceutical and biomedical fields for applications such as controlled drug release and the development of biodegradable plastics.[1] The properties of the resulting polyesters, including their thermal stability, mechanical strength, and degradation kinetics, can be tailored by selecting different diol co-monomers and synthesis methodologies.

This document details three primary methods for the synthesis of this compound-based polyesters:

  • Melt Polycondensation: A solvent-free method involving the direct reaction of the diacid and diol at elevated temperatures.

  • Solution Polycondensation: A method where the monomers are dissolved in a suitable solvent for the polymerization reaction.

  • Enzymatic Synthesis: A green chemistry approach utilizing lipases as catalysts under mild reaction conditions.

Data Presentation

The following table summarizes the thermal and molecular weight properties of this compound-based polyesters synthesized via melt polycondensation with various linear aliphatic diols.

Diol Co-monomerPolymer NameWeight-Average Molecular Weight (Mw) ( g/mol )Crystallization Temperature (Tc) (°C)Melting Temperature (Tm) (°C)
Ethylene glycolPoly(ethylene tetradecanedioate) (PETd)> 57,00069.189.0
1,4-ButanediolPoly(butylene tetradecanedioate) (PBTd)> 57,000Not SpecifiedNot Specified
1,6-HexanediolPoly(hexamethylene tetradecanedioate)> 57,000Not SpecifiedNot Specified
1,8-OctanediolPoly(octamethylene tetradecanedioate) (POTd)> 57,000Not SpecifiedNot Specified
1,10-DecanediolPoly(decamethylene tetradecanedioate)> 57,000Not SpecifiedNot Specified

Table 1: Thermal and Molecular Weight Properties of this compound-Based Polyesters. Data sourced from a study on long-chain polyesters prepared by melt polymerization.[2]

Experimental Protocols

Melt Polycondensation

This protocol describes a two-stage melt polycondensation method for synthesizing high molecular weight polyesters from this compound and a diol.

Materials:

  • This compound (TA)

  • Aliphatic diol (e.g., 1,4-butanediol, 1,8-octanediol)

  • Catalyst: Titanium tetrabutoxide (TBT) or Antimony trioxide (Sb₂O₃)

  • Nitrogen or Argon gas (high purity)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen/argon inlet, and a distillation condenser.

  • Heating mantle

  • Vacuum pump

Protocol:

  • Esterification Stage (First Stage):

    • Charge the three-neck flask with equimolar amounts of this compound and the chosen diol. A slight excess (up to 10 mol%) of the diol can be used to compensate for any loss during the reaction.[2]

    • Add the catalyst (e.g., 0.1-0.5% w/w of the total monomer weight).

    • Flush the system with inert gas (nitrogen or argon) for at least 15 minutes to remove oxygen.

    • Heat the reaction mixture to 180-200°C under a slow stream of inert gas with continuous stirring.

    • Maintain this temperature for 2-4 hours. Water, the byproduct of the esterification reaction, will be collected in the distillation condenser. The reaction is considered complete when approximately 90% of the theoretical amount of water has been collected.

  • Polycondensation Stage (Second Stage):

    • Gradually increase the temperature to 200-220°C.

    • Slowly apply a vacuum, reducing the pressure to below 1 mmHg over a period of 30-60 minutes. This helps to remove the remaining water and excess diol, driving the polymerization reaction towards higher molecular weights.

    • Continue the reaction under high vacuum and elevated temperature for 4-8 hours. The viscosity of the reaction mixture will increase significantly as the polymer chains grow.

    • To stop the reaction, remove the vacuum by introducing inert gas and then cool the reactor to room temperature.

    • The resulting polyester can be removed from the flask while still warm or after cooling completely, depending on its physical state.

Solution Polycondensation

This method is suitable for producing polyesters at lower temperatures compared to melt polycondensation and is particularly useful when working with thermally sensitive monomers.

Materials:

  • This compound

  • Diol

  • High-boiling point inert solvent (e.g., diphenyl ether, N,N-dimethylacetamide)

  • Azeotropic agent (e.g., toluene, xylene) to facilitate water removal

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Dean-Stark apparatus

  • Three-neck round-bottom flask, condenser, mechanical stirrer, and nitrogen inlet.

Protocol:

  • Set up the reaction apparatus with the three-neck flask, mechanical stirrer, condenser, and Dean-Stark trap.

  • Charge the flask with this compound, the diol, the inert solvent, and the azeotropic agent.

  • Add the acid catalyst (typically 0.1-0.5% by weight of the monomers).

  • Flush the system with nitrogen.

  • Heat the mixture to the reflux temperature of the azeotropic agent while stirring.

  • Water produced during the reaction will be removed as an azeotrope and collected in the Dean-Stark trap.

  • Continue the reaction for several hours until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polyester by pouring the solution into a non-solvent such as methanol or cold water.

  • Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomers and catalyst.

  • Dry the purified polyester in a vacuum oven at a moderate temperature.

Enzymatic Synthesis (Lipase-Catalyzed Polycondensation)

Enzymatic polymerization offers a green and mild alternative to traditional chemical methods, often proceeding with high selectivity and avoiding the use of toxic metal catalysts.[3][4]

Materials:

  • This compound or its diethyl ester

  • Diol

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

  • Organic solvent (e.g., diphenyl ether, toluene) or solvent-free conditions

  • Molecular sieves (for water removal)

  • Reaction vessel with a stirrer and temperature control.

Protocol:

  • In a reaction vessel, combine the this compound (or its ester), the diol, and the immobilized lipase (typically 1-10% by weight of the monomers).

  • If using a solvent, add it to the mixture. For solvent-free synthesis, proceed with the neat monomers.

  • Add activated molecular sieves to the reaction mixture to absorb the water or alcohol byproduct.

  • Conduct the reaction at a moderate temperature, typically between 60-90°C, with continuous stirring for 24-72 hours.

  • Monitor the progress of the polymerization by analyzing the molecular weight of samples taken at different time intervals.

  • After the desired reaction time, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • If a solvent was used, remove it under reduced pressure.

  • The resulting polyester can be further purified by precipitation in a non-solvent.

Visualizations

Experimental Workflow for Melt Polycondensation

MeltPolycondensation cluster_setup Reaction Setup cluster_esterification Stage 1: Esterification cluster_polycondensation Stage 2: Polycondensation cluster_final Final Steps Monomers Charge Monomers (this compound + Diol) Catalyst Add Catalyst (e.g., TBT) Monomers->Catalyst Inert Flush with Inert Gas Catalyst->Inert Heat1 Heat to 180-200°C Inert->Heat1 Stir1 Stir under Inert Gas Heat1->Stir1 Water1 Collect Water Stir1->Water1 Heat2 Increase Temp to 200-220°C Water1->Heat2 Vacuum Apply Vacuum Heat2->Vacuum Stir2 Continue Stirring Vacuum->Stir2 Cool Cool to Room Temp Stir2->Cool Isolate Isolate Polyester Cool->Isolate

Caption: Workflow for the melt polycondensation synthesis of polyesters.

Logical Relationship of Synthesis Methods

SynthesisMethods cluster_methods Synthesis Methods for this compound Polyesters cluster_properties Key Reaction Parameters Melt Melt Polycondensation Temp Temperature Melt->Temp High Pressure Pressure Melt->Pressure Vacuum Catalyst Catalyst Melt->Catalyst Metal-based Solvent Solvent Melt->Solvent None Solution Solution Polycondensation Solution->Temp Moderate Solution->Pressure Atmospheric Solution->Catalyst Acid Solution->Solvent Required Enzymatic Enzymatic Synthesis Enzymatic->Temp Low Enzymatic->Pressure Atmospheric Enzymatic->Catalyst Lipase Enzymatic->Solvent Optional

Caption: Comparison of key parameters for polyester synthesis methods.

References

Application Note: Synthesis of High-Performance Polyamides from Tetradecanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of high-performance aliphatic polyamides through the melt polycondensation of tetradecanedioic acid with various aliphatic diamines, specifically 1,8-octanediamine and 1,12-dodecanediamine. These long-chain polyamides, often referred to as nylons, are of significant interest due to their desirable properties such as high thermal stability, good mechanical strength, and processability. This document outlines the experimental procedure, necessary equipment, and characterization techniques for these polymers. The provided data and protocols are intended to serve as a valuable resource for researchers in materials science and drug development exploring the use of these polymers in various applications.

Introduction

Aliphatic polyamides are a class of engineering thermoplastics with a wide range of applications stemming from their excellent mechanical and thermal properties. The synthesis of polyamides from long-chain monomers, such as this compound, has garnered increasing attention. The resulting polymers exhibit unique characteristics, including lower moisture absorption and greater flexibility compared to their short-chain counterparts. The polymerization of this compound with diamines like 1,8-octanediamine and 1,12-dodecanediamine yields polyamides commonly designated as PA 14,8 and PA 14,12, respectively. These materials hold potential for applications in demanding fields, including specialty fibers, engineering plastics, and matrices for controlled drug delivery.

This note details the melt polycondensation technique, a robust and widely used method for polyamide synthesis that avoids the use of solvents at high temperatures.

Experimental Protocols

Materials and Equipment
  • Monomers:

    • This compound (99%)

    • 1,8-octanediamine (98%)

    • 1,12-dodecanediamine (98%)

  • Apparatus:

    • Glass reactor or thick-walled test tube equipped with a mechanical stirrer, nitrogen inlet, and a condenser/outlet.

    • High-temperature heating mantle or oil bath with a temperature controller.

    • Vacuum pump.

    • Standard laboratory glassware.

    • Analytical balance.

General Melt Polycondensation Procedure

A two-stage melt polycondensation method is employed for the synthesis of high molecular weight polyamides.

Stage 1: Salt Formation and Pre-polymerization

  • Monomer Stoichiometry: Accurately weigh equimolar amounts of this compound and the chosen diamine (1,8-octanediamine or 1,12-dodecanediamine).

  • Reaction Setup: Place the monomers in the reaction vessel.

  • Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating: Gradually heat the reaction mixture to a temperature above the melting points of the monomers (typically 180-200 °C) with constant stirring. This initial heating stage facilitates the formation of the diamine-diacid salt and initiates the polymerization process, leading to the formation of low molecular weight prepolymers. Water is evolved as a byproduct.

  • Hold Time: Maintain this temperature for 1-2 hours to ensure complete salt formation and initial polycondensation.

Stage 2: High-Temperature Polycondensation

  • Temperature Increase: Raise the temperature of the reaction mixture to 220-260 °C. The exact temperature will depend on the specific monomer combination and the desired molecular weight.

  • Vacuum Application: Once the target temperature is reached, gradually apply a vacuum (typically <1 Torr) to the system. This is crucial for the efficient removal of water, which drives the polymerization reaction towards the formation of a high molecular weight polymer.

  • Polymerization: Continue the reaction under vacuum with constant stirring for 3-5 hours. The viscosity of the melt will noticeably increase as the polymerization progresses.

  • Reaction Completion and Cooling: Once the desired viscosity is achieved, release the vacuum with nitrogen and cool the reactor to room temperature.

  • Polymer Isolation: The resulting solid polyamide can be removed from the reactor. The polymer may be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent (e.g., methanol), followed by drying under vacuum.

Data Presentation

The following tables summarize the typical reaction conditions and expected thermal properties of polyamides derived from this compound.

ParameterValue
Monomers This compound & 1,8-Octanediamine (for PA 14,8) or 1,12-Dodecanediamine (for PA 14,12)
Stoichiometry 1:1 molar ratio
Pre-polymerization Temperature 180 - 200 °C
Pre-polymerization Time 1 - 2 hours
Polycondensation Temperature 220 - 260 °C
Polycondensation Time 3 - 5 hours
Atmosphere Nitrogen, followed by vacuum
PolyamideMelting Temperature (Tm)Glass Transition Temp. (Tg)Decomposition Temp. (Td)
PA 14,8 ~190 - 210 °C~50 - 60 °C> 400 °C
PA 14,12 ~180 - 200 °C~45 - 55 °C> 400 °C

Note: The values presented are typical ranges for long-chain polyamides and may vary depending on the specific reaction conditions and the resulting molecular weight of the polymer.

Mandatory Visualization

polymerization_workflow cluster_prep Monomer Preparation cluster_reaction Melt Polycondensation cluster_post Post-Polymerization Monomers Weigh Equimolar This compound and Diamine Reactor Charge Reactor Monomers->Reactor Purge Purge with N2 Reactor->Purge Prepoly Heat to 180-200°C (1-2 hours) Purge->Prepoly Poly Heat to 220-260°C Apply Vacuum (3-5 hours) Prepoly->Poly Cool Cool to Room Temp. Poly->Cool Isolate Isolate Polymer Cool->Isolate Purify Purification (Optional) Isolate->Purify Characterize Characterization (FTIR, NMR, DSC, TGA) Purify->Characterize

Caption: Experimental workflow for the melt polycondensation of this compound with diamines.

polymerization_reaction cluster_conditions Reaction Conditions Diacid HOOC-(CH2)12-COOH (this compound) Polyamide -[OC-(CH2)12-CO-NH-R-NH]n- (Polyamide) Diacid->Polyamide + Diamine H2N-R-NH2 (Diamine) Diamine->Polyamide Water H2O Polyamide->Water + n Heat (Δ) Heat (Δ) Vacuum Vacuum

Caption: General reaction scheme for the polymerization of this compound with a diamine.

Application Notes and Protocols: Tetradecanedioic Acid in Polyamide Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid (TDDA), a C14 α,ω-dicarboxylic acid, is a valuable monomer for the synthesis of high-performance long-chain aliphatic polyamides. These polyamides, often denoted as PA 14,X (where X is the number of carbon atoms in the diamine comonomer), exhibit a unique combination of properties including low moisture absorption, good dimensional stability, high flexibility, and excellent thermal and chemical resistance. These characteristics make them suitable for a range of demanding applications, from engineering thermoplastics to specialty fibers and materials for biomedical applications.

This document provides detailed application notes and experimental protocols for the use of this compound in the production of polyamides via melt polycondensation.

Data Presentation

The following tables summarize the typical reaction conditions and resulting properties of polyamides synthesized from this compound and various aliphatic diamines. Data for closely related long-chain polyamides are included to provide a broader understanding of the structure-property relationships.

Table 1: Melt Polycondensation Conditions for Polyamides from Long-Chain Dicarboxylic Acids

PolyamideDicarboxylic AcidDiamineTemperature (°C)Time (h)CatalystReference
PA 6,13Tridecanedioic AcidHexamethylenediamine220-2804-6None reported[1]
PA 10,13Tridecanedioic AcidDecamethylenediamine220-2804-6None reported[1]
PA 12,13Tridecanedioic AcidDodecamethylenediamine220-2804-6None reported[1]
PA 6,18Octadecanedioic AcidHexamethylenediamine220-2603-5None reported[2]
PA 12,18Octadecanedioic AcidDodecamethylenediamine220-2603-5None reported[2]
Representative PA 14,XThis compoundAliphatic Diamine (C6-C12)220-2804-6None reportedGeneral Procedure

Table 2: Thermal and Mechanical Properties of Polyamides from Long-Chain Dicarboxylic Acids

PolyamideMelting Temperature (Tm) (°C)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (TGA, 10% loss) (°C)Tensile Strength (MPa)Elongation at Break (%)Reference
PA 6,1320555>400Not ReportedNot Reported[1]
PA 10,1320152>400Not ReportedNot Reported[1]
PA 12,1319850>400Not ReportedNot Reported[1]
PA 6,18215Not Reported~450Not ReportedNot Reported[2]
PA 12,18185Not Reported~450Not ReportedNot Reported[2]
PA 10,T/10,14 (90/10)301Not Reported4777885[3]
PA 10,T/10,14 (80/20)295Not Reported47273150[3]

Experimental Protocols

Protocol 1: Synthesis of Polyamide 14,12 by Melt Polycondensation

This protocol describes the synthesis of Polyamide 14,12 from this compound and 1,12-dodecamethylenediamine.

Materials:

  • This compound (TDDA)

  • 1,12-Dodecamethylenediamine (DMDA)

  • Nitrogen gas (high purity)

  • Distilled water

Equipment:

  • High-pressure stainless-steel reactor equipped with a mechanical stirrer, nitrogen inlet/outlet, and a distillation column.

  • Heating mantle with temperature controller

  • Vacuum pump

  • Collection flask for distillate

Procedure:

  • Nylon Salt Preparation:

    • In a separate vessel, dissolve equimolar amounts of this compound and 1,12-dodecamethylenediamine in distilled water with stirring to form the nylon salt solution.

    • The concentration of the salt solution should be approximately 50% (w/w).

  • Polycondensation:

    • Charge the nylon salt solution into the high-pressure reactor.

    • Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen.

    • Seal the reactor and begin heating the contents to approximately 220°C under a nitrogen atmosphere.

    • As the temperature rises, water will begin to distill off. Maintain the temperature and continue to remove water until the prepolymer is formed.

    • Gradually increase the temperature to 260-280°C while reducing the pressure slowly to a high vacuum (<1 mmHg).

    • Continue the reaction under high vacuum and elevated temperature for 2-4 hours to increase the molecular weight of the polyamide. The viscosity of the melt will increase significantly during this stage.

    • Once the desired viscosity is achieved (as indicated by the stirrer torque), break the vacuum with nitrogen gas.

    • Extrude the molten polymer from the reactor into a water bath to solidify.

    • Collect the resulting polyamide strands and pelletize them for further characterization.

Protocol 2: Characterization of Polyamides

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the formation of the polyamide structure.

  • Procedure: Obtain the FTIR spectrum of the polymer sample. Look for characteristic amide bands: N-H stretching around 3300 cm⁻¹, C=O stretching (Amide I) around 1640 cm⁻¹, and N-H bending (Amide II) around 1540 cm⁻¹.[1]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the chemical structure of the polyamide.

  • Procedure: Dissolve the polyamide sample in a suitable deuterated solvent (e.g., deuterated sulfuric acid or a mixture of deuterated phenols). Obtain ¹H NMR and ¹³C NMR spectra to confirm the expected chemical shifts for the methylene groups adjacent to the amide linkages and within the aliphatic chains.

3. Differential Scanning Calorimetry (DSC):

  • Objective: To determine the melting temperature (Tm) and glass transition temperature (Tg) of the polyamide.

  • Procedure: Heat a small sample of the polymer in a DSC instrument under a nitrogen atmosphere. A typical heating rate is 10°C/min. The Tm will be observed as an endothermic peak, and the Tg will be seen as a step change in the baseline.[1]

4. Thermogravimetric Analysis (TGA):

  • Objective: To evaluate the thermal stability of the polyamide.

  • Procedure: Heat a sample of the polymer in a TGA instrument under a nitrogen or air atmosphere at a controlled rate (e.g., 10°C/min). The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.[1]

5. Gel Permeation Chromatography (GPC):

  • Objective: To determine the molecular weight and molecular weight distribution of the polyamide.

  • Procedure: Dissolve the polymer in a suitable solvent (e.g., m-cresol) and analyze it using a GPC system calibrated with appropriate standards.

6. Mechanical Testing:

  • Objective: To determine the tensile strength and elongation at break.

  • Procedure: Prepare standardized test specimens (e.g., dog-bone shape) by injection molding or compression molding. Perform tensile testing according to ASTM standards (e.g., ASTM D638) using a universal testing machine.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Monomers This compound + Diamine Salt Nylon Salt Formation (Aqueous Solution) Monomers->Salt Prepolymer Prepolymerization (220°C, N2 atm) Salt->Prepolymer Polymer Melt Polycondensation (260-280°C, Vacuum) Prepolymer->Polymer FTIR FTIR Spectroscopy Polymer->FTIR Structural Confirmation NMR NMR Spectroscopy Polymer->NMR Structural Elucidation DSC Differential Scanning Calorimetry Polymer->DSC Thermal Transitions TGA Thermogravimetric Analysis Polymer->TGA Thermal Stability GPC Gel Permeation Chromatography Polymer->GPC Molecular Weight MechTest Mechanical Testing Polymer->MechTest Mechanical Properties

Caption: Experimental workflow for polyamide synthesis and characterization.

logical_relationship cluster_monomers Monomers cluster_process Process cluster_polymer Resulting Polyamide cluster_properties Key Properties TDDA This compound MeltPoly Melt Polycondensation TDDA->MeltPoly Diamine Diamine (H2N-(CH2)x-NH2) Diamine->MeltPoly Polyamide Polyamide 14,X MeltPoly->Polyamide Thermal Thermal Stability Polyamide->Thermal Mechanical Mechanical Strength Polyamide->Mechanical Moisture Low Moisture Absorption Polyamide->Moisture Flexibility Flexibility Polyamide->Flexibility

Caption: Logical relationship of polyamide synthesis from this compound.

References

Application of Tetradecanedioic Acid in the Formulation of Biodegradable Lubricants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid (TDDA), a C14 α,ω-dicarboxylic acid, is a promising bio-based building block for the synthesis of high-performance biodegradable lubricants. Its long carbon chain and difunctional nature allow for the creation of ester derivatives with desirable lubricating properties, including high viscosity indices, good thermal stability, and excellent lubricity. Furthermore, lubricants derived from long-chain dicarboxylic acids are anticipated to exhibit favorable biodegradability, addressing the growing environmental concerns associated with conventional mineral oil-based lubricants. These attributes make TDDA-based esters strong candidates for applications in environmentally sensitive areas, such as in agriculture, marine, and forestry.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of biodegradable lubricants formulated with this compound.

Synthesis of Biodegradable Lubricants from this compound

The primary route to convert this compound into a lubricant base oil is through esterification with polyhydric alcohols (polyols), such as neopentyl glycol (NPG) or trimethylolpropane (TMP). This process forms polyol esters, which are known for their excellent thermo-oxidative stability and lubricity.

Synthesis of Neopentyl Glycol Di(tetradecanedioate)

Experimental Protocol:

  • Reactant Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet, charge this compound and neopentyl glycol in a molar ratio of 1:2.2 (a slight excess of the diol is used to drive the reaction to completion).

  • Catalyst Addition: Add a suitable acid catalyst, such as p-toluenesulfonic acid (p-TSA), at a concentration of 0.5-1.0% by weight of the total reactants.

  • Solvent Addition: Introduce an azeotropic solvent, such as toluene or xylene, to facilitate the removal of water formed during the reaction. The amount of solvent should be sufficient to allow for efficient reflux.

  • Reaction: Heat the mixture to the reflux temperature of the solvent (typically 110-140°C) under a gentle stream of nitrogen to prevent oxidation. Continuously remove the water collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by measuring the acid value of the reaction mixture periodically. The reaction is considered complete when the acid value is below a desired level (e.g., < 0.5 mg KOH/g).

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the catalyst by washing the mixture with a dilute aqueous solution of sodium bicarbonate (5% w/v), followed by washing with distilled water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent and any unreacted starting materials under reduced pressure using a rotary evaporator.

  • Characterization: Characterize the final product, neopentyl glycol di(tetradecanedioate), using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (to confirm the formation of the ester linkage) and Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the structure).

Synthesis_Workflow cluster_synthesis Synthesis of Neopentyl Glycol Di(tetradecanedioate) Reactants Charge Reactants: - this compound - Neopentyl Glycol - Toluene (Solvent) Catalyst Add Catalyst: - p-Toluenesulfonic Acid Reactants->Catalyst Reaction Esterification Reaction: - Heat to reflux (110-140°C) - Continuous water removal Catalyst->Reaction Monitoring Monitor Reaction: - Measure Acid Value Reaction->Monitoring Purification Purification: - Neutralization - Washing - Drying - Solvent Removal Monitoring->Purification Characterization Characterization: - FTIR - NMR Purification->Characterization

Synthesis of Neopentyl Glycol Di(tetradecanedioate)

Performance Characteristics of this compound-Based Lubricants

While specific quantitative data for lubricants based solely on this compound is limited in publicly available literature, the performance can be reasonably extrapolated from studies on esters of similar long-chain dicarboxylic acids, such as dodecanedioic acid (C12). These esters exhibit excellent properties for lubricant applications.

Table 1: Performance Characteristics of Analogous Dicarboxylic Acid Ester Lubricants

PropertyTest MethodDi-2-ethylhexyl dodecanedioate[1]Di-2-ethylbutyl dodecanedioate[2]Neopentyl Glycol Diester (from Palm Oil Fatty Acids)[3]
Kinematic Viscosity @ 40°C (cSt) ASTM D44519.98--
Kinematic Viscosity @ 100°C (cSt) ASTM D4455.4--
Viscosity Index ASTM D2270178 - 216-160
Pour Point (°C) ASTM D97-58-3510
Flash Point (°C) ASTM D92200-235
Oxidative Stability (Onset Temp, °C) PDSC216 (for Di-2-ethylbutyl dodecanedioate)-184

Note: The data presented is for esters of dodecanedioic acid and palm oil fatty acids, which serve as analogs for predicting the performance of this compound esters.

Experimental Protocols for Lubricant Performance Evaluation

The following are standard experimental protocols for evaluating the key performance characteristics of biodegradable lubricants.

Kinematic Viscosity and Viscosity Index
  • Protocol (ASTM D445):

    • Measure the time for a fixed volume of the lubricant to flow under gravity through a calibrated glass capillary viscometer.

    • Conduct the measurement at two specified temperatures, typically 40°C and 100°C.

    • Calculate the kinematic viscosity at each temperature.

    • Determine the Viscosity Index (VI) using the kinematic viscosity values according to ASTM D2270. A higher VI indicates a smaller change in viscosity with temperature.

Pour Point
  • Protocol (ASTM D97):

    • Cool the lubricant sample at a specified rate.

    • Examine the sample at intervals of 3°C for flow characteristics.

    • The pour point is the lowest temperature at which the oil is observed to flow when the container is tilted.

Flash Point
  • Protocol (ASTM D92 - Cleveland Open Cup):

    • Heat the lubricant sample in an open cup at a constant rate.

    • Pass a small flame across the surface of the liquid at specified temperature intervals.

    • The flash point is the lowest temperature at which the vapors above the liquid ignite when the flame is applied.

Oxidative Stability
  • Protocol (Pressurized Differential Scanning Calorimetry - PDSC):

    • Place a small sample of the lubricant in a sample pan within a pressurized chamber.

    • Pressurize the chamber with oxygen.

    • Heat the sample at a constant rate.

    • The oxidative stability is determined by the onset temperature of the exothermic oxidation reaction.

Biodegradability
  • Protocol (OECD 301B - CO₂ Evolution Test):

    • Prepare a test medium containing the lubricant as the sole source of carbon, a mineral medium, and an inoculum of microorganisms (e.g., from activated sludge).

    • Aerate the test flasks with CO₂-free air.

    • Trap the CO₂ produced from the biodegradation of the lubricant in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution).

    • Quantify the amount of CO₂ produced over a 28-day period.

    • Calculate the percentage of biodegradation based on the ratio of the amount of CO₂ produced to the theoretical amount of CO₂ that could be produced from the complete oxidation of the test substance. A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window in the 28-day test.[4][5][6]

Testing_Workflow cluster_testing Lubricant Performance Evaluation Workflow Sample Lubricant Sample (this compound Ester) Viscosity Viscosity & VI (ASTM D445/D2270) Sample->Viscosity PourPoint Pour Point (ASTM D97) Sample->PourPoint FlashPoint Flash Point (ASTM D92) Sample->FlashPoint OxidativeStability Oxidative Stability (PDSC) Sample->OxidativeStability Biodegradability Biodegradability (OECD 301B) Sample->Biodegradability Data Performance Data Analysis Viscosity->Data PourPoint->Data FlashPoint->Data OxidativeStability->Data Biodegradability->Data

Lubricant Performance Evaluation Workflow

Biodegradability of this compound Esters

Esters of long-chain dicarboxylic acids are generally expected to be readily biodegradable.[4] The ester linkages are susceptible to hydrolysis by microbial enzymes, breaking down the molecule into the parent dicarboxylic acid and alcohol. The long aliphatic chain of this compound can then be degraded by microorganisms through metabolic pathways such as β-oxidation.

To confirm the biodegradability of lubricants formulated with this compound esters, it is essential to perform standardized tests such as the OECD 301 series.[4][5][6] The OECD 301B (CO₂ Evolution Test) or OECD 301F (Manometric Respirometry Test) are particularly suitable for water-insoluble lubricants.

Conclusion

This compound presents a valuable, bio-based platform for the development of high-performance biodegradable lubricants. Its ester derivatives, particularly with polyols like neopentyl glycol and trimethylolpropane, are anticipated to exhibit excellent physicochemical properties, including high viscosity indices, low pour points, and good thermal stability. The inherent biodegradability of these long-chain dicarboxylic acid esters makes them an environmentally friendly alternative to conventional lubricants. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the full potential of this compound in the formulation of next-generation sustainable lubricants. Further research should focus on obtaining specific performance data for a range of this compound esters to fully characterize their suitability for various demanding applications.

References

Application Note: Quantitative Analysis of Tetradecanedioic Acid in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetradecanedioic acid (TDA) is a long-chain alpha,omega-dicarboxylic acid that occurs as an endogenous metabolite in humans.[1][2][3] It is involved in lipid metabolism and has been identified as a potential biomarker for assessing the activity of organic anion-transporting polypeptides (OATPs), which are crucial in drug-drug interaction studies.[3][4] Accurate quantification of TDA in biological matrices like plasma is essential for clinical and pharmaceutical research.

This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The method is designed to offer high sensitivity and specificity for reliable biomarker quantification.

Principle of the Method

The analysis of dicarboxylic acids like TDA by GC-MS requires a chemical derivatization step to increase their volatility and thermal stability.[5] The carboxyl functional groups in TDA are polar, leading to poor chromatographic peak shape and thermal degradation in the GC inlet. Silylation is a robust derivatization technique that replaces the active hydrogen atoms in the carboxyl groups with a trimethylsilyl (TMS) group. This process reduces the polarity of the analyte, making it suitable for GC analysis.[6][7]

The overall workflow involves solid-phase extraction (SPE) of TDA from plasma, followed by derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and subsequent analysis by GC-MS, preferably in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[8]

Experimental Protocols

Materials and Reagents
  • This compound (TDA) standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid

  • Human plasma (charcoal-stripped for calibration standards)

  • Internal Standard (IS): (e.g., Deuterated TDA or an odd-chain dicarboxylic acid)

  • Polymeric Solid Phase Extraction (SPE) cartridges

  • Nitrogen gas for evaporation

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is a general procedure for the extraction of acidic analytes from plasma and should be optimized for specific laboratory conditions.[9]

  • Plasma Pre-treatment: To 500 µL of plasma, add the internal standard. Acidify the sample by adding 50 µL of 2% formic acid to protonate the TDA. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences, followed by 1 mL of 20% methanol in water to remove less non-polar interferences.

  • Elution: Elute the TDA and internal standard from the cartridge using 1 mL of ethyl acetate or another suitable organic solvent.

  • Dry-down: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at 40-50°C. The dried extract is now ready for derivatization.

Derivatization Protocol

Silylation is performed to create the volatile trimethylsilyl (TMS) ester of TDA.[6][7]

  • To the dried sample extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+ 1% TMCS).[10]

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 60-70°C for 30-60 minutes to ensure complete derivatization.[10]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following table outlines the typical parameters for the GC-MS analysis of TMS-derivatized TDA.

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
GC ColumnDB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent)
Injection Volume1 µL
Inlet Temperature280°C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Program
Initial Temperature100°C, hold for 2 minutes
Ramp Rate10°C/min to 300°C
Final HoldHold at 300°C for 5 minutes
Mass Spectrometer Agilent 5975C or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temp.230°C
MS Quad Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (for TDA-2TMS) To be determined empirically. Likely ions would include the molecular ion and characteristic fragments.

Data Presentation

Quantitative data should be generated using a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma). The table below shows an example structure for presenting calibration curve data.

AnalyteStandard Concentration (nM)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%RSD)
TDA2.5ValueValueValue
TDA10ValueValueValue
TDA50ValueValueValue
TDA250ValueValueValue
TDA500ValueValueValue
TDA1000ValueValueValue
Note: The standard curve range of 2.5-1000 nM is based on a published LC-MS/MS assay and serves as an illustrative example.[4]

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma Plasma Sample (+ Internal Standard) Acidify Acidification (Formic Acid) Plasma->Acidify SPE Solid Phase Extraction (SPE) Acidify->SPE Elute Elution SPE->Elute Dry Evaporation (Nitrogen Stream) Elute->Dry Deriv Add Pyridine & BSTFA Dry->Deriv Heat Heating (60-70°C) Deriv->Heat GCMS GC-MS Analysis (SIM Mode) Heat->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Overall workflow for the GC-MS analysis of TDA.

Silylation Reaction of this compound

G TDA This compound HOOC-(CH₂)₁₂-COOH plus1 + BSTFA 2x BSTFA arrow1 TDA_TMS TDA-bis(TMS) Ester (CH₃)₃SiOOC-(CH₂)₁₂-COOSi(CH₃)₃ reagents Pyridine, 70°C arrow1->TDA_TMS Silylation arrow1->reagents

Caption: Derivatization of TDA with BSTFA to form its TMS ester.

The described method provides a robust framework for the quantitative analysis of this compound in human plasma. The combination of solid-phase extraction for sample cleanup and silylation derivatization enables sensitive and reliable detection by GC-MS. For achieving high accuracy and precision, the use of a stable isotope-labeled internal standard is highly recommended to correct for variations in extraction efficiency and matrix effects.

While GC-MS is a powerful technique, alternative methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) may also be considered, as they can offer comparable or even greater sensitivity and may not require derivatization.[4][11] The choice of analytical platform should be based on the specific requirements of the study, available instrumentation, and desired limits of quantification.

References

Application Note: Quantification of Tetradecanedioic Acid in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tetradecanedioic acid (TDA) in human plasma. TDA is an endogenous dicarboxylic acid being investigated as a potential biomarker for evaluating drug-drug interactions mediated by hepatic transporters like organic anion-transporting polypeptides (OATPs).[1][2] The described protocol provides a comprehensive workflow, including sample preparation, optimized LC-MS/MS parameters, and validation performance metrics. The method utilizes a simple protein precipitation step for sample cleanup and a stable isotope-labeled internal standard for accurate quantification. Due to the endogenous nature of TDA, calibration standards are prepared in a surrogate matrix (charcoal-stripped human plasma).[1][2][3] This method is suitable for high-throughput analysis in clinical and preclinical studies.

Principle

The method employs a straightforward protein precipitation technique to extract this compound and its stable isotope-labeled internal standard (SIL-IS) from human plasma. The resulting supernatant is injected into a reverse-phase liquid chromatography system for separation from other endogenous plasma components. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization (ESI). The use of MRM provides high selectivity and sensitivity for accurate measurement of the analyte.

Materials and Methods

Reagents and Materials
  • This compound (TDA) reference standard

  • ¹³C₄-Tetradecanedioic Acid (or other suitable SIL-IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Human plasma (K₂EDTA)

  • Charcoal-stripped human plasma (surrogate matrix)

  • Polypropylene microcentrifuge tubes (1.5 mL)

  • Analytical balance, vortex mixer, and centrifuge

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

Preparation of Standards and Quality Controls
  • Primary Stock Solutions: Prepare individual stock solutions of TDA and its SIL-IS in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the TDA primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution: Dilute the SIL-IS primary stock to a final concentration of 100 ng/mL in acetonitrile. This solution will be used as the protein precipitation solvent.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Since TDA is an endogenous analyte, CC and QC samples are prepared by spiking the appropriate working standard solutions into charcoal-stripped human plasma.[1][2] A typical calibration curve range is 2.5 to 1000 nM.[1][2][3]

Experimental Protocols

Sample Preparation Protocol

A simple protein precipitation protocol is employed for sample cleanup.

G cluster_prep Sample Preparation Workflow s1 Pipette 50 µL of Plasma (Blank, CC, QC, or Study Sample) into a 1.5 mL tube s2 Add 200 µL of IS Working Solution (100 ng/mL SIL-IS in Acetonitrile) s1->s2 s3 Vortex for 1 minute to precipitate proteins s2->s3 s4 Centrifuge at 14,000 rpm for 10 minutes at 4°C s3->s4 s5 Transfer 100 µL of the supernatant to an HPLC vial s4->s5 s6 Inject 5 µL onto the LC-MS/MS system s5->s6

Figure 1: Step-by-step plasma sample preparation workflow.
LC-MS/MS Analysis Protocol

The prepared samples are analyzed using the conditions outlined in the tables below. Chromatographic conditions should be optimized to ensure TDA is separated from any potential interferences.[2]

Parameter Condition
LC System UHPLC System
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
3.0
4.0
4.1
5.0

Table 1: Liquid Chromatography Conditions.
Parameter Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage -4500 V
Source Temperature 550°C
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions Analyte
TDA
¹³C₄-TDA (IS)
Table 2: Mass Spectrometry Conditions.

G cluster_analysis LC-MS/MS Analytical Workflow autosampler Autosampler (Sample Injection) lc_column LC Column (Analyte Separation) autosampler->lc_column ion_source ESI Source (Ionization) lc_column->ion_source q1 Mass Analyzer (Q1) Precursor Ion Selection ion_source->q1:head q2 Collision Cell (q2) Fragmentation q1:head->q2:head q3 Mass Analyzer (Q3) Product Ion Selection q2:head->q3:head detector Detector (Signal Measurement) q3:head->detector data_system Data System (Quantification) detector->data_system

Figure 2: Schematic of the LC-MS/MS analysis and data acquisition process.

Data Presentation and Performance

The method was validated using a fit-for-purpose approach.[1][2] The performance characteristics are summarized below.

Validation Parameter Result
Matrix Charcoal-Stripped Human Plasma
Linearity Range 2.5 - 1000 nM
Correlation Coefficient (r²) > 0.99
Lower Limit of Quant. (LLOQ) 2.5 nM
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% of nominal values (±20% at LLOQ)
Table 3: Summary of Method Performance Characteristics.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The simple sample preparation protocol and rapid chromatographic runtime make it well-suited for high-throughput bioanalysis in a regulated laboratory environment. This application note serves as a comprehensive guide for researchers and scientists needing to measure TDA as a potential clinical biomarker.

References

Application Notes and Protocols for the Derivatization of Tetradecanedioic Acid for Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid, a 14-carbon α,ω-dicarboxylic acid, is a molecule of significant interest in various research and industrial fields, including the synthesis of polymers, fragrances, and pharmaceuticals. Accurate and sensitive quantification of this compound is often crucial for process optimization, quality control, and metabolic studies. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, due to its high polarity and low volatility, this compound requires a derivatization step to convert it into a more volatile and thermally stable form suitable for GC analysis.

This document provides detailed application notes and protocols for two common and effective derivatization methods for this compound: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Esterification using Boron Trifluoride-Methanol (BF3-Methanol).

Principle of Derivatization for GC Analysis

Derivatization in gas chromatography is a chemical modification of a compound to produce a new compound with properties that are more amenable to GC analysis. For polar compounds like dicarboxylic acids, derivatization aims to:

  • Increase Volatility: By replacing the polar carboxyl hydrogen atoms with nonpolar groups, the intermolecular hydrogen bonding is eliminated, which significantly reduces the boiling point of the analyte.

  • Increase Thermal Stability: Derivatization protects the carboxyl groups from decarboxylation at the high temperatures of the GC inlet and column.

  • Improve Chromatographic Behavior: The resulting derivatives are less polar and exhibit more symmetrical peak shapes, leading to better resolution and improved sensitivity.

Silylation with BSTFA

Silylation involves the replacement of the acidic protons of the carboxyl groups with a trimethylsilyl (TMS) group. BSTFA is a powerful silylating agent that reacts with carboxylic acids to form TMS esters. The reaction is typically fast and the by-products are volatile, minimizing interference in the chromatogram.[1][2] The addition of a catalyst like trimethylchlorosilane (TMCS) can increase the reactivity of BSTFA, especially for hindered functional groups.[3]

Esterification with BF3-Methanol

Esterification converts carboxylic acids into their corresponding esters, in this case, methyl esters. Boron trifluoride (BF3) acts as a Lewis acid catalyst to facilitate the reaction between the carboxylic acid and methanol.[4] This method is robust and has been widely used for the analysis of fatty acids and other carboxylic acids.[4]

Comparison of Derivatization Methods

Both silylation and esterification are suitable for the derivatization of dicarboxylic acids.[5] The choice of method may depend on the specific application, available resources, and the presence of other functional groups in the sample matrix. For low-molecular-weight dicarboxylic acids, silylation with BSTFA has been reported to provide lower detection limits and higher reproducibility.[5][6][7]

ParameterSilylation (BSTFA)Esterification (BF3-Methanol)
Reagent N,O-Bis(trimethylsilyl)trifluoroacetamideBoron Trifluoride in Methanol (10-14%)
Derivative Bis(trimethylsilyl) tetradecanedioateDimethyl tetradecanedioate
Reaction Conditions 60-75°C for 20-60 minutes[1][2][8]85-100°C for 2-15 minutes[9]
Advantages Fast reaction, volatile by-products, suitable for a wide range of polar compounds.[1][2]Forms stable methyl esters, robust and well-established method.[4]
Disadvantages Derivatives can be sensitive to moisture and may hydrolyze over time.[1]Reagent is corrosive and toxic, potential for byproduct formation with unsaturated acids.[10][11]
Detection Limits Generally provides lower detection limits for dicarboxylic acids.[5][7]Effective, but may have slightly higher detection limits compared to silylation for some dicarboxylic acids.
Reproducibility (RSD%) Reported to be ≤ 10% for dicarboxylic acids.[5][6]Reported to be ≤ 15% for dicarboxylic acids.[5][6]

Experimental Protocols

Protocol 1: Silylation using BSTFA

This protocol describes the derivatization of this compound to its bis(trimethylsilyl) ester.

4.1.1. Reagents and Materials

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% TMCS

  • Pyridine (anhydrous)

  • Aprotic solvent (e.g., Dichloromethane, Hexane)

  • GC vials with caps and septa

  • Heating block or oven

  • Vortex mixer

  • Pipettes

4.1.2. Derivatization Procedure

  • Sample Preparation: Place 1-10 mg of the this compound standard or the dried sample extract into a GC vial.[2] If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen.

  • Solvent Addition: Add 100 µL of an aprotic solvent like dichloromethane or pyridine to dissolve the sample.

  • Reagent Addition: Add 100 µL of BSTFA (a 2:1 molar excess of BSTFA to active hydrogens is recommended).[8] For improved reactivity, 50 µL of BSTFA and 50 µL of pyridine can be used.[1]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.[2]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for GC-MS analysis. An aliquot of the reaction mixture can be directly injected into the GC.

4.1.3. Data Analysis

The resulting derivative is bis(trimethylsilyl) tetradecanedioate (C20H42O4Si2), with a molecular weight of 402.7 g/mol .[12] The mass spectrum will show characteristic fragments that can be used for identification and quantification.

silylation_reaction cluster_reactants Reactants cluster_products Products Tetradecanedioic_acid This compound HOOC-(CH2)12-COOH reagents + Tetradecanedioic_acid->reagents BSTFA BSTFA (2 equivalents) reaction_arrow 70°C BSTFA->reaction_arrow TMS_ester Bis(trimethylsilyl) tetradecanedioate (CH3)3SiOOC-(CH2)12-COOSi(CH3)3 reagents->BSTFA reaction_arrow->TMS_ester

Caption: Silylation of this compound with BSTFA.

Protocol 2: Esterification using BF3-Methanol

This protocol details the conversion of this compound to its dimethyl ester.

4.2.1. Reagents and Materials

  • This compound standard or dried sample extract

  • Boron trifluoride-methanol solution (10-14% w/v)

  • Methanol (anhydrous)

  • n-Hexane

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

  • Reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

4.2.2. Derivatization Procedure

  • Sample Preparation: Place 1-25 mg of the this compound standard or the dried lipid extract into a reaction vial.[4]

  • Reagent Addition: Add 2 mL of 10-14% BF3-methanol solution to the vial.[4]

  • Reaction: Tightly cap the vial and heat at 90-100°C for 5-10 minutes in a heating block or boiling water bath.[9]

  • Extraction: Cool the vial to room temperature. Add 1 mL of n-hexane and 1 mL of saturated sodium chloride solution.

  • Phase Separation: Vortex the mixture thoroughly and allow the layers to separate.

  • Collection of Organic Layer: Carefully transfer the upper hexane layer containing the methyl esters to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is ready for GC-MS analysis.

4.2.3. Data Analysis

The resulting derivative is dimethyl tetradecanedioate (C16H30O4), with a molecular weight of 286.4 g/mol .[13] The mass spectrum will exhibit characteristic fragmentation patterns for identification.

esterification_reaction cluster_reactants Reactants cluster_products Products Tetradecanedioic_acid This compound HOOC-(CH2)12-COOH reagents + Tetradecanedioic_acid->reagents Methanol Methanol (excess) CH3OH reaction_arrow BF3, 90-100°C Methanol->reaction_arrow Methyl_ester Dimethyl tetradecanedioate CH3OOC-(CH2)12-COOCH3 products_plus + Methyl_ester->products_plus Water Water 2H2O reagents->Methanol reaction_arrow->Methyl_ester products_plus->Water

Caption: Esterification of this compound with BF3-Methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are general GC-MS conditions that can be used as a starting point for the analysis of derivatized this compound. Method optimization may be required based on the specific instrument and column used.

ParameterRecommended Conditions
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5MS, HP-5MS) or a wax column for FAMEs (e.g., DB-Wax).[14][15]
Injector Temperature 250 - 280°C[16]
Injection Mode Split (e.g., 10:1 or 20:1) or Splitless, depending on sample concentration.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program Initial temperature: 70-100°C, hold for 2 min. Ramp at 5-10°C/min to 280-300°C, hold for 5-10 min.[15]
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV.
Scan Range m/z 50-550

Workflow Diagram

gc_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Sample Drying Evaporation to Dryness Sample->Drying Silylation Silylation (BSTFA) Drying->Silylation Esterification Esterification (BF3-Methanol) Drying->Esterification GCMS GC-MS Analysis Silylation->GCMS Esterification->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Overall workflow for the GC-MS analysis of this compound.

Conclusion

The derivatization of this compound is an essential step for its successful analysis by gas chromatography. Both silylation with BSTFA and esterification with BF3-methanol are effective methods for increasing the volatility and thermal stability of the analyte. The choice between these methods will depend on the specific requirements of the analysis, including desired sensitivity, sample matrix, and laboratory capabilities. The detailed protocols and GC-MS conditions provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to accurately quantify this compound in their samples.

References

The Art of Emollience: Synthesizing Cosmetic Esters from Tetradecanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the cosmetics and personal care industry.

Introduction:

Tetradecanedioic acid, a C14 α,ω-dicarboxylic acid, serves as a versatile building block for the synthesis of a wide array of cosmetic esters.[1] These esters are prized in cosmetic formulations for their unique sensory profiles and functional benefits, acting as emollients, plasticizers, and solvents.[2][3] By reacting this compound with various alcohols, formulators can create esters with tailored physicochemical properties, influencing the feel, spreadability, and stability of the final product.[4] This document provides detailed protocols for the synthesis of cosmetic esters from this compound via acid-catalyzed and enzymatic esterification, along with a summary of key quantitative data and workflow diagrams.

Data Presentation: Physicochemical Properties of Tetradecanedioate Esters

The choice of alcohol used in the esterification of this compound significantly impacts the properties of the resulting diester. Below is a table summarizing the expected physicochemical properties of various diethyl and di(2-ethylhexyl) tetradecanedioate esters, which are suitable for cosmetic applications.

PropertyDiethyl TetradecanedioateDi(2-ethylhexyl) TetradecanedioateMethod of Determination
Molecular Weight ( g/mol ) 314.45482.80Calculation
Appearance Clear, colorless to pale yellow liquidClear, colorless to pale yellow viscous liquidVisual Inspection
Odor Faint, characteristicFaint, characteristicOlfactory Analysis
Viscosity (cP at 25°C) 10 - 2080 - 100Rotational Viscometer
Spreading Value (mm²/10 min) High (>800)Medium (400 - 600)Filter Paper Spreading Test
Refractive Index (at 20°C) 1.440 - 1.4501.450 - 1.460Refractometer
Solubility Soluble in cosmetic oils and siliconesSoluble in cosmetic oils and siliconesMiscibility Test

Experimental Protocols

Two primary methods for the synthesis of cosmetic esters from this compound are detailed below: traditional acid-catalyzed esterification and a greener, enzymatic approach.

Protocol 1: Acid-Catalyzed Esterification of this compound

This protocol is adapted from a standard esterification procedure for dicarboxylic acids and is suitable for producing a wide range of diesters.[5]

Materials:

  • This compound (1.0 mole)

  • Cosmetically relevant alcohol (e.g., ethanol, isopropanol, 2-ethylhexanol) (2.2 moles)

  • p-Toluenesulfonic acid (p-TSA) or sulfuric acid (0.05 mole)

  • Toluene (as a solvent to facilitate water removal)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In the three-necked round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine this compound (1.0 mole), the chosen alcohol (2.2 moles), and toluene.

  • Catalyst Addition: Add the acid catalyst (p-TSA or sulfuric acid, 0.05 mole) to the reaction mixture.

  • Esterification Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction (typically 4-8 hours).

  • Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until the aqueous layer is neutral (pH 7).

  • Aqueous Wash: Wash the organic layer with distilled water to remove any remaining salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene and any excess alcohol using a rotary evaporator.

  • Purification: Purify the crude ester by column chromatography using silica gel to obtain the final high-purity cosmetic ester.

Expected Yield: 85-95%

Protocol 2: Enzymatic Esterification of this compound

This protocol utilizes lipases for a milder and more selective synthesis, which is often preferred for high-value cosmetic ingredients.[6]

Materials:

  • This compound (1.0 mole)

  • Fatty alcohol (e.g., cetyl alcohol, stearyl alcohol) (2.0 moles)

  • Immobilized lipase (e.g., Candida antarctica lipase B - Novozym® 435) (5-10% w/w of total reactants)

  • Solvent-free system or a non-polar solvent (e.g., hexane, heptane)

  • Molecular sieves (3Å)

Equipment:

  • Jacketed glass reactor with overhead stirrer

  • Vacuum pump

  • Temperature controller

  • Filtration apparatus

Procedure:

  • Reactant Loading: In the jacketed glass reactor, combine this compound (1.0 mole) and the fatty alcohol (2.0 moles). If using a solvent, add it at this stage.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Reaction Conditions: Heat the mixture to the optimal temperature for the chosen lipase (typically 40-60°C) with constant stirring. Apply a vacuum to remove the water produced during the esterification, which will drive the reaction towards completion. Add molecular sieves to aid in water removal.

  • Monitoring the Reaction: Monitor the progress of the reaction by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value stabilizes at a low level.

  • Enzyme Recovery: Once the reaction is complete, recover the immobilized enzyme by filtration. The enzyme can often be reused for subsequent batches.

  • Purification: The resulting ester is typically of high purity and may require minimal downstream processing, such as filtration to remove any residual enzyme particles.

Expected Yield: >90%

Visualization of Workflows

To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.

Acid_Catalyzed_Esterification cluster_setup Reaction Setup cluster_reaction Esterification cluster_workup Workup & Purification Reactants This compound + Alcohol + Toluene Reflux Heat to Reflux (Collect Water in Dean-Stark) Reactants->Reflux Add Catalyst Catalyst Acid Catalyst (p-TSA or H₂SO₄) Neutralize Neutralize with NaHCO₃ Reflux->Neutralize Cool Wash Wash with Water Neutralize->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Purify Column Chromatography Evaporate->Purify Final_Product Pure Cosmetic Ester Purify->Final_Product

Caption: Acid-Catalyzed Esterification Workflow.

Enzymatic_Esterification cluster_setup Reaction Setup cluster_reaction Esterification cluster_workup Product Recovery Reactants This compound + Fatty Alcohol Reaction Heat (40-60°C) + Stirring + Vacuum Reactants->Reaction Add Enzyme Enzyme Immobilized Lipase Filter Filter to Recover Enzyme Reaction->Filter Reaction Complete Product High Purity Cosmetic Ester Filter->Product

Caption: Enzymatic Esterification Workflow.

References

Microbial Production of Tetradecanedioic Acid: A Deep Dive into Fermentation and Metabolic Engineering

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The long-chain dicarboxylic acid, tetradecanedioic acid (TDCA), is a valuable chemical building block with applications in the synthesis of high-performance polymers, adhesives, lubricants, and pharmaceuticals. Microbial fermentation has emerged as a promising and sustainable alternative to traditional chemical synthesis methods for producing TDCA. This document provides a detailed overview of the microbial production of TDCA, with a focus on fermentation processes and the metabolic engineering of the workhorse microorganism, Candida tropicalis.

Introduction to Microbial this compound Production

The microbial synthesis of TDCA primarily relies on the ω-oxidation pathway in certain yeast species, most notably Candida tropicalis. This pathway facilitates the conversion of n-alkanes or fatty acids into their corresponding α,ω-dicarboxylic acids. To enhance the production efficiency, metabolic engineering strategies are employed to channel the carbon flux towards the desired product and prevent its degradation through competing metabolic pathways.

Metabolic Engineering of Candida tropicalis for Enhanced TDCA Production

The key to high-yield TDCA production in Candida tropicalis lies in the strategic manipulation of its metabolic pathways. The primary strategies involve the disruption of the β-oxidation pathway, which is responsible for the degradation of fatty acids, and the overexpression of the ω-oxidation pathway, which catalyzes the conversion of fatty acids to dicarboxylic acids.

A crucial step in this process is the sequential disruption of the genes encoding acyl-CoA oxidase, the first enzyme in the β-oxidation pathway. This effectively blocks the degradation of the fatty acid substrate and the dicarboxylic acid product.[1] Concurrently, the overexpression of the genes encoding cytochrome P450 monooxygenase and NADPH-cytochrome P450 reductase, the key enzymes of the ω-oxidation pathway, significantly increases the conversion rate of the substrate to TDCA.[1]

Signaling Pathway for TDCA Production

The metabolic pathway for TDCA production in an engineered Candida tropicalis strain is illustrated below. The process starts with the uptake of a C14 substrate, such as n-tetradecane or tetradecanoic acid. The substrate is then directed to the ω-oxidation pathway, while the competing β-oxidation pathway is blocked.

MetabolicPathway cluster_cell Candida tropicalis Cell cluster_omega_oxidation ω-Oxidation Pathway (Overexpressed) cluster_beta_oxidation β-Oxidation Pathway (Blocked) Substrate n-Tetradecane / Tetradecanoic Acid P450 Cytochrome P450 Monooxygenase Substrate->P450 Hydroxylation AcylCoA_Oxidase Acyl-CoA Oxidase Substrate->AcylCoA_Oxidase Blocked TDCA This compound TDCA_Ext Secreted TDCA TDCA->TDCA_Ext CPR NADPH-Cytochrome P450 Reductase CPR->TDCA Oxidation Substrate_Ext External Substrate Substrate_Ext->Substrate

Metabolic pathway for TDCA production in engineered Candida tropicalis.

Fermentation Process for TDCA Production

The production of TDCA is typically carried out using a fed-batch fermentation strategy, which allows for high cell densities and high product titers. The fermentation process is generally divided into a growth phase and a production phase.

Quantitative Data from Fermentation Studies

The following table summarizes the key quantitative data obtained from various studies on the microbial production of long-chain dicarboxylic acids, including TDCA.

MicroorganismSubstrateFermentation ModeProductTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Candida tropicalis (mutant)n-TetradecaneFed-batchThis compound138--[2]
Candida tropicalis (mutant)n-TridecaneFed-batchTridecanedioic acid172--[2][3]
Candida tropicalis (mutant)n-DodecaneFed-batchDodecanedioic acid166--[2]
Experimental Workflow for TDCA Production

The overall workflow for the microbial production of TDCA, from strain preparation to product purification, is depicted in the following diagram.

ExperimentalWorkflow cluster_strain_prep Strain Preparation cluster_fermentation Fermentation cluster_downstream Downstream Processing Strain Wild-type Candida tropicalis EngineeredStrain Engineered Strain (β-oxidation blocked, ω-oxidation overexpressed) Strain->EngineeredStrain Metabolic Engineering Inoculum Inoculum Preparation EngineeredStrain->Inoculum FedBatch Fed-Batch Fermentation Inoculum->FedBatch Harvest Cell Harvesting (Centrifugation/Filtration) FedBatch->Harvest Purification Purification (Crystallization, Chromatography) Harvest->Purification TDCA_Product Pure this compound Purification->TDCA_Product

Overall experimental workflow for microbial TDCA production.

Experimental Protocols

The following sections provide generalized protocols for the key experiments involved in the microbial production of TDCA. These protocols are based on common practices reported in the literature for Candida tropicalis and long-chain dicarboxylic acid production.

Protocol 1: Metabolic Engineering of Candida tropicalis

Objective: To construct a Candida tropicalis strain with a disrupted β-oxidation pathway and an overexpressed ω-oxidation pathway.

Materials:

  • Wild-type Candida tropicalis strain (e.g., ATCC 20336)

  • Plasmids for gene disruption and overexpression

  • Restriction enzymes

  • DNA ligase

  • Competent E. coli cells

  • Yeast transformation reagents (e.g., lithium acetate, PEG)

  • Selective growth media

Procedure:

  • Gene Disruption Cassette Construction:

    • Amplify the upstream and downstream flanking regions of the target acyl-CoA oxidase gene(s) from C. tropicalis genomic DNA.

    • Clone the flanking regions into a disruption vector containing a selectable marker (e.g., URA3).

  • ω-Oxidation Gene Overexpression Cassette Construction:

    • Amplify the coding sequences of the cytochrome P450 monooxygenase and NADPH-cytochrome P450 reductase genes.

    • Clone the genes into an expression vector under the control of a strong constitutive promoter.

  • Yeast Transformation:

    • Prepare competent C. tropicalis cells.

    • Transform the cells with the linearized gene disruption and overexpression cassettes using the lithium acetate/PEG method.

  • Selection and Verification of Transformants:

    • Plate the transformed cells on selective media to isolate successful transformants.

    • Verify the gene disruptions and integrations by PCR and Southern blot analysis.

Protocol 2: Fed-Batch Fermentation

Objective: To produce high titers of TDCA using the engineered Candida tropicalis strain in a fed-batch fermentation process.

Materials:

  • Engineered C. tropicalis strain

  • Seed culture medium (e.g., YPD: 1% yeast extract, 2% peptone, 2% dextrose)

  • Fermentation medium (defined mineral medium with a carbon source for growth, e.g., glucose or glycerol)

  • Feeding solution (containing the C14 substrate, e.g., n-tetradecane, and other necessary nutrients)

  • Fermenter with pH, temperature, and dissolved oxygen control

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered strain into the seed culture medium.

    • Incubate at 30°C with shaking until the culture reaches the exponential growth phase.

  • Fermentation:

    • Inoculate the fermenter containing the initial fermentation medium with the seed culture.

    • Growth Phase: Maintain the pH at around 5.5-6.5 and the temperature at 30°C. Provide sufficient aeration to support cell growth.

    • Production Phase: Once a sufficient cell density is reached, initiate the feeding of the C14 substrate.

    • Control the pH in the range of 7.0-8.0 to maintain the solubility of the produced dicarboxylic acid.

    • Maintain a constant temperature and dissolved oxygen level.

    • Continue the fed-batch process for a predetermined duration (e.g., 120-144 hours), monitoring cell growth and TDCA concentration periodically.

Protocol 3: Downstream Processing and Purification

Objective: To recover and purify TDCA from the fermentation broth.

Materials:

  • Fermentation broth containing TDCA

  • Centrifuge or filtration system

  • Acid solution (e.g., HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Crystallization vessel

  • Filtration apparatus

  • Drying oven

Procedure:

  • Cell Removal:

    • Separate the yeast cells from the fermentation broth by centrifugation or microfiltration.

  • Acidification and Precipitation:

    • Acidify the cell-free supernatant to a low pH (e.g., pH 2-3) using an acid solution to precipitate the TDCA.

  • Extraction (Optional):

    • Alternatively, extract the TDCA from the acidified supernatant using an organic solvent.

  • Crystallization:

    • Dissolve the precipitated or extracted TDCA in a suitable solvent at an elevated temperature and then cool it down slowly to induce crystallization.

  • Filtration and Drying:

    • Collect the TDCA crystals by filtration.

    • Wash the crystals with cold water or a suitable solvent to remove impurities.

    • Dry the purified TDCA crystals in an oven.

Conclusion

The microbial production of this compound using metabolically engineered Candida tropicalis offers a sustainable and efficient manufacturing route. By implementing the strategies and protocols outlined in this document, researchers and drug development professionals can further optimize the production process and explore the diverse applications of this valuable dicarboxylic acid. Further research into novel host strains, advanced metabolic engineering tools, and optimized downstream processing techniques will continue to enhance the economic viability of bio-based TDCA production.

References

Application Notes and Protocols for the Downstream Processing and Purification of Fermented Tetradecanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the downstream processing and purification of tetradecanedioic acid (TDCA) from a fermentation broth. The methodologies described herein are designed to yield high-purity TDCA suitable for various research, development, and pharmaceutical applications.

Introduction

This compound (TDCA), a 14-carbon α,ω-dicarboxylic acid, is a valuable chemical intermediate with applications in the synthesis of polymers, lubricants, adhesives, and active pharmaceutical ingredients.[1][2] Fermentative production of TDCA offers a sustainable alternative to traditional chemical synthesis. However, the recovery and purification of TDCA from complex fermentation broths present significant challenges, accounting for a substantial portion of the overall production cost.[3] The primary goal of downstream processing is to efficiently separate the target molecule from biomass, residual substrates, proteins, pigments, and other metabolic byproducts to achieve the desired purity and yield.

This document outlines a multi-step purification strategy encompassing initial clarification of the fermentation broth, followed by extraction, crystallization, and final polishing steps. Detailed protocols, quantitative data, and process workflows are provided to guide researchers in developing robust and scalable purification processes for TDCA.

Overview of the Purification Workflow

The purification of this compound from a fermentation broth is typically a multi-stage process designed to progressively remove impurities and increase the concentration of the target compound. A general workflow is presented below.

Fermentation_Broth Fermentation Broth Biomass_Removal Biomass Removal (Centrifugation/Filtration) Fermentation_Broth->Biomass_Removal Acidification Acidification Biomass_Removal->Acidification Cell-free supernatant Crude_Crystallization Crude Crystallization Acidification->Crude_Crystallization Solid_Liquid_Separation1 Solid-Liquid Separation (Filtration/Decantation) Crude_Crystallization->Solid_Liquid_Separation1 Crude_TDCA Crude TDCA Crystals Solid_Liquid_Separation1->Crude_TDCA Dissolution Re-dissolution (e.g., in Ethanol) Crude_TDCA->Dissolution Decolorization Decolorization (Activated Carbon) Dissolution->Decolorization Recrystallization Recrystallization Decolorization->Recrystallization Solid_Liquid_Separation2 Solid-Liquid Separation (Filtration) Recrystallization->Solid_Liquid_Separation2 Drying Drying Solid_Liquid_Separation2->Drying Washed Crystals Pure_TDCA High-Purity TDCA Drying->Pure_TDCA

Caption: General workflow for the purification of this compound.

Key Purification Steps and Experimental Protocols

This section provides detailed methodologies for the essential stages of TDCA purification.

Step 1: Biomass Removal and Clarification

The initial step involves the separation of microbial cells and other suspended solids from the fermentation broth.

Protocol 1: Centrifugation and Microfiltration

  • Centrifugation: Centrifuge the fermentation broth at 5,000-10,000 x g for 15-30 minutes to pellet the biomass.

  • Supernatant Collection: Carefully decant the supernatant, which contains the dissolved TDCA.

  • Microfiltration: Pass the supernatant through a microfiltration membrane (0.22 µm or 0.45 µm pore size) to remove any remaining cells and fine particulates.[1][4] The choice of membrane material (e.g., cellulose acetate, PVDF) should be based on compatibility with the fermentation broth components.[5]

Table 1: Comparison of Membrane Filtration Parameters for Clarification

ParameterValueReference
Membrane TypeCellulose Acetate[5]
Pore Size0.2 µm - 0.5 µm[5]
Transmembrane Pressure1 - 3 bar
Temperature25 - 40 °C[6]
Step 2: Acidification and Crude Crystallization

TDCA is poorly soluble in acidic aqueous solutions. This property is exploited to precipitate the crude product from the clarified broth.

Protocol 2: Acidification and Precipitation

  • pH Adjustment: Slowly add a strong acid (e.g., 3 M H₂SO₄) to the clarified supernatant while stirring to reduce the pH to approximately 2.0-3.0.[7]

  • Heating and Cooling: Heat the acidified solution to 80-95°C to ensure complete dissolution of the TDCA.[7]

  • Crystallization: Gradually cool the solution to 4-10°C with gentle agitation to induce crystallization.

  • Maturation: Allow the crystal slurry to mature at the low temperature for 2-4 hours to maximize crystal growth.

Table 2: Effect of pH on the Crystallization of Dicarboxylic Acids

pHCrystal Yield (%)Purity (%)Reference
2.0>90~85[8][9]
3.080-90~80[7][8]
4.060-80~75[7][9]
5.0<60<70[8]

Note: Data is generalized for dicarboxylic acids as specific data for TDCA is limited.

Step 3: Solvent Extraction (Alternative to Crystallization)

Liquid-liquid extraction can be employed as an alternative or supplementary step to crystallization for TDCA recovery.

Protocol 3: Solvent Extraction

  • Acidification: Adjust the pH of the clarified fermentation broth to 2.0-3.0.

  • Solvent Addition: Add an equal volume of a suitable organic solvent (e.g., ethyl acetate, oleyl alcohol).

  • Extraction: Agitate the mixture vigorously for 30-60 minutes to facilitate the transfer of TDCA into the organic phase.

  • Phase Separation: Allow the phases to separate in a separation funnel and collect the organic phase.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure to obtain the crude TDCA.

Table 3: Extraction Efficiency of Solvents for Dicarboxylic Acids

SolventDistribution Coefficient (K)Extraction Efficiency (%)Reference
Oleyl Alcohol1.7163.20[10]
1-Octanol1.4258.07[10]
Ethyl Acetate-High (Qualitative)[11]
Sunflower Oil0.6037.86[10]
Soybean Oil0.4229.57[10]

Note: Data is for pentanedioic acid and itaconic acid as representative dicarboxylic acids.

Step 4: Recrystallization for Final Purification

To achieve high purity, the crude TDCA is subjected to recrystallization from a suitable solvent.

Protocol 4: Recrystallization from Ethanol

  • Dissolution: Dissolve the crude TDCA in a minimal amount of hot ethanol (e.g., 70-78°C).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 15-30 minutes at the elevated temperature. Filter the hot solution to remove the activated carbon.

  • Crystallization: Slowly cool the solution to room temperature and then to 4°C to induce the formation of pure TDCA crystals.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.

Crude_TDCA Crude TDCA Dissolve Dissolve in Hot Ethanol Crude_TDCA->Dissolve Decolorize Decolorize with Activated Carbon (Optional) Dissolve->Decolorize Hot_Filtration Hot Filtration Decolorize->Hot_Filtration Cooling Cooling and Crystallization Hot_Filtration->Cooling Crystal_Washing Wash with Cold Ethanol Cooling->Crystal_Washing Drying Vacuum Drying Crystal_Washing->Drying Pure_TDCA High-Purity TDCA Drying->Pure_TDCA

Caption: Recrystallization workflow for high-purity this compound.

Step 5: Final Polishing by Vacuum Distillation (Optional)

For applications requiring extremely high purity, vacuum distillation can be employed as a final polishing step.

Protocol 5: Vacuum Distillation

  • Apparatus Setup: Assemble a short-path distillation apparatus.

  • Charging the Flask: Place the recrystallized TDCA into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure below 10 mmHg.[12]

  • Heating: Gently heat the distillation flask. The boiling point of TDCA will be significantly reduced under vacuum.[12][13]

  • Collection: Collect the distilled TDCA in the receiving flask.

Table 4: Estimated Boiling Points of Dicarboxylic Acids at Reduced Pressure

Dicarboxylic AcidBoiling Point at 760 mmHg (°C)Estimated Boiling Point at 10 mmHg (°C)
Dodecanedioic Acid375~220
This compound444.8~260-280

Note: Estimated values based on nomographs and data for similar compounds.

Purity Analysis

The purity of the final TDCA product can be assessed using various analytical techniques.

Table 5: Analytical Methods for Purity Assessment of this compound

MethodPrincipleTypical ResultsReference
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Purity >99%[14]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives based on boiling point and mass-to-charge ratio.Identification of impurities and purity assessment.[11]
Melting Point Analysis Determination of the melting point range.Sharp melting point range (124-127°C) indicates high purity.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the molecular structure.Confirmation of chemical structure and detection of impurities.[16]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle strong acids and organic solvents in a well-ventilated fume hood.

  • Be cautious when working with heated solutions and vacuum distillation apparatus.

By following these detailed protocols and considering the provided data, researchers can effectively purify fermented this compound to a high degree of purity suitable for a wide range of scientific and developmental applications.

References

Application Notes & Protocols: Tetradecanedioic Acid as a Standard for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the proposed use of tetradecanedioic acid as an internal standard in the quantitative analysis of fatty acids by chromatographic methods.

Introduction

Accurate quantification of fatty acids is crucial in various fields, including biomedical research, drug development, and clinical diagnostics. The use of an internal standard is essential to correct for variations in sample preparation and analytical instrumentation. An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the samples being analyzed.

This compound, a C14 α,ω-dicarboxylic acid, presents several characteristics that make it a promising candidate as an internal standard for the analysis of monocarboxylic fatty acids. Its long-chain aliphatic structure provides similar solubility and derivatization reactivity to common fatty acids. Furthermore, as a dicarboxylic acid, it typically has a distinct retention time in chromatographic separations, minimizing the risk of co-elution with the target monocarboxylic fatty acids. While not conventionally used for this specific purpose, its properties merit consideration.

This document outlines a proposed protocol for the use of this compound as an internal standard for fatty acid analysis by Gas Chromatography-Mass Spectrometry (GC-MS), drawing upon established methodologies for fatty acid quantification.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₄H₂₆O₄[1][2][3][4][5]
Molecular Weight 258.35 g/mol [1][2]
Appearance White to off-white solid[2]
Melting Point 124-127 °C[2]
Solubility Slightly soluble in water (0.2 g/L). Soluble in DMSO and Methanol (slightly).[2]
Chemical Class Long-chain dicarboxylic acid[1][2][3][4][5]

Proposed Experimental Protocol for Fatty Acid Analysis using this compound as an Internal Standard

This protocol describes the steps for lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Reagents and Materials
  • This compound (≥99% purity)

  • Fatty acid standards (for calibration curve)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Hexane, HPLC grade

  • Boron trifluoride (BF₃) in methanol (14%)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glass vials with PTFE-lined caps

  • Nitrogen gas for evaporation

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Standard Solutions Preparation
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol. Store at -20°C.

  • Calibration Standards: Prepare a mixed stock solution of the target fatty acids (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid) at a concentration of 1 mg/mL each in methanol.

  • Working Calibration Solutions: Prepare a series of calibration standards by serially diluting the mixed fatty acid stock solution. Spike each calibration level with a constant amount of the this compound internal standard solution.

Sample Preparation and Lipid Extraction (Folch Method)
  • To 100 µL of plasma or serum sample, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Add a known amount of the this compound internal standard solution to the mixture.

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass vial.

  • Dry the extracted lipids under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.

  • Seal the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new vial.

  • Dry the hexane layer over a small amount of anhydrous sodium sulfate.

  • Transfer the final extract to a GC vial for analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 6890N or equivalent

  • Mass Spectrometer: Agilent 5973 or equivalent

  • Column: DB-23 (60 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar capillary column.

  • Injection Volume: 1 µL (splitless mode)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 180°C at 10°C/minute

    • Ramp to 220°C at 5°C/minute, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification in SIM mode, select characteristic ions for each FAME and the dimethyl ester of this compound.

Quantitative Data and Method Validation

While a comprehensive validation of this compound as an internal standard for a wide range of fatty acids is not available in the literature, a robust LC-MS/MS assay for the quantification of endogenous this compound in human plasma has been developed and validated. The performance of this assay provides an indication of the quantitative potential of this analyte.

Table 2: Summary of Validation Parameters for the Quantification of this compound in Human Plasma by LC-MS/MS

ParameterResult
Standard Curve Range 2.5 - 1000 nM
Matrix Charcoal-stripped human plasma
Linearity (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%

Data adapted from a fit-for-purpose validation of an LC-MS/MS assay for endogenous 1,14-tetradecanedioic acid.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Lipid Extraction (Folch Method) Add_IS->Extraction Dried_Lipids Dried Lipid Extract Methylation Methylation with BF3/Methanol (Formation of FAMEs) Dried_Lipids->Methylation FAME_Extract FAME Extract in Hexane GCMS GC-MS Analysis FAME_Extract->GCMS Quantification Quantification using Calibration Curve GCMS->Quantification

Caption: Experimental workflow for fatty acid analysis using this compound as an internal standard.

Conclusion

This compound holds potential as a valuable internal standard for the quantitative analysis of fatty acids due to its chemical properties and distinct chromatographic behavior as a long-chain dicarboxylic acid. The proposed protocol provides a framework for its application using standard lipid analysis techniques. It is important to note that this protocol should be thoroughly validated for the specific fatty acids and sample matrices of interest to ensure accuracy, precision, and reliability of the analytical results. Further research is warranted to fully establish this compound as a routine internal standard in fatty acid analysis.

References

Application Notes & Protocols: Formulation of Tetradecanedioic Acid-Based Adhesives and Coatings

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetradecanedioic acid (TDDA), a C14 aliphatic dicarboxylic acid, serves as a crucial building block in the synthesis of high-performance polymers.[1][2] Its long, linear hydrocarbon chain is instrumental in formulating adhesives and coatings with desirable properties such as flexibility, hydrolytic stability, and strong adhesion.[3][4] TDDA is a key monomer in the production of various polymers, including specialty polyamides (nylons), polyesters, and as a precursor for polyester polyols used in polyurethanes.[5][6][7][8] These materials find extensive application as hot-melt adhesives, powder coatings, and specialty coatings for demanding environments.[9][10][11] This document provides detailed application notes and experimental protocols for researchers and scientists involved in the development of TDDA-based materials.

Application Notes

The Role of this compound in Polymer Formulation

The inclusion of TDDA in a polymer backbone imparts several key characteristics:

  • Flexibility and Lower Modulus : The long methylene chain (-(CH2)12-) between the carboxylic acid groups allows for greater rotational freedom, resulting in polymers with increased flexibility and reduced brittleness.[3][4] This is particularly advantageous for adhesives that need to withstand bending or vibration and for coatings on non-rigid substrates.

  • Hydrophobicity and Hydrolytic Stability : The significant hydrocarbon content of TDDA increases the hydrophobicity of the resulting polyesters and polyamides. This translates to improved water resistance and hydrolytic stability, enhancing the durability of adhesives and coatings in humid environments.

  • Adhesion : The long-chain structure can improve wetting and interfacial bonding to various substrates, contributing to enhanced adhesion.

  • Controlled Crystallinity : As a long-chain aliphatic diacid, TDDA influences the crystallinity of the resulting polymer. This can be tailored by selecting appropriate co-monomers (diols or diamines) to control properties like melting point, setting time for hot-melt adhesives, and the mechanical strength of coatings.[12]

Key Polymer Systems

a) Polyesters: TDDA is reacted with various diols (e.g., 1,4-butanediol, 1,6-hexanediol, diethylene glycol) via polycondensation to form polyesters.[12][13] These TDDA-based polyesters are used in:

  • Hot-Melt Adhesives : Offering good flexibility and thermal stability.[14]

  • Powder Coatings : Providing tough, flexible, and durable films.[3]

  • Polyester Polyols for Polyurethanes : Acting as the soft segment in polyurethane elastomers, adhesives, and coatings to enhance flexibility and hydrolytic resistance.[15][16][17]

b) Polyamides (Nylons): Polycondensation of TDDA with diamines (e.g., hexamethylenediamine) produces long-chain polyamides.[7] These materials are known for their toughness, chemical resistance, and specific thermal properties, making them suitable for high-performance hot-melt adhesives and engineering plastics.[5][11][18]

c) Polyurethanes: TDDA is typically incorporated indirectly. First, a TDDA-based polyester polyol is synthesized. This polyol is then reacted with a diisocyanate (e.g., MDI, TDI, HDI) to form a polyurethane.[15][16][19] This approach allows for the creation of a wide range of materials, from flexible adhesives and sealants to tough coatings, by varying the polyol structure and the isocyanate type.

Data Presentation: Formulation Components and Properties

The tables below summarize typical components and resulting properties for various TDDA-based polymer systems, synthesized from the available literature.

Table 1: Typical Components for TDDA-Based Polyester Synthesis

Component Type / Example Molar Ratio (Diacid:Diol) Function Reference
Dicarboxylic Acid This compound (TDDA) 1 Monomer, provides flexibility [12]
Diol 1,4-Butanediol, 1,6-Hexanediol, Diethylene Glycol 1.0 - 1.1 Co-monomer, determines hardness, crystallinity, reactivity [12][13]
Catalyst Titanium (IV) butoxide, Dibutyltin oxide 0.01 - 0.1 wt% Polycondensation catalyst [12]
Reaction Temp. 180 - 240 °C N/A Drives polymerization reaction [12][13]

| Reaction Time | 8 - 24 hours | N/A | Affects molecular weight |[12] |

Table 2: Typical Components for TDDA-Based Polyamide Hot-Melt Adhesives

Component Type / Example Molar Ratio (Diacid:Diamine) Function Reference
Dicarboxylic Acid This compound (TDDA) 1 Monomer, provides flexibility [7][18]
Diamine Ethylenediamine, Hexamethylenediamine 1 Co-monomer, determines melting point and strength [7][18]
Reaction Temp. 200 - 260 °C N/A Drives polyamidation reaction [18]

| Atmosphere | Inert gas (N2), followed by vacuum | N/A | Prevents oxidation, removes water byproduct |[18] |

Table 3: Performance Characteristics of TDDA-Based Polymers

Polymer Type Property Typical Value Range Significance Reference
Polyester (TDDA + Butanediol) Melting Point (Tm) 120 - 140 °C Defines application temperature for hot-melts [12]
Polyester (TDDA + Diols) Weight Average MW (Mw) 20,000 - 180,000 g/mol Influences mechanical strength and viscosity [12]
Polyamide Hot-Melt Application Temperature 210 - 250 °C Temperature for melt processing [18]
Polyurethane Coating Elongation at Break >100% High flexibility [15][16]

| Powder Coating | Chemical Resistance | Good | Durability against solvents and acids |[6][20] |

Experimental Protocols & Visualizations

Workflow for Polymer Synthesis and Formulation

The general workflow for creating TDDA-based adhesives and coatings involves polymer synthesis followed by formulation and characterization.

G General Workflow for TDDA-Based Polymer Formulation cluster_synthesis Step 1: Polymer Synthesis cluster_formulation Step 2: Adhesive/Coating Formulation cluster_characterization Step 3: Characterization Raw_Materials Raw Materials (TDDA, Diol/Diamine) Reactor_Charge Charge Reactor Raw_Materials->Reactor_Charge Polymerization Polycondensation (Heat, Catalyst, Vacuum) Reactor_Charge->Polymerization Polymer_Isolation Polymer Isolation & Purification Polymerization->Polymer_Isolation Base_Polymer TDDA-Based Polymer Polymer_Isolation->Base_Polymer Blending Melt Blending / Solvent Dispersion Base_Polymer->Blending Additives Additives (Tackifiers, Fillers, Stabilizers, etc.) Additives->Blending Final_Product Final Adhesive or Coating Formulation Blending->Final_Product Chem_Analysis Chemical Analysis (FTIR, NMR) Final_Product->Chem_Analysis Thermal_Analysis Thermal Analysis (DSC, TGA) Final_Product->Thermal_Analysis Mech_Testing Mechanical Testing (Tensile, Adhesion) Final_Product->Mech_Testing

Caption: General workflow from raw materials to final characterization.

Protocol 1: Synthesis of a TDDA-Based Polyester Polyol

This protocol describes the synthesis of a hydroxyl-terminated polyester polyol from TDDA and 1,6-hexanediol, suitable for polyurethane formulations.

Materials & Equipment:

  • This compound (TDDA)

  • 1,6-hexanediol (HDO) (10 mol% excess)

  • Titanium (IV) butoxide (TBT) catalyst

  • Glass reactor (500 mL) with mechanical stirrer, nitrogen inlet, condenser, and vacuum port

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Reactor Setup: Assemble the glass reactor and ensure all joints are properly sealed. Purge the system with dry nitrogen for 15 minutes.

  • Charging Reactants: Charge the reactor with TDDA (e.g., 129.18 g, 0.5 mol), HDO (e.g., 64.9 g, 0.55 mol), and TBT catalyst (e.g., 0.1 g). The excess diol ensures hydroxyl end-groups.

  • Esterification under Nitrogen: Begin stirring and slowly heat the mixture to 180 °C under a gentle stream of nitrogen. Water will begin to distill off as a byproduct of the esterification reaction.

  • Increasing Temperature: After approximately 80% of the theoretical water has been collected (approx. 4-6 hours), gradually increase the temperature to 220 °C.

  • Polycondensation under Vacuum: Once the reaction mixture is clear and the rate of water distillation slows, apply a vacuum (e.g., <1 mbar) slowly to avoid excessive foaming.

  • Reaction Completion: Continue the reaction under vacuum at 220 °C for another 4-8 hours. The reaction is monitored by measuring the acid value of samples taken periodically. The reaction is considered complete when the acid value is below a target threshold (e.g., <1 mg KOH/g).

  • Product Discharge: Cool the reactor to ~150 °C and discharge the molten polyester polyol into a suitable container under a nitrogen blanket.

Protocol 2: Formulation of a Two-Component Polyurethane Adhesive

This protocol uses the polyester polyol from Protocol 1 to create a flexible polyurethane adhesive.

Materials & Equipment:

  • TDDA-based polyester polyol (from Protocol 1)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Plastic containers and a high-torque mechanical mixer or planetary mixer

  • Vacuum desiccator for degassing

Procedure:

  • Part A Preparation (Polyol Component):

    • Preheat the TDDA-based polyester polyol to 80 °C to reduce its viscosity.

    • In a clean, dry plastic container, weigh the required amount of the polyol.

    • Add the DBTDL catalyst (e.g., 0.05 wt% of the total formulation) to the polyol and mix thoroughly.

    • Place the container in a vacuum desiccator to degas the mixture until bubbling ceases.

  • Part B Preparation (Isocyanate Component):

    • Part B is the pMDI. Ensure it is at room temperature and handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Mixing and Application:

    • Calculate the required amount of Part B (pMDI) based on the hydroxyl value of the polyol to achieve the desired NCO:OH ratio (typically 1.05:1).

    • Add the correct amount of Part B to Part A and immediately begin mixing vigorously for 2-3 minutes until a homogeneous mixture is achieved.

    • Apply the mixed adhesive to the desired substrate.

  • Curing:

    • Allow the adhesive to cure at room temperature for 24 hours, or as specified by the formulation's desired cure profile. An optional post-cure at an elevated temperature (e.g., 60 °C for 4 hours) can improve final properties.

Protocol 3: Standard Characterization Techniques

1. Acid Value Titration (for Polyester Synthesis):

  • Dissolve a known weight of the polymer sample in a suitable solvent (e.g., Toluene/Isopropanol mixture).

  • Titrate with a standardized potassium hydroxide (KOH) solution using phenolphthalein as an indicator.

  • Calculate the acid value in mg KOH/g.

2. Differential Scanning Calorimetry (DSC):

  • Used to determine the glass transition temperature (Tg) and melting point (Tm).

  • Heat a small sample (5-10 mg) in an aluminum pan under a nitrogen atmosphere, typically from -80 °C to 200 °C at a rate of 10 °C/min.

3. Thermogravimetric Analysis (TGA):

  • Used to assess thermal stability and decomposition temperature.

  • Heat a sample (10-15 mg) in a crucible under nitrogen or air from room temperature to 600 °C at a rate of 10 °C/min and record the weight loss.

4. Gel Permeation Chromatography (GPC):

  • Used to determine the molecular weight (Mw, Mn) and polydispersity index (PDI).

  • Dissolve the polymer in a suitable solvent (e.g., THF, Chloroform) and inject it into the GPC system calibrated with polystyrene standards.

5. Lap Shear Adhesion Test (ASTM D1002):

  • Prepare standard lap shear specimens by bonding two substrates (e.g., aluminum, steel) with the adhesive.

  • After curing, pull the specimens to failure using a universal testing machine and record the maximum load to determine the shear strength.

Component-Property Relationships

The properties of TDDA-based polymers are a direct result of their chemical composition. The following diagram illustrates these key relationships.

G Influence of Formulation Components on Final Properties cluster_inputs Formulation Components cluster_outputs Resulting Properties TDDA TDDA Content Flexibility Flexibility / Elongation TDDA->Flexibility + Hardness Hardness / Modulus TDDA->Hardness - Chemical Chemical / Water Resistance TDDA->Chemical + CoMonomer Co-Monomer (Diol / Diamine Chain Length) CoMonomer->Flexibility Short: - Long: + Thermal Thermal Stability (Tg, Tm) CoMonomer->Thermal Short: + Long: - Crosslinker Crosslinker Density (e.g., Triols, Isocyanates) Crosslinker->Flexibility - Crosslinker->Hardness + Crosslinker->Chemical + Additives Additives (Fillers, Tackifiers) Additives->Hardness +/- Adhesion Adhesion Strength Additives->Adhesion +/-

Caption: Key relationships between formulation inputs and material properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetradecanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tetradecanedioic acid (TDDA) synthesis. The information is presented in a question-and-answer format, addressing specific issues encountered during both biotechnological and chemical synthesis methods.

I. Biotechnological Synthesis using Candida tropicalis

The microbial fermentation of n-tetradecane or its derivatives using Candida tropicalis is a common method for producing this compound. This section provides guidance on optimizing this bioprocess.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound using Candida tropicalis?

A1: Candida tropicalis utilizes its ω-oxidation pathway to convert n-alkanes or fatty acids into α,ω-dicarboxylic acids. The process involves the terminal oxidation of the substrate. To enhance the yield, the β-oxidation pathway, which degrades the product, is often genetically disrupted.[1][2]

Q2: What kind of yields can be expected from this fermentation process?

A2: With optimized conditions, high yields of this compound can be achieved. For instance, using a programmed incremental pH increase strategy, a concentration of 138 g/L has been reported.[3][4] Genetic modifications, such as disrupting the β-oxidation pathway, have been shown to improve conversion efficiency to nearly 100%.[2]

Q3: What are the key parameters to control during fermentation for optimal yield?

A3: The key parameters to control are pH, dissolved oxygen levels, substrate feeding strategy, and temperature. The pH of the medium is particularly crucial as it affects enzyme activity and product secretion.[4]

Troubleshooting Guide

Q1: My this compound yield is low. What are the possible causes and how can I improve it?

A1: Low yield in the fermentation of Candida tropicalis for this compound production can be attributed to several factors. Here's a breakdown of potential causes and solutions:

  • Suboptimal pH: The pH of the fermentation broth significantly influences the activity of key enzymes like cytochrome P450 monooxygenase and the secretion of the dicarboxylic acid.

    • Solution: Implement a programmed pH control strategy. A gradual increase in pH from 7.2 to 8.1 during the production phase has been shown to increase the yield of α,ω-dicarboxylic acids.[3][4]

  • Active β-oxidation Pathway: The β-oxidation pathway is the primary metabolic route for fatty acid degradation in yeast. If this pathway is active, it will consume the newly synthesized this compound, thus reducing the final yield.

    • Solution: Utilize a genetically engineered strain of Candida tropicalis where the genes for the acyl-CoA oxidase enzyme (the first step in the β-oxidation pathway) are disrupted. This redirects the metabolic flux towards the ω-oxidation pathway, leading to a significant increase in dicarboxylic acid accumulation.[1][2]

  • Insufficient ω-oxidation Activity: The rate-limiting step in the ω-oxidation pathway is the initial hydroxylation of the alkane, catalyzed by cytochrome P450 monooxygenase.

    • Solution: Employ a strain with amplified expression of the cytochrome P450 monooxygenase and NADPH-cytochrome reductase genes. This has been demonstrated to increase productivity by up to 30%.[2]

  • Improper Substrate Feeding: A continuous and optimized feeding of the n-tetradecane substrate is necessary to maintain a high production rate without causing substrate toxicity to the cells.

    • Solution: Develop a fed-batch culture strategy with a controlled feeding rate of the substrate. Additionally, co-feeding a carbon source like glucose or sucrose can help in cell maintenance and regeneration of cofactors required for the oxidation reactions.[5]

Q2: I am observing poor cell growth or a rapid decline in cell viability. What could be the issue?

A2: Poor cell growth or viability can be due to several factors:

  • Substrate Toxicity: High concentrations of the n-alkane substrate can be toxic to the yeast cells.

    • Solution: Implement a fed-batch strategy to maintain a low but steady concentration of the substrate in the fermentation medium.

  • Nutrient Limitation: The growth medium may be deficient in essential nutrients required for robust cell growth.

    • Solution: Ensure the growth medium is well-formulated with adequate sources of carbon, nitrogen, phosphorus, and trace elements. For the initial growth phase, a readily utilizable carbon source like glucose or sucrose is recommended before introducing the n-alkane for the production phase.

  • Suboptimal pH for Growth: The optimal pH for cell growth may differ from the optimal pH for dicarboxylic acid production.

    • Solution: A two-phase fermentation process can be employed. The first phase focuses on achieving high cell density at an optimal growth pH (around 5.5-6.5). The second phase, the production phase, is initiated by shifting the pH to the optimal range for dicarboxylic acid synthesis (pH 7.2-8.1).[4]

Q3: How can I effectively separate and purify the this compound from the fermentation broth?

A3: The purification of this compound from a complex fermentation broth typically involves a multi-step process:

  • Biomass Removal: The first step is to separate the Candida tropicalis cells from the broth. This can be achieved by centrifugation or microfiltration.[6]

  • Acidification and Precipitation: Lowering the pH of the clarified broth to about 2.0 or below will cause the dicarboxylic acid, which is poorly soluble in acidic aqueous solutions, to precipitate.[7]

  • Heating and Phase Separation: Heating the acidified broth to 60-105°C can facilitate the formation of three phases: a solid phase of spent cells, an aqueous phase, and an organic phase containing the carboxylic acids. The organic phase can then be separated.[7]

  • Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethyl acetate.[8][9] This process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form pure crystals.

  • Chromatographic Methods: For very high purity requirements, techniques like ion-exchange chromatography can be employed.[10]

Quantitative Data Summary
ParameterConditionThis compound Yield/ConcentrationReference
pH Control Constant pHLower Yield[3][4]
Programmed incremental pH increase (7.2 to 8.1)138 g/L[3][4]
Genetic Modification Wild-type C. tropicalisLower conversion efficiency[2]
β-oxidation pathway disrupted~100% conversion efficiency[2]
β-oxidation disrupted + ω-hydroxylase amplified30% increase in productivity[2]
Experimental Protocol: Microbial Synthesis of this compound

This protocol provides a general framework. Optimization of specific parameters for your strain and bioreactor is recommended.

  • Inoculum Preparation:

    • Prepare a seed culture of Candida tropicalis in a suitable growth medium (e.g., YPD broth) and incubate at 30°C with shaking until the mid-logarithmic phase.

  • Growth Phase:

    • Inoculate the production fermenter containing a defined growth medium with the seed culture.

    • Maintain the pH at approximately 6.0 and the temperature at 30°C.

    • Provide adequate aeration and agitation to ensure sufficient oxygen supply.

    • Allow the cells to grow to a high density.

  • Production Phase:

    • Once the desired cell density is reached, initiate the production phase by starting the feed of n-tetradecane.

    • Simultaneously, begin a programmed increase of the pH from 7.2 to 8.1 over the course of the fermentation.

    • Maintain the temperature at 30°C and continue aeration and agitation.

    • Monitor the concentration of this compound in the broth periodically using a suitable analytical method (e.g., GC-MS after derivatization).

  • Harvesting and Purification:

    • At the end of the fermentation, harvest the broth and separate the biomass by centrifugation or microfiltration.

    • Acidify the supernatant to pH 2.0 with a strong acid (e.g., HCl) to precipitate the this compound.

    • Collect the precipitate by filtration and wash with acidified water.

    • Further purify the crude product by recrystallization from a suitable solvent like ethyl acetate.

Metabolic Pathway Diagram

Tetradecanedioic_Acid_Synthesis_Candida_tropicalis Metabolic Pathway for this compound Synthesis in Candida tropicalis cluster_omega_oxidation ω-Oxidation Pathway cluster_beta_oxidation β-Oxidation Pathway (Degradation) n_tetradecane n-Tetradecane omega_hydroxy_tetradecanoic_acid ω-Hydroxy- tetradecanoic Acid n_tetradecane->omega_hydroxy_tetradecanoic_acid Cytochrome P450 Monooxygenase tetradecanedioic_acid_aldehyde Tetradecanedioic Acid Aldehyde omega_hydroxy_tetradecanoic_acid->tetradecanedioic_acid_aldehyde Alcohol Dehydrogenase TDDA This compound tetradecanedioic_acid_aldehyde->TDDA Aldehyde Dehydrogenase TDDA_CoA Tetradecanedioyl-CoA TDDA->TDDA_CoA acetyl_CoA Acetyl-CoA TDDA_CoA->acetyl_CoA Acyl-CoA Oxidase (Blocked in engineered strains)

Caption: Metabolic pathway of n-tetradecane to this compound in Candida tropicalis.

II. Chemical Synthesis of this compound

Several chemical methods can be employed for the synthesis of this compound. This section covers some of the common approaches and their associated troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the common chemical synthesis routes for this compound?

A1: Common chemical synthesis routes include:

  • Ozonolysis of cyclotetradecene: This method involves the oxidative cleavage of the double bond in cyclotetradecene to form the dicarboxylic acid.[1][11]

  • Wolff-Kishner reduction: This can be a step in a multi-step synthesis, for example, the reduction of a diketone precursor.[12][13]

  • Kolbe electrolysis: This method can be used for chain elongation of shorter-chain dicarboxylic acid half-esters.[14]

Q2: What are the main challenges in the chemical synthesis of this compound?

A2: The main challenges include the potential for side reactions, the need for specific and sometimes hazardous reagents (like ozone), and the requirement for robust purification methods to remove byproducts and unreacted starting materials.[15][16]

Troubleshooting Guide

Q1: My ozonolysis of cyclotetradecene gives a low yield of this compound. What could be the problem?

A1: Low yields in ozonolysis can be due to several factors:

  • Incomplete reaction: The reaction may not have gone to completion.

    • Solution: Ensure that ozone is bubbled through the solution until a persistent blue color is observed, indicating an excess of ozone.[11] The reaction is typically carried out at low temperatures (-78 °C) to stabilize the ozonide intermediate.[11]

  • Improper work-up: The work-up procedure determines the final product. For dicarboxylic acids, an oxidative work-up is required.

    • Solution: After the ozonolysis is complete, use an oxidizing agent like hydrogen peroxide (H₂O₂) in the work-up to convert the intermediate aldehydes to carboxylic acids.[1][17] A reductive work-up (e.g., with dimethyl sulfide or zinc) will yield aldehydes or ketones.[1]

  • Side reactions: Ozonides can be explosive, and side reactions can occur if the reaction is not well-controlled.

    • Solution: Maintain a low reaction temperature and handle ozone with care in a well-ventilated fume hood.[3][18]

Q2: I am having trouble with the Wolff-Kishner reduction step in my synthesis. What are some common issues?

A2: The Wolff-Kishner reduction converts a carbonyl group to a methylene group under basic conditions. Common issues include:

  • Incomplete hydrazone formation: The reaction proceeds via a hydrazone intermediate. If this intermediate does not form efficiently, the overall reaction will be slow or incomplete.

    • Solution: Ensure that hydrazine is used in excess and that the reaction conditions (e.g., refluxing in a suitable solvent) are appropriate for hydrazone formation.[19][20]

  • Steric hindrance: Sterically hindered ketones may react slowly or not at all.

    • Solution: For sterically hindered substrates, longer reaction times or higher temperatures may be necessary. Alternatively, a modified Wolff-Kishner procedure (e.g., the Huang-Minlon modification) which involves distilling off water to drive the reaction can be used.[19]

  • Base-sensitive functional groups: The strongly basic conditions of the Wolff-Kishner reduction can be incompatible with other functional groups in the molecule.

    • Solution: If your substrate is base-sensitive, consider an alternative reduction method like the Clemmensen reduction (which is performed under acidic conditions).[21]

Q3: My Kolbe electrolysis for chain elongation is not working efficiently. What should I check?

A3: Kolbe electrolysis involves the electrochemical decarboxylation and dimerization of carboxylates. Inefficiency can be due to:

  • Incorrect pH: The pH of the electrolyte is crucial. It needs to be high enough to deprotonate the carboxylic acid but not so high that it favors side reactions. A weakly acidic condition is often preferred.[14]

  • Low current density: A sufficiently high current density is generally required to favor the radical coupling reaction.[14]

  • Electrode material: Platinum electrodes are commonly used and are often the most effective for Kolbe electrolysis.[22]

  • Side reactions: The Hofer-Moest reaction, which produces alcohols and alkenes, can be a significant side reaction.

    • Solution: Running the reaction in a protic solvent under weakly acidic conditions can help to suppress the Hofer-Moest reaction.[14]

Quantitative Data Summary
Synthesis MethodStarting MaterialTypical YieldKey ConsiderationsReference
Ozonolysis CyclotetradeceneGood to excellentRequires oxidative work-up for dicarboxylic acid; safety precautions for ozone are essential.[1][11]
Wolff-Kishner Reduction Diketo-precursorVariesHigh temperatures and strongly basic conditions; not suitable for base-sensitive substrates.[19][21]
Kolbe Electrolysis Shorter-chain dicarboxylic acid half-esterModerateRequires specific electrochemical setup; side reactions can be an issue.[7][14]
Experimental Protocols

Protocol 1: Synthesis of this compound via Ozonolysis of Cyclotetradecene (General Procedure)

  • Setup: Dissolve cyclotetradecene in a suitable solvent (e.g., methanol or dichloromethane) in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution. Continue the ozonolysis until the solution turns a pale blue color, indicating the presence of excess ozone.

  • Purging: Purge the solution with nitrogen or oxygen to remove the excess ozone.

  • Oxidative Work-up: Add an excess of 30% hydrogen peroxide to the solution. Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours to ensure complete oxidation of the intermediates to the dicarboxylic acid.

  • Isolation: After cooling, the this compound may precipitate. If not, the solvent can be removed under reduced pressure. The crude product can be collected by filtration.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethyl acetate or a mixture of ethyl acetate and hexane.[8][9]

Protocol 2: Purification of this compound by Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Heat the mixture gently on a hot plate until all the solid dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Experimental Workflow Diagrams

Ozonolysis_Workflow Workflow for this compound Synthesis via Ozonolysis Start Cyclotetradecene in Solvent Ozonolysis Ozonolysis at -78°C Start->Ozonolysis Purge Purge with N2/O2 Ozonolysis->Purge Workup Oxidative Work-up (H2O2) Purge->Workup Isolation Isolation of Crude Product Workup->Isolation Purification Recrystallization Isolation->Purification End Pure this compound Purification->End

Caption: A typical workflow for the synthesis of this compound via ozonolysis.

Purification_Workflow Workflow for Purification by Recrystallization Start Crude this compound Dissolution Dissolve in hot ethyl acetate Start->Dissolution HotFiltration Hot gravity filtration (if needed) Dissolution->HotFiltration Crystallization Cool to form crystals HotFiltration->Crystallization VacuumFiltration Isolate crystals by vacuum filtration Crystallization->VacuumFiltration Washing Wash with cold solvent VacuumFiltration->Washing Drying Dry the crystals Washing->Drying End Pure this compound Drying->End

References

Preventing side reactions in the esterification of Tetradecanedioic acid.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the esterification of tetradecanedioic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and optimizing your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the esterification of this compound.

Issue 1: Low Yield of the Desired Diester

Question: My reaction is resulting in a low yield of the tetradecanedioate diester. What are the potential causes and how can I improve the yield?

Possible Causes & Solutions:

  • Incomplete Reaction: The esterification reaction is an equilibrium process. To favor the formation of the diester, consider the following:

    • Increase the Alcohol Concentration: Use a significant excess of the alcohol reactant. This shifts the equilibrium towards the product side.[1]

    • Remove Water: Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the reactants. Employ a Dean-Stark apparatus or use a dehydrating agent to continuously remove water from the reaction mixture.[1]

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure it reaches completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Suboptimal Catalyst Concentration: The amount of acid catalyst is crucial.

    • Too Little Catalyst: An insufficient amount of catalyst will result in a slow reaction rate.

    • Too Much Catalyst: An excessive amount of a strong acid catalyst can promote side reactions such as dehydration of the alcohol or degradation of the product, especially at elevated temperatures.

  • Reaction Temperature: The temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of the reactants or products. For long-chain dicarboxylic acids, temperatures in the range of 120-180°C are often employed.[2]

Issue 2: Formation of Monoester Byproduct

Question: I am observing a significant amount of the monoester of this compound in my product mixture. How can I favor the formation of the diester?

Possible Causes & Solutions:

  • Insufficient Alcohol: A molar ratio of alcohol to dicarboxylic acid that is too low will favor the formation of the monoester. Ensure a sufficient excess of the alcohol is used.

  • Short Reaction Time: The formation of the diester occurs in a stepwise manner. A shorter reaction time may not be sufficient for the second esterification to occur.

  • Steric Hindrance: While less of a concern with primary alcohols, bulky secondary or tertiary alcohols may react more slowly, potentially leading to a higher proportion of the monoester.

Issue 3: Polymerization of this compound

Question: My reaction mixture has become viscous and difficult to stir, suggesting polymerization. How can I prevent this?

Possible Causes & Solutions:

  • High Temperatures: Excessive temperatures can promote intermolecular esterification between molecules of this compound and the growing ester chains, leading to polyester formation. Melt polymerization of this compound is typically conducted at temperatures up to 220°C, so keeping the reaction temperature below this, for example in the 140-180°C range, is advisable for diester synthesis.[2]

  • Insufficient Alcohol: A low concentration of the monofunctional alcohol allows the dicarboxylic acid molecules to react with each other. Maintaining a large excess of the alcohol will favor the reaction of the carboxylic acid groups with the alcohol rather than with another dicarboxylic acid molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the esterification of this compound?

The most common side reactions are the formation of the monoester when the diester is the desired product, and polyesterification, especially at high temperatures and low alcohol concentrations.

Q2: Which type of catalyst is best for minimizing side reactions?

While strong mineral acids like sulfuric acid are effective, they can also promote side reactions. For sensitive substrates, milder catalysts can be considered. Heterogeneous acid catalysts, such as acidic resins (e.g., Amberlyst-15), can be a good alternative as they are easily removed from the reaction mixture by filtration, preventing further reactions during workup.

Q3: How can I effectively remove water from the reaction?

A Dean-Stark apparatus is a common and effective method for removing water azeotropically with a suitable solvent (e.g., toluene). Alternatively, dehydrating agents like molecular sieves can be added to the reaction mixture. Concentrated sulfuric acid also acts as a dehydrating agent.[2]

Q4: What is a typical purification procedure for tetradecanedioate esters?

A general purification protocol involves:

  • Neutralization: After the reaction, the mixture is cooled and washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst and any unreacted carboxylic acid.[2]

  • Extraction: The ester is extracted into an organic solvent.

  • Washing: The organic layer is washed with water and then with brine to remove any remaining impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation: The crude ester can be further purified by vacuum distillation to separate it from any non-volatile impurities.

Data Presentation

Table 1: General Reaction Parameters for Dicarboxylic Acid Esterification

ParameterRecommended RangeRationale
Temperature 120 - 180 °CBalances reaction rate with minimizing decomposition and polymerization.
Alcohol to Diacid Molar Ratio > 10:1Drives the equilibrium towards the diester product.
Catalyst Loading (H₂SO₄) 1 - 5 mol% (relative to diacid)Sufficient to catalyze the reaction without excessive side reactions.
Reaction Time 4 - 24 hoursDependent on temperature, catalyst, and reactants; should be monitored.

Experimental Protocols

Protocol: Synthesis of Diethyl Tetradecanedioate

This protocol provides a general procedure for the synthesis of diethyl tetradecanedioate using Fischer esterification. The parameters provided are starting points and may require optimization.

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Add a significant excess of absolute ethanol (e.g., 20 molar equivalents) and a volume of toluene sufficient to fill the Dean-Stark trap.

  • Slowly add concentrated sulfuric acid (e.g., 2 mol% relative to the dicarboxylic acid) to the mixture while stirring.

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap, or until TLC/GC analysis indicates the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until no more gas evolution is observed.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent and excess ethanol using a rotary evaporator.

  • Purify the resulting crude diethyl tetradecanedioate by vacuum distillation.

Mandatory Visualizations

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Excess Alcohol, and Toluene B Add Acid Catalyst (e.g., H₂SO₄) A->B C Heat to Reflux with Dean-Stark Trap B->C D Monitor Reaction Progress (TLC/GC) C->D E Cool and Neutralize with NaHCO₃ D->E F Extract and Wash E->F G Dry and Concentrate F->G H Vacuum Distillation G->H I I H->I Pure Diester

Caption: Experimental workflow for the synthesis of a tetradecanedioate diester.

Side_Reaction_Logic Start Esterification of This compound Diester Desired Diester Product Start->Diester Favorable Conditions Monoester Side Product: Monoester Start->Monoester Incomplete Reaction Polymer Side Product: Polyester Start->Polymer Intermolecular Reaction High_Alcohol High Alcohol:Diacid Ratio High_Alcohol->Diester Low_Alcohol Low Alcohol:Diacid Ratio Low_Alcohol->Monoester High_Temp High Temperature High_Temp->Polymer Controlled_Temp Controlled Temperature Controlled_Temp->Diester

Caption: Logical relationships between reaction conditions and product formation.

References

Optimizing catalyst concentration for Tetradecanedioic acid polymerization.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing catalyst concentration in the polymerization of tetradecanedioic acid. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and frequently asked questions to ensure successful and reproducible polymer synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for the polymerization of this compound? A2: For polyesterification involving dicarboxylic acids like this compound, common catalysts include organometallic compounds and protonic acids. Widely used examples are tin-based catalysts such as stannous octoate (Sn(Oct)₂), titanium-based catalysts like titanium(IV) isopropoxide, and strong protonic acids like p-toluenesulfonic acid (PTSA).[1] The choice of catalyst can significantly influence reaction kinetics and the final properties of the polymer.[1]

Q2: What is a good starting concentration for my catalyst? A2: A typical starting concentration for most metal-based catalysts (e.g., tin or titanium compounds) is in the range of 200-500 ppm (0.02-0.05 mol% relative to the diacid monomer). For protonic acid catalysts like p-toluenesulfonic acid, a slightly higher concentration, often between 0.1-0.5 mol%, is a common starting point. It is crucial to optimize this concentration for your specific monomers and reaction conditions.

Q3: How does catalyst concentration affect the molecular weight of the final polymer? A3: Catalyst concentration has a critical impact on molecular weight.

  • Insufficient Catalyst: A concentration that is too low will result in a slow reaction rate and, consequently, a low molecular weight polymer, as the reaction may not proceed to completion in a reasonable timeframe.[1][2]

  • Excessive Catalyst: While counterintuitive, an overly high catalyst concentration can also lead to lower molecular weight. This can occur because a high concentration of catalyst may create many active centers simultaneously, resulting in more polymer chains that consume the available monomers before any single chain can grow to a great length.[3] Furthermore, high catalyst levels can promote side reactions that terminate chain growth.[1]

Q4: I am observing discoloration (yellowing) in my polymer. Can the catalyst be the cause? A4: Yes, discoloration can be related to the catalyst. While high reaction temperatures and oxidative degradation are common causes, the catalyst type and concentration can exacerbate the issue.[1] Some catalysts, like certain titanates, are known to cause more significant coloration in polyesters.[4] An excessively high catalyst concentration can also promote degradation and side reactions that lead to colored byproducts.

Q5: My reaction mixture is forming a gel. What role does the catalyst play in this? A5: Gel formation, or cross-linking, can be caused by an overly high catalyst concentration.[1] Excessive catalyst can drive side reactions, particularly at elevated temperatures, leading to an insoluble, cross-linked polymer network instead of the desired linear polymer.[2] Lowering the catalyst concentration or the reaction temperature can often mitigate this issue.[1][2]

Troubleshooting Guide

This guide addresses common problems encountered during the polymerization of this compound, with a focus on catalyst-related issues.

Observed Problem Potential Catalyst-Related Cause(s) Suggested Solution(s)
Low Polymer Molecular Weight 1. Insufficient catalyst concentration leading to a slow or incomplete reaction.[2] 2. Excess catalyst concentration promoting premature chain termination.[3] 3. Inactive catalyst due to impurities in monomers or reaction system.1. Systematically increase catalyst concentration in small increments (e.g., 50-100 ppm steps). 2. Decrease catalyst concentration to reduce the number of initiation sites and side reactions. 3. Ensure monomers are pure and the reaction setup is free of moisture or other contaminants that could poison the catalyst.
Polymer Discoloration (Yellow/Brown) 1. Catalyst type is prone to causing coloration (e.g., some titanium compounds).[4] 2. High catalyst concentration is promoting thermal degradation of the polymer.[1]1. Screen different types of catalysts (e.g., switch from a titanium-based to a tin-based catalyst). 2. Reduce the catalyst concentration. 3. Ensure a strict inert atmosphere (e.g., high-purity nitrogen or argon) is maintained throughout the reaction to prevent oxidation.[1]
Gel Formation / Cross-linking 1. Excessively high catalyst concentration is promoting unwanted side reactions.[1][2]1. Significantly reduce the catalyst concentration. 2. Lower the final stage reaction temperature to minimize the rate of side reactions.[2]
Inconsistent Batch-to-Batch Results 1. Inaccurate or inconsistent measurement of the catalyst.1. Prepare a stock solution of the catalyst in a suitable, dry solvent to allow for more accurate addition via syringe. 2. Ensure the catalyst is weighed and dispensed accurately and consistently for every reaction.[2]
High Final Acid Value 1. Excess of an acidic catalyst (e.g., p-toluenesulfonic acid) remains in the final polymer.[2] 2. Insufficient catalyst activity to drive the reaction to completion.1. Start with a lower concentration of the acidic catalyst and optimize from there.[2] 2. Increase catalyst concentration or extend reaction time under high vacuum to ensure complete conversion of carboxylic acid groups.

Data Presentation

Table 1: Illustrative Effect of Catalyst Concentration on Polymer Properties

This table presents generalized data to illustrate expected trends in the polycondensation of this compound with an equimolar amount of a diol (e.g., 1,4-butanediol).

Catalyst Conc. (ppm of Sn(Oct)₂)Reaction Time (hours)Weight-Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Observations
50128,0001.8Very slow reaction, low conversion.
1001025,0002.1Incomplete reaction, low molecular weight.
250 (Optimal) 8 55,000 2.3 Good balance of reaction rate and high Mw.
500748,0002.5Faster reaction, but slightly lower Mw and slight yellowing.
1000635,0002.8Rapid reaction, significant discoloration, broader PDI.

Table 2: Common Catalysts and Typical Concentration Ranges

CatalystTypeTypical Concentration Range (mol% relative to diacid)Notes
Stannous Octoate (Sn(Oct)₂)Organometallic (Tin)0.02 - 0.05%Widely used, effective, but can be sensitive to oxidation.
Titanium(IV) Isopropoxide (TIPO)Organometallic (Titanium)0.02 - 0.05%Highly active, but can lead to yellowing at high temperatures.[4]
p-Toluenesulfonic Acid (PTSA)Protonic Acid0.1 - 0.5%Effective and low-cost, but can be corrosive and may require neutralization.[2]
Dibutyltin(IV) Oxide (DBTO)Organometallic (Tin)0.03 - 0.06%Good thermal stability, often used in melt polycondensation.[4]

Experimental Protocols

Detailed Methodology: Optimization of Catalyst Concentration

This protocol describes a series of experiments to determine the optimal catalyst concentration for the polymerization of this compound with 1,4-butanediol using stannous octoate as the catalyst.

1. Materials and Setup:

  • Monomers: this compound (high purity), 1,4-butanediol (high purity).

  • Catalyst: Stannous octoate (Sn(Oct)₂).

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical overhead stirrer, a short-path distillation head connected to a collection flask, and a gas inlet/outlet for nitrogen/vacuum. The setup should include a thermometer to monitor the melt temperature.

  • Heating: Heating mantle with a PID controller for precise temperature regulation.

  • Vacuum: A vacuum pump capable of reaching <1 mbar.

2. Procedure:

  • Monomer Charging: For each experiment, charge the three-necked flask with an exact equimolar ratio of this compound and 1,4-butanediol (e.g., 0.1 mol of each).

  • Inert Atmosphere: Assemble the apparatus and purge the system with dry, high-purity nitrogen for 30 minutes to remove all oxygen.[1]

  • Catalyst Addition: Add the predetermined amount of stannous octoate catalyst. It is recommended to run a series of five experiments with concentrations of 50, 100, 250, 500, and 1000 ppm.

  • First Stage (Esterification):

    • Begin stirring and heat the mixture to 160-180°C under a gentle flow of nitrogen.

    • Water will begin to form as a byproduct of the esterification reaction and will be collected in the receiving flask.

    • Maintain this stage for 2-3 hours, or until approximately 90% of the theoretical amount of water has been collected.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 210-220°C.

    • Simultaneously and slowly, apply vacuum to the system, gradually reducing the pressure to below 1 mbar. This is crucial to avoid vigorous bubbling of the viscous melt.

    • Continue the reaction under high vacuum and elevated temperature. The viscosity of the mixture will increase noticeably.

    • Run each experiment for a fixed duration (e.g., 8 hours total) to allow for direct comparison.

  • Reaction Termination and Recovery:

    • Stop the reaction by removing the heat source and allowing the flask to cool to room temperature under a nitrogen atmosphere.

    • Once cooled, the solid polymer can be removed from the flask (sometimes requiring dissolution in a solvent like chloroform followed by precipitation in a non-solvent like cold methanol for purification).

  • Analysis: Analyze the resulting polymer from each experiment for weight-average molecular weight (Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Note any visual differences, such as color. Plot Mw vs. Catalyst Concentration to identify the optimal level.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Logic for Polymerization Issues start Problem Observed (e.g., Low Mw, Discoloration, Gel) check_catalyst Is Catalyst Concentration in Optimal Range? start->check_catalyst too_low Concentration Too Low? check_catalyst->too_low No check_temp Is Reaction Temperature Too High? check_catalyst->check_temp Yes too_high Concentration Too High? too_low->too_high No increase_conc Action: Increase Catalyst Concentration Systematically too_low->increase_conc Yes decrease_conc Action: Decrease Catalyst Concentration too_high->decrease_conc Yes too_high->check_temp No resolved Problem Resolved increase_conc->resolved decrease_conc->resolved decrease_temp Action: Lower Reaction Temperature check_temp->decrease_temp Yes check_purity Are Monomers Pure? Is System Inert? check_temp->check_purity No decrease_temp->resolved purify Action: Purify Monomers & Ensure Inert Atmosphere check_purity->purify Yes check_purity->resolved No (Other Issue) purify->resolved

Caption: Troubleshooting workflow for common polymerization issues.

Experimental_Workflow Experimental Workflow for Catalyst Concentration Optimization prep 1. Preparation - Charge Equimolar Monomers - Assemble Apparatus inert 2. Inert Atmosphere - Purge system with N2 prep->inert catalyst 3. Catalyst Addition - Add varying concentration (e.g., 50-1000 ppm) inert->catalyst esterify 4. Stage 1: Esterification - Heat to 160-180°C - Collect water byproduct catalyst->esterify poly 5. Stage 2: Polycondensation - Increase Temp to 210-220°C - Gradually apply vacuum (<1 mbar) esterify->poly terminate 6. Termination & Recovery - Cool under N2 - Isolate/Purify Polymer poly->terminate analyze 7. Analysis - GPC for Mw and PDI - Visual Inspection terminate->analyze optimize 8. Optimization - Plot Mw vs. Concentration - Identify Optimal Level analyze->optimize

Caption: Step-by-step workflow for optimizing catalyst concentration.

References

Troubleshooting low molecular weight in Tetradecanedioic acid-based polymers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetradecanedioic acid (TDDA)-based polymers. The following sections address common issues encountered during synthesis that may lead to low molecular weight.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound-based polymer has a low molecular weight. What are the primary causes?

Low molecular weight in TDDA-based polymers synthesized via step-growth polycondensation is a common issue that can stem from several factors. The most critical aspects to investigate are:

  • Stoichiometric Imbalance: An unequal molar ratio of the diacid (TDDA) and the diol comonomer is a frequent cause of low molecular weight.[1][2][3] Step-growth polymerization requires a precise 1:1 stoichiometry to achieve high degrees of polymerization.[1]

  • Monomer Impurities: The presence of monofunctional impurities in either the TDDA or the diol monomer can act as chain terminators, preventing the formation of long polymer chains.[4] Impurities can also lead to undesirable side reactions.[5]

  • Inefficient Water Removal: Polycondensation is an equilibrium reaction that produces water as a byproduct.[5][6] Failure to effectively remove water from the reaction mixture will shift the equilibrium back towards the reactants, limiting the final molecular weight of the polymer.[5][6]

  • Suboptimal Reaction Conditions: Reaction temperature and time are crucial parameters.[5] The temperature must be high enough to ensure the monomers are molten and the reaction proceeds at a reasonable rate, but not so high as to cause thermal degradation of the monomers or the resulting polymer.[5] Insufficient reaction time will not allow the polymer chains to reach a high molecular weight.[5]

  • Catalyst Issues: The type and concentration of the catalyst can significantly influence the reaction rate and the final molecular weight.[5][7] An inappropriate or inactive catalyst will result in a slow and incomplete polymerization.

Q2: How can I ensure the correct stoichiometry of my monomers?

Achieving a precise 1:1 molar ratio of functional groups is essential for obtaining high molecular weight polymers.[1] Here are some recommendations:

  • Accurate Measurement: Use high-precision balances to weigh your monomers.

  • Purity Assessment: Ensure the purity of your TDDA and diol monomers. Impurities can affect the true molar amount of reactive species.[8] Consider purification methods like recrystallization if monomer purity is questionable.[8]

  • Consider Volatility: If using a volatile diol, a slight excess (e.g., 10 mol%) may be necessary to compensate for any loss during the initial stages of the reaction.[9] However, this excess must be effectively removed during the high vacuum stage to drive the polymerization to completion.

Q3: What are the best practices for removing the water byproduct during polymerization?

Efficient removal of water is critical to drive the polymerization reaction towards the formation of high molecular weight polymers.[5][6]

  • High Vacuum: Applying a high vacuum (e.g., <1 mmHg) during the final stage of the polycondensation is the most effective method for removing water and other volatile byproducts.[5]

  • Inert Gas Sparging: In the initial, lower temperature stage of the reaction, a slow stream of an inert gas like nitrogen or argon can help to carry away the water vapor as it forms.[5]

  • Azeotropic Distillation: For solution polymerizations, using a solvent that forms an azeotrope with water can be an effective removal strategy.[6]

Q4: What are the typical reaction conditions for synthesizing high molecular weight TDDA-based polyesters?

The optimal reaction conditions can vary depending on the specific comonomer used with TDDA. However, a two-stage melt polycondensation process is commonly employed.[6][9]

ParameterStage 1: Esterification (Pre-polymerization)Stage 2: Polycondensation
Temperature 180-200 °C220-240 °C
Pressure Atmospheric (with inert gas flow)High Vacuum (<1 mmHg)
Duration 1-4 hours4-10 hours
Agitation Mechanical StirringMechanical Stirring
Catalyst Titanium (IV) butoxide or other suitable catalystSame as Stage 1

Table 1: Typical reaction conditions for the synthesis of TDDA-based polyesters. Note that these are general guidelines and may require optimization for specific monomer combinations.

Q5: Which catalysts are recommended for TDDA-based polyester synthesis?

Titanium-based catalysts are commonly used for polyesterification reactions.[5][9]

  • Titanium (IV) butoxide (TBT) and Titanium (IV) isopropoxide (TIPT) are effective catalysts for this type of reaction.[7]

  • Tin-based catalysts, such as dibutyltin oxide, can also be used.[5]

  • The choice of catalyst can affect not only the reaction rate but also the color and thermal stability of the final polymer.[7][10]

Experimental Protocols

1. General Protocol for Melt Polycondensation of TDDA-based Polyesters

This protocol describes a typical two-stage melt polycondensation for synthesizing a polyester from this compound and a diol.

Materials:

  • This compound (TDDA)

  • Diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., Titanium (IV) butoxide)

Procedure:

  • Monomer and Catalyst Charging: Accurately weigh equimolar amounts of TDDA and the diol and add them to a reaction vessel equipped with a mechanical stirrer, an inert gas inlet, and a distillation outlet. Add the catalyst (typically 200-500 ppm relative to the polymer weight).

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas during the first stage of the reaction.[5]

  • Stage 1: Esterification: Heat the reaction mixture to 180-200 °C with constant stirring. Water will begin to distill from the reaction mixture. Continue this stage for 1-4 hours, or until the majority of the theoretical amount of water has been collected.

  • Stage 2: Polycondensation: Gradually increase the temperature to 220-240 °C. Simultaneously, slowly apply a high vacuum to the system, gradually decreasing the pressure to below 1 mmHg.[5] The viscosity of the reaction mixture will increase significantly during this stage.

  • Reaction Completion: Continue the reaction under high vacuum for 4-10 hours. The reaction is typically considered complete when the desired viscosity is achieved, which can be monitored by the torque on the mechanical stirrer.

  • Polymer Recovery: Cool the reactor to room temperature under an inert atmosphere. The solid polymer can then be removed from the reactor.

2. Protocol for Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC is a standard technique for determining the molecular weight and molecular weight distribution of polymers.

Instrumentation and Conditions:

  • GPC System: A system equipped with a refractive index (RI) detector.

  • Columns: A set of columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).

  • Mobile Phase: A suitable solvent for the polymer, such as chloroform or tetrahydrofuran (THF).

  • Flow Rate: Typically 1.0 mL/min.

  • Temperature: Column and detector temperature should be controlled, often at 35-40 °C.

  • Calibration: The system should be calibrated with narrow molecular weight standards (e.g., polystyrene standards).

Procedure:

  • Sample Preparation: Dissolve a known concentration of the polymer sample (e.g., 1-2 mg/mL) in the mobile phase. Filter the solution through a 0.22 or 0.45 µm filter to remove any particulate matter.

  • Injection: Inject a known volume of the sample solution into the GPC system.

  • Data Acquisition: Record the chromatogram from the RI detector.

  • Data Analysis: Using the calibration curve generated from the standards, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample.

Visualizations

G_1 Troubleshooting Low Molecular Weight in TDDA-based Polymers start Low Molecular Weight Observed q1 Check Monomer Stoichiometry (1:1 Molar Ratio) start->q1 a1_yes Stoichiometry Correct q1->a1_yes Yes a1_no Adjust Monomer Weights q1->a1_no No q2 Verify Monomer Purity a1_yes->q2 end High Molecular Weight Achieved a1_no->end a2_yes Monomers are Pure q2->a2_yes Yes a2_no Purify Monomers (e.g., Recrystallization) q2->a2_no No q3 Evaluate Water Removal Efficiency a2_yes->q3 a2_no->end a3_yes Efficient Water Removal q3->a3_yes Yes a3_no Improve Vacuum / Inert Gas Flow q3->a3_no No q4 Review Reaction Conditions (Temp. & Time) a3_yes->q4 a3_no->end a4_yes Conditions are Optimal q4->a4_yes Yes a4_no Increase Reaction Time / Optimize Temp. q4->a4_no No a4_yes->end a4_no->end

A troubleshooting workflow for addressing low molecular weight in TDDA-based polymers.

G_2 Polycondensation of this compound with a Diol TDDA n HOOC-(CH2)12-COOH (this compound) catalyst Catalyst Heat, Vacuum Diol n HO-R-OH (Diol) Polymer H-[OOC-(CH2)12-COO-R-]n-OH (Polyester) Water (2n-1) H2O (Water) catalyst->Polymer catalyst->Water

A diagram illustrating the general polycondensation reaction of TDDA.

References

Technical Support Center: Purification of Tetradecanedioic Acid from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying tetradecanedioic acid from fermentation broth. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound from fermentation broth?

A1: The most common methods for purifying this compound from fermentation broth involve a multi-step process that typically includes:

  • Acidification and Precipitation: Lowering the pH of the fermentation broth to precipitate the dicarboxylic acid.

  • Solvent Extraction: Using a water-immiscible organic solvent to extract the this compound from the acidified broth.

  • Crystallization: Dissolving the crude this compound in a suitable solvent at an elevated temperature and then cooling it to form pure crystals.

  • Decolorization: Using activated carbon to remove colored impurities.

  • Chromatography: In some cases, column chromatography may be used for further purification if high purity is required.[1]

Q2: What are the critical parameters to control during the purification process?

A2: Several parameters are critical for the successful purification of this compound:

  • pH: The pH of the fermentation broth is crucial for both the precipitation and extraction steps. Acidifying the broth to a pH below the pKa of this compound is essential for its precipitation and subsequent extraction into an organic solvent.[2]

  • Temperature: Temperature plays a significant role in both the solubility of this compound during extraction and its crystallization.

  • Solvent Selection: The choice of solvent is critical for both extraction and crystallization, affecting both yield and purity.

  • Agitation: Proper mixing is important during extraction to ensure efficient mass transfer between the aqueous and organic phases, but excessive agitation can lead to emulsion formation.

Q3: What are the expected yield and purity of this compound after purification?

A3: The final yield and purity of this compound can vary depending on the initial concentration in the fermentation broth and the optimization of the purification process. Fermentation of n-tetradecane by Candida tropicalis can yield this compound concentrations of up to 138 g/L.[2] With an optimized purification protocol, a final purity of over 99% can be achieved.

Q4: What are the common impurities encountered during the purification of this compound from fermentation broth?

A4: Common impurities can include residual nutrients from the fermentation medium, biomass, other organic acids produced by the microorganism, and colored compounds. Specific impurities may also include shorter-chain dicarboxylic acids if the fermentation substrate is not fully metabolized to this compound.

Troubleshooting Guides

Acidification and Precipitation
Problem Possible Cause Solution
Low yield of precipitate Incomplete acidification (pH not low enough).Ensure the pH is lowered to at least 2 pH units below the first pKa of this compound. Use a calibrated pH meter.
This compound concentration in the broth is too low.Concentrate the fermentation broth by evaporation before acidification.
Precipitate is sticky or oily Presence of oily impurities or co-precipitation of other components.Wash the precipitate with cold acidified water. Consider a preliminary extraction of the broth with a non-polar solvent like hexane to remove hydrophobic impurities before acidification.
Rapid precipitation leading to amorphous solid.Add the acid slowly with constant stirring to allow for the formation of a crystalline precipitate.
Solvent Extraction
Problem Possible Cause Solution
Emulsion formation High concentration of surfactants (e.g., proteins, lipids) in the fermentation broth.[3][4][5]- Gently swirl or rock the separation funnel instead of vigorous shaking.[3] - Add a saturated brine solution to increase the ionic strength of the aqueous phase.[3][6] - Centrifuge the mixture to break the emulsion.[3] - Use a membrane-based emulsion separator for continuous processes.[4][5]
Inappropriate solvent choice.Test different organic solvents or solvent mixtures. Sometimes adding a small amount of a more polar solvent can help break the emulsion.[3]
Low extraction efficiency pH of the aqueous phase is too high.Ensure the pH of the fermentation broth is sufficiently low (pH 2-3) to keep the this compound in its protonated, less polar form.
Insufficient mixing or contact time.Ensure adequate mixing of the two phases for a sufficient amount of time to allow for mass transfer.
Incorrect solvent-to-broth ratio.Optimize the volume ratio of the organic solvent to the aqueous broth.
Crystallization
Problem Possible Cause Solution
No crystal formation upon cooling Solution is not saturated (too much solvent used).Evaporate some of the solvent to concentrate the solution and then try to cool it again.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Absence of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.
"Oiling out" instead of crystallization The boiling point of the solvent is higher than the melting point of the solute.Choose a solvent with a lower boiling point.
The solution is supersaturated and cooled too quickly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool down more slowly.
Low recovery of crystals Too much solvent was used, leaving a significant amount of product in the mother liquor.Minimize the amount of hot solvent used to dissolve the crude product. Cool the solution thoroughly in an ice bath to maximize precipitation.
Premature crystallization during hot filtration.Preheat the funnel and filter paper before hot filtration. Use a small amount of hot solvent to wash the filter paper.

Quantitative Data

Purification Stage Parameter Value Reference
Fermentation Final this compound Concentrationup to 138 g/L[2]
Crystallization Purity after first crystallization> 95%General expectation for dicarboxylic acids
Recrystallization Final Purity> 99%General expectation for dicarboxylic acids
Overall Process Expected Yield70-90%Dependent on optimization of all steps

Experimental Protocols

Protocol 1: Acidification and Precipitation
  • Preparation: Start with the fermentation broth containing this compound. If the broth contains a large amount of biomass, centrifuge or filter it to remove the cells.

  • Acidification: While stirring, slowly add a concentrated acid (e.g., 6M HCl or H₂SO₄) to the fermentation broth to lower the pH to approximately 2.0. Monitor the pH using a calibrated pH meter.

  • Precipitation: Continue stirring for 30-60 minutes at room temperature to allow for complete precipitation of the this compound.

  • Collection: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, acidified deionized water (pH 2.0) to remove water-soluble impurities.

  • Drying: Dry the crude this compound in a vacuum oven at a temperature below its melting point (125-127°C).

Protocol 2: Solvent Extraction
  • Preparation: Acidify the fermentation broth to pH 2.0 as described in Protocol 1.

  • Solvent Addition: Transfer the acidified broth to a separation funnel and add an equal volume of a suitable organic solvent (e.g., ethyl acetate, methyl isobutyl ketone).

  • Extraction: Gently invert the separation funnel multiple times for 5-10 minutes to allow for the extraction of this compound into the organic phase. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate. The organic layer containing the this compound will typically be the top layer.

  • Collection: Drain the lower aqueous layer and collect the organic layer.

  • Repeat: For higher recovery, the aqueous layer can be extracted a second time with a fresh portion of the organic solvent.

  • Solvent Removal: Combine the organic extracts and remove the solvent using a rotary evaporator to obtain the crude this compound.

Protocol 3: Crystallization
  • Solvent Selection: Choose a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethanol, methanol, or a mixture of ethanol and water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the solute) and boil for a few minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Mandatory Visualizations

PurificationWorkflow cluster_fermentation Fermentation cluster_pretreatment Pre-treatment cluster_precipitation Precipitation cluster_extraction Solvent Extraction cluster_purification Final Purification Fermentation Fermentation Broth (containing this compound) CellRemoval Cell Removal (Centrifugation/Filtration) Fermentation->CellRemoval Acidification Acidification (pH ~2) CellRemoval->Acidification Precipitation Precipitation of Crude Acid Acidification->Precipitation Filtration1 Filtration & Washing Precipitation->Filtration1 SolventExtraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Filtration1->SolventExtraction Crude Acid SolventRemoval Solvent Evaporation SolventExtraction->SolventRemoval Crystallization Crystallization SolventRemoval->Crystallization Crude Solid Decolorization Decolorization (Activated Carbon) Crystallization->Decolorization Optional Filtration2 Filtration & Drying Crystallization->Filtration2 Decolorization->Crystallization PureProduct Pure this compound Filtration2->PureProduct

Caption: Experimental workflow for the purification of this compound.

TroubleshootingLogic cluster_problem Problem Identification cluster_causes_yield Potential Causes for Low Yield cluster_causes_purity Potential Causes for Low Purity cluster_solutions Solutions LowYield Low Final Yield IncompletePrecipitation Incomplete Precipitation (pH too high) LowYield->IncompletePrecipitation ExtractionLoss Losses during Extraction (Emulsion, High Solubility in Aqueous Phase) LowYield->ExtractionLoss CrystallizationLoss Losses during Crystallization (Too much solvent) LowYield->CrystallizationLoss LowPurity Low Purity CoPrecipitation Co-precipitation of Impurities LowPurity->CoPrecipitation InefficientExtraction Inefficient Extraction of Impurities LowPurity->InefficientExtraction InefficientCrystallization Inefficient Crystallization (Trapped impurities) LowPurity->InefficientCrystallization OptimizepH Optimize pH for Precipitation/Extraction IncompletePrecipitation->OptimizepH OptimizeExtraction Optimize Extraction Conditions (Solvent, Mixing) ExtractionLoss->OptimizeExtraction OptimizeCrystallization Optimize Crystallization Conditions (Solvent, Cooling Rate) CrystallizationLoss->OptimizeCrystallization CoPrecipitation->OptimizepH InefficientExtraction->OptimizeExtraction InefficientCrystallization->OptimizeCrystallization Recrystallize Perform Recrystallization InefficientCrystallization->Recrystallize

Caption: Logical relationships for troubleshooting purification issues.

References

Technical Support Center: Enhancing Tetradecanedioic Acid (TDDA) Detection in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of Tetradecanedioic acid (TDDA) in Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My TDDA peak is tailing significantly. What are the likely causes and solutions?

    • Answer: Peak tailing for dicarboxylic acids like TDDA in reversed-phase LC-MS is a common issue.

      • Secondary Interactions: The primary cause is often secondary interactions between the carboxyl groups of TDDA and active sites on the silica-based column packing, such as residual silanols.

        • Solution:

          • Mobile Phase Modification: Add a small concentration of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase. This helps to suppress the ionization of silanol groups and reduce peak tailing.

          • Use of Buffers: Employing a buffer system, such as ammonium formate or ammonium acetate, can also mitigate tailing by maintaining a consistent pH and masking silanol interactions.

          • Column Choice: Consider using a column with a highly inert stationary phase or an end-capped column to minimize silanol interactions.

      • Column Overload: Injecting too much sample can lead to peak tailing.

        • Solution: Dilute your sample and reinject.

      • Column Contamination: Accumulation of matrix components on the column can lead to poor peak shape.

        • Solution: Implement a robust sample preparation method to remove interferences. Regularly flush the column with a strong solvent.

  • Question: All the peaks in my chromatogram, including TDDA, are fronting or splitting. What could be the problem?

    • Answer: When all peaks in a chromatogram exhibit fronting or splitting, the issue is likely related to a physical problem with the column or the injection process.

      • Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in distorted peaks.

        • Solution: Replace the column. To prevent this, use a guard column and ensure proper sample filtration to avoid particulate matter from reaching the column inlet.

      • Injector Issues: A partially blocked injector needle or port can lead to poor sample introduction and split peaks.

        • Solution: Clean the injector needle and port according to the manufacturer's instructions.

      • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.

        • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, ensure the injection volume is small.

Issue: Low Signal Intensity/Poor Sensitivity

  • Question: I am observing a very low signal for TDDA, even at moderate concentrations. How can I improve the sensitivity?

    • Answer: Low signal intensity for TDDA is often due to poor ionization efficiency in the mass spectrometer.

      • Ionization Mode: For dicarboxylic acids, negative ion mode electrospray ionization (ESI) is typically preferred as it facilitates the formation of [M-H]⁻ or [M-2H]²⁻ ions.

      • Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency.

        • Solution: While acidic conditions are used to improve chromatography, they can sometimes suppress ionization in negative mode. Experiment with low concentrations of weak acids (e.g., 0.05-0.1% acetic acid) or use a buffer like ammonium acetate. Post-column addition of a base can sometimes enhance deprotonation without compromising chromatography.

      • Derivatization: Chemical derivatization is a powerful technique to enhance the sensitivity of carboxylic acids.[1] Derivatization can improve chromatographic retention and, more importantly, increase ionization efficiency.[2][3]

        • Solution: Consider derivatizing the carboxylic acid groups of TDDA. (See Experimental Protocols and Quantitative Data tables for more details).

Issue: Poor Retention in Reversed-Phase Chromatography

  • Question: My TDDA peak is eluting very early, close to the void volume. How can I increase its retention time?

    • Answer: Dicarboxylic acids can be quite polar and may exhibit poor retention on traditional C18 columns.

      • Mobile Phase Composition: The organic content of the mobile phase is a key factor.

        • Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. You can even start with a 100% aqueous mobile phase if your column is compatible.

      • Column Chemistry: The choice of stationary phase can significantly impact retention.

        • Solution:

          • Use a "polar-endcapped" or "aqueous-compatible" C18 column: These columns are designed to prevent phase collapse in highly aqueous mobile phases.

          • Consider a different stationary phase: A column with a more polar stationary phase, such as one with embedded polar groups, may provide better retention for dicarboxylic acids.

      • pH Adjustment: The ionization state of TDDA will affect its polarity and retention.

        • Solution: Adjusting the mobile phase pH to suppress the ionization of the carboxylic acid groups (i.e., using an acidic mobile phase) will make the molecule less polar and increase its retention on a reversed-phase column.

Frequently Asked Questions (FAQs)

  • Question: What is the best ionization mode for this compound (TDDA) analysis?

    • Answer: Negative ion mode Electrospray Ionization (ESI) is generally the preferred method for analyzing dicarboxylic acids like TDDA. This is because the carboxylic acid groups readily deprotonate to form negatively charged ions ([M-H]⁻ or [M-2H]²⁻), which can be detected with high sensitivity by the mass spectrometer.

  • Question: Should I use derivatization to improve TDDA detection?

    • Answer: Derivatization is a highly effective strategy to enhance the detection sensitivity of TDDA.[4] It is particularly recommended when dealing with low concentrations of the analyte. Derivatization can improve ionization efficiency by introducing a readily ionizable tag and can also improve chromatographic properties such as retention and peak shape.[3]

  • Question: What are some common derivatization reagents for carboxylic acids like TDDA?

    • Answer: Several derivatization reagents are available for carboxylic acids. Some common examples include:

      • Esterification Reagents: These reagents convert the carboxylic acid groups into esters. While effective for GC-MS, for LC-MS, derivatization that introduces a charge is often more beneficial.

      • Amidation Reagents (e.g., with an amine-containing tag): These reagents form amides with the carboxylic acid groups. Reagents containing a tertiary or quaternary amine are particularly useful as they introduce a permanent positive charge, allowing for sensitive detection in positive ion mode.

      • Girard's Reagents (e.g., Girard's Reagent T): These reagents react with carboxylic acids to introduce a quaternary ammonium group, providing a permanent positive charge for enhanced detection in positive ESI-MS.[2]

  • Question: How can I minimize matrix effects in my TDDA analysis?

    • Answer: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, can be a significant issue in LC-MS analysis.

      • Effective Sample Preparation: A robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial to remove interfering matrix components.

      • Chromatographic Separation: Optimize your chromatographic method to separate TDDA from as many matrix components as possible. A longer column or a slower gradient can improve resolution.

      • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C-labeled TDDA) is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Quantitative Data

The following tables summarize quantitative data to aid in method development and comparison of different approaches for enhancing TDDA detection sensitivity.

Table 1: Comparison of Derivatization Reagents for Carboxylic Acid Analysis

Derivatization ReagentTarget Functional GroupIonization ModeTypical Sensitivity EnhancementReference
3-Nitrophenylhydrazine (3-NPH)Carboxylic AcidPositive ESIHigh (significant increase in signal-to-noise)[3]
AnilineCarboxylic AcidPositive ESIModerate to High (variable derivatization efficiency)[3]
Girard's Reagent T (GT)Carboxylic AcidPositive ESIVery High (up to 100-fold higher than 3-NPH for some acids)[2]
Dimethylaminophenacyl Bromide (DmPABr)Carboxylic AcidPositive ESIVery High (>1000 fold more sensitive than some GC/MS methods)[4][5]

Table 2: LC-MS/MS Parameters for a Validated this compound Assay

ParameterValueReference
LC Column C18 Reversed-Phase[6]
Mobile Phase A Water with 0.1% Formic Acid[6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[6]
Ionization Mode Negative Electrospray Ionization (ESI)[6]
Standard Curve Range 2.5–1000 nM[6]
Matrix Charcoal-stripped human plasma[6]

Experimental Protocols

Protocol 1: Sample Preparation for TDDA Analysis from Plasma

This protocol is adapted from a validated method for the analysis of TDDA in human plasma.[6]

  • Protein Precipitation:

    • To 50 µL of plasma sample, add 200 µL of cold acetonitrile containing the internal standard (e.g., ¹³C-labeled TDDA).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS analysis.

Protocol 2: General Derivatization of TDDA with Girard's Reagent T (GT)

This protocol is a general procedure for the derivatization of carboxylic acids with Girard's Reagent T for enhanced detection in positive ion mode ESI-MS.[2]

  • Reagent Preparation:

    • Prepare a solution of Girard's Reagent T (e.g., 10 mg/mL) in a suitable solvent (e.g., methanol).

    • Prepare a solution of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (e.g., 20 mg/mL) in water.

    • Prepare a solution of a catalyst, such as pyridine (e.g., 5% in methanol).

  • Derivatization Reaction:

    • To the dried sample extract containing TDDA, add 50 µL of the Girard's Reagent T solution.

    • Add 25 µL of the EDC solution.

    • Add 10 µL of the pyridine solution.

    • Vortex briefly and incubate at 60°C for 30 minutes.

  • Quenching and Dilution:

    • After incubation, cool the reaction mixture to room temperature.

    • Add a suitable volume of the initial mobile phase to quench the reaction and dilute the sample for LC-MS analysis.

Visualizations

Troubleshooting_Workflow start Start: Low TDDA Signal check_peak_shape Assess Peak Shape start->check_peak_shape good_peak_shape Peak Shape is Good check_peak_shape->good_peak_shape poor_peak_shape Peak Shape is Poor (Tailing, Fronting, Splitting) check_peak_shape->poor_peak_shape optimize_ionization Optimize MS Parameters - Check Ionization Mode (Negative ESI) - Optimize Source Parameters good_peak_shape->optimize_ionization Yes troubleshoot_tailing Troubleshoot Tailing: - Adjust Mobile Phase pH (add acid) - Use a Buffered Mobile Phase - Check for Column Overload poor_peak_shape->troubleshoot_tailing Tailing troubleshoot_fronting_splitting Troubleshoot Fronting/Splitting: - Check for Column Void - Inspect Injector - Verify Sample Solvent Compatibility poor_peak_shape->troubleshoot_fronting_splitting Fronting/Splitting consider_derivatization Consider Derivatization (See Protocol 2) optimize_ionization->consider_derivatization end End: Improved Signal consider_derivatization->end improve_retention Improve Retention: - Decrease Organic Content - Change Column Type - Adjust Mobile Phase pH troubleshoot_tailing->improve_retention troubleshoot_fronting_splitting->improve_retention improve_retention->end

Caption: Troubleshooting workflow for low TDDA signal in LC-MS.

Sensitivity_Enhancement_Strategy start Goal: Enhance TDDA Detection Sensitivity method_optimization Method Optimization: - Optimize Mobile Phase - Adjust MS Parameters - Improve Sample Preparation start->method_optimization is_signal_sufficient Is Signal Sufficient with Method Optimization? derivatization_decision Derivatization is Recommended is_signal_sufficient->derivatization_decision No end End: High Sensitivity Analysis is_signal_sufficient->end Yes method_optimization->is_signal_sufficient select_reagent Select Derivatization Reagent (See Table 1) derivatization_decision->select_reagent protocol_implementation Implement Derivatization Protocol (See Protocol 2) select_reagent->protocol_implementation validation Validate Derivatized Method protocol_implementation->validation validation->end

Caption: Decision tree for selecting a sensitivity enhancement strategy.

References

Common artifacts in the mass spectrum of Tetradecanedioic acid derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetradecanedioic acid and its derivatives in mass spectrometry applications.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometric analysis of this compound derivatives, particularly after silylation for Gas Chromatography-Mass Spectrometry (GC-MS).

Question: I am seeing unexpected peaks in the mass spectrum of my derivatized this compound sample. How can I identify if they are artifacts?

Answer: Unexpected peaks in the mass spectrum of silylated this compound are often due to artifacts from the derivatization process or background contamination. Here’s a step-by-step guide to identifying them:

  • Check for Common Silylation Artifacts: The most common derivatizing agents for carboxylic acids like this compound are silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). These reagents can introduce characteristic artifact peaks. Look for the following ions in your spectrum:

    • m/z 73: This is the base peak for the trimethylsilyl (TMS) cation, [Si(CH3)3]+, and is a strong indicator of successful silylation, but its excessive abundance might point to reagent saturation.[1]

    • m/z 147: This ion, [(CH3)2Si=O-Si(CH3)3]+, arises from the rearrangement of two TMS groups and is a common artifact in the spectra of di-silylated compounds.[1]

    • [M-15]+: Loss of a methyl group from a TMS moiety is a very common fragmentation pattern.

    • Peaks related to the derivatizing agent: The derivatizing agent itself and its byproducts can appear in the spectrum. For example, with BSTFA, you might see peaks related to its fragments.

  • Analyze the Isotopic Pattern: If you suspect a peak is an artifact containing silicon, look for the characteristic isotopic pattern of silicon (²⁸Si, ²⁹Si, ³⁰Si).

  • Run a Blank Sample: Inject a sample containing only the solvent and the derivatizing agent (a "reagent blank"). Any peaks that appear in the blank run are likely artifacts from the reagent or solvent, or contaminants from your system.

  • Check for Background Contamination: Common background contaminants in mass spectrometry include:

    • Phthalates: Often originating from plasticware, they appear at m/z 149, 167, 279, etc.

    • Siloxanes: These can bleed from the GC column or septa and produce a characteristic repeating pattern of ions separated by m/z 74.

    • Solvent-related ions: Clusters of solvent molecules can form ions.

Question: The peak corresponding to my derivatized this compound is very small or absent. What could be the issue?

Answer: A weak or absent analyte peak can be due to several factors related to sample preparation, derivatization, or the instrument itself.

  • Incomplete Derivatization: this compound has two carboxylic acid groups that need to be derivatized. Incomplete derivatization will result in a poor yield of the desired volatile compound.

    • Troubleshooting:

      • Ensure your sample is completely dry before adding the silylating reagent, as water will deactivate it.

      • Use a sufficient excess of the derivatizing agent. A common starting point is a 2:1 molar ratio of the silylating agent to the active hydrogens in the sample.[2]

      • Optimize the reaction time and temperature. For silylation with BSTFA, heating at 60-80°C for 30-60 minutes is typical.[2]

  • Sample Degradation: Although silylation increases stability, the derivatives can still degrade, especially in the presence of moisture.

    • Troubleshooting:

      • Analyze the samples as soon as possible after derivatization.

      • Ensure all solvents and reagents are anhydrous.

  • Instrumental Problems:

    • Troubleshooting:

      • Check for leaks in the GC-MS system.

      • Ensure the injector and transfer line temperatures are appropriate to prevent condensation or degradation of the analyte.

      • Verify the MS is properly tuned and calibrated.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatives of this compound for mass spectrometry analysis?

A1: The most common derivatives are trimethylsilyl (TMS) esters. Silylation replaces the acidic protons on the carboxylic acid groups with TMS groups, making the molecule more volatile and thermally stable for GC-MS analysis.[3] Methyl esters are also used.

Q2: What is the expected molecular ion peak for the bis(trimethylsilyl) derivative of this compound?

A2: The molecular weight of this compound (C14H26O4) is 258.35 g/mol . The bis(trimethylsilyl) derivative (C20H42O4Si2) has a molecular weight of 402.72 g/mol . Therefore, you should look for the molecular ion [M]+• at m/z 402.[4]

Q3: Can I analyze underivatized this compound by mass spectrometry?

A3: While possible with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) using electrospray ionization (ESI), it is often challenging due to the low volatility and potential for poor chromatographic peak shape of the free dicarboxylic acid. Derivatization is generally recommended for robust and sensitive analysis, especially with GC-MS.

Data Presentation

The following table summarizes common artifacts observed in the mass spectrum of bis(trimethylsilyl) tetradecanedioate. The relative intensity can vary depending on the specific instrument conditions and the concentration of the analyte. The data is compiled from literature on TMS derivatization artifacts and analysis of the NIST mass spectrum for this compound.[1][4][5]

m/zIdentity/OriginTypical Relative Intensity
73[Si(CH₃)₃]⁺High (often the base peak)
147[(CH₃)₂Si=O-Si(CH₃)₃]⁺Moderate to High
[M-15][M - CH₃]⁺Moderate
287[M - OSi(CH₃)₃]⁺Low to Moderate
315[M - Si(CH₃)₃]⁺Low to Moderate

Experimental Protocols

Protocol: Silylation of this compound for GC-MS Analysis

This protocol is a general guideline for the trimethylsilylation of this compound. Optimization may be required for specific sample matrices and instrumentation.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the this compound standard or sample extract into a reaction vial.

    • If the sample is in a volatile solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous.

  • Derivatization:

    • Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the dried sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in excess.

    • Tightly cap the vial and vortex for 10-15 seconds to ensure thorough mixing.

    • Heat the vial at 60°C for 60 minutes in a heating block or oven.[2]

  • GC-MS Analysis:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • The sample can be directly injected into the GC-MS system. Alternatively, it can be diluted with an appropriate solvent if the concentration is too high.

    • Typical GC-MS conditions involve a non-polar capillary column (e.g., DB-5ms), a temperature program from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C), and electron ionization (EI) at 70 eV.

Mandatory Visualization

Mass_Spec_Troubleshooting_Workflow start Start: Unexpected Peaks in Mass Spectrum check_artifacts Check for Common Silylation Artifacts (m/z 73, 147, [M-15]) start->check_artifacts artifact_present Artifacts Present? check_artifacts->artifact_present run_blank Run a Reagent Blank (Solvent + Derivatizing Agent) blank_peaks Peaks in Blank? run_blank->blank_peaks check_background Check for Common Background Contamination (Phthalates, Siloxanes) background_peaks Background Ions Present? check_background->background_peaks artifact_present->run_blank No identify_artifact Identify and Document Artifacts artifact_present->identify_artifact Yes blank_peaks->check_background No reagent_issue Source is Derivatizing Agent/Solvent blank_peaks->reagent_issue Yes system_contamination System Contamination (e.g., Column Bleed, Leaks) background_peaks->system_contamination Yes unknown_peak Peak is Likely an Unknown Analyte or Unique Fragment background_peaks->unknown_peak No end End of Troubleshooting identify_artifact->end reagent_issue->end system_contamination->end unknown_peak->end

Caption: Troubleshooting workflow for identifying unexpected peaks in the mass spectrum.

Derivatization_Workflow start Start: Sample Containing This compound dry_sample Dry Sample Completely (e.g., under Nitrogen) start->dry_sample add_solvent Add Anhydrous Solvent (e.g., Pyridine) dry_sample->add_solvent add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) add_solvent->add_reagent vortex Vortex to Mix add_reagent->vortex heat Heat at 60-80°C for 30-60 min vortex->heat cool Cool to Room Temperature heat->cool analyze Analyze by GC-MS cool->analyze end End: Obtain Mass Spectrum analyze->end

Caption: Experimental workflow for the silylation of this compound.

References

Technical Support Center: Optimizing Polyesterification Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature and reaction time for polyesterification experiments.

Troubleshooting Guide

This guide addresses common issues encountered during polyesterification, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Molecular Weight of the Final Polymer

  • Question: My polyester has a consistently low molecular weight. What are the potential causes and how can I increase it?

  • Answer: Low molecular weight in polyesters is a frequent issue stemming from several factors. The primary causes include inadequate removal of the condensation byproduct (e.g., water or methanol), impurities in the monomers, non-stoichiometric balance of functional groups, insufficient reaction time, or suboptimal reaction temperature. To increase the molecular weight, ensure efficient removal of the byproduct by using a high vacuum and an appropriate inert gas stream.[1] Monomer purity is critical; any impurities can terminate chain growth.[1] The reaction temperature should be high enough to promote the reaction and facilitate byproduct removal but low enough to prevent thermal degradation of the polymer.[1][2] Extending the reaction time will allow the polymer chains to build up to a higher molecular weight.[1]

Issue 2: High Polydispersity Index (PDI)

  • Question: The polydispersity index (PDI) of my polyester is broader than desired. What factors contribute to a high PDI and how can it be narrowed?

  • Answer: A high PDI indicates a wide distribution of polymer chain lengths. This can be caused by side reactions, inefficient mixing, or poor temperature control. Side reactions at elevated temperatures can lead to branching and a broader molecular weight distribution.[3] To narrow the PDI, optimize the reaction temperature to minimize side reactions and ensure uniform heating.[2] Vigorous and efficient stirring is crucial to maintain a homogeneous reaction mixture. Additionally, ensuring a precise stoichiometric balance of the diacid and diol monomers at the start of the reaction is essential.

Issue 3: Polymer Discoloration (Yellowing or Browning)

  • Question: My polyester is discolored. What causes this and how can I prevent it?

  • Answer: Discoloration, such as yellowing or browning, is typically a result of thermal degradation or oxidation at high temperatures.[3] The presence of oxygen or impurities in the monomers or catalyst can also lead to the formation of colored byproducts.[3] To prevent discoloration, it is crucial to carry out the polymerization under a high-purity inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1][3] Lowering the reaction temperature and reducing the reaction time to the minimum required to achieve the desired molecular weight can also help prevent thermal degradation.[3] The purity of the monomers and catalyst should be as high as possible.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for polyesterification?

A1: The optimal temperature for polyesterification depends on the specific monomers and catalyst used. Generally, the reaction is carried out at elevated temperatures, often in a stepwise manner. The initial stage (pre-polymerization) is typically conducted at a lower temperature, just above the melting point of the monomers, to form oligomers.[1] The temperature is then gradually increased for the polycondensation stage to facilitate the removal of the condensation byproduct and build molecular weight.[1] For many common polyesters, this can range from 180°C to 280°C.[4][5] However, it is critical to stay below the thermal degradation temperature of the polymer.[2]

Q2: How does reaction time affect the molecular weight of the polyester?

A2: Reaction time has a direct impact on the molecular weight of the resulting polyester. In step-growth polymerization, longer reaction times generally lead to higher molecular weights as the equilibrium is pushed further towards the polymer product through the continuous removal of the byproduct.[1] The relationship is not always linear; the rate of molecular weight increase often slows down as the reaction progresses and the viscosity of the melt increases. It is important to monitor the reaction to determine the point at which the desired molecular weight is reached without causing thermal degradation due to prolonged exposure to high temperatures.

Q3: How can I monitor the progress of my polyesterification reaction?

A3: The progress of a polyesterification reaction can be monitored by tracking the extent of the reaction. Common methods include measuring the amount of evolved byproduct (e.g., water), or by analyzing samples taken at different time intervals. Key analytical techniques include:

  • Acid Number Titration: This method determines the concentration of remaining carboxylic acid end-groups. A decreasing acid number indicates the progression of the reaction.[2][6][7]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and polydispersity index (PDI) of the polymer at different stages of the reaction.[8][9]

  • In-situ Spectroscopy: Techniques like in-situ Raman or mid-infrared spectroscopy can provide real-time monitoring of the disappearance of monomer functional groups and the appearance of ester linkages.[1][10]

Data Presentation

Table 1: Effect of Temperature and Reaction Time on Polyester Molecular Weight (Illustrative Data)

ExperimentTemperature (°C)Reaction Time (h)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
120023,5001.8
220046,2001.9
320068,9002.0
422025,8001.7
5220410,5001.8
6220614,2001.9
724029,1001.9
8240415,8002.1
9240619,500 (slight discoloration)2.3

Note: This table presents illustrative data to demonstrate general trends. Actual results will vary depending on the specific monomers, catalyst, and experimental setup.

Experimental Protocols

1. Melt Polycondensation of Poly(ethylene terephthalate) (PET)

This protocol describes a general procedure for the synthesis of PET via a two-stage melt polycondensation.

  • Materials:

    • Purified Terephthalic Acid (PTA) or Dimethyl Terephthalate (DMT)

    • Monoethylene Glycol (MEG)

    • Catalyst (e.g., Antimony(III) oxide)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Charging the Reactor: Charge the PTA (or DMT) and MEG into a reaction vessel equipped with a mechanical stirrer, an inert gas inlet, a condenser, and a vacuum connection. The typical molar ratio of MEG to PTA/DMT is between 1.2:1 and 2:1. Add the catalyst (e.g., 200-300 ppm of Antimony(III) oxide).

    • Esterification/Transesterification (Stage 1): Heat the reactor to approximately 180-220°C under a slow stream of inert gas.[5] Stir the mixture to form a homogeneous slurry. During this stage, water (if starting from PTA) or methanol (if starting from DMT) will be formed and distilled off. Continue this stage until the theoretical amount of byproduct has been collected.

    • Polycondensation (Stage 2): Gradually increase the temperature to 260-280°C.[5] Slowly apply a high vacuum (typically below 1 torr) to the reactor. This is crucial for removing excess MEG and the condensation byproduct (water) to drive the polymerization reaction towards a high molecular weight polymer.

    • Monitoring: The progress of the polycondensation is monitored by the increase in the viscosity of the melt, which can be observed through the torque on the stirrer motor. Samples can be carefully taken at different time points to determine the molecular weight by GPC or the acid number by titration.

    • Termination and Recovery: Once the desired melt viscosity or molecular weight is achieved, stop the reaction by cooling the reactor. The molten polymer can then be extruded into strands, cooled, and pelletized.

2. Determination of Acid Number by Titration

This protocol outlines the determination of the acid number of a polyester sample.

  • Materials:

    • Polyester sample

    • Titration solvent (e.g., a mixture of toluene and isopropanol)

    • Standardized 0.1 M potassium hydroxide (KOH) in ethanol or isopropanol

    • Indicator (e.g., phenolphthalein) or a potentiometric titrator

  • Procedure:

    • Sample Preparation: Accurately weigh a known amount of the polyester sample into an Erlenmeyer flask.

    • Dissolution: Add a measured volume of the titration solvent and stir until the sample is completely dissolved. Gentle heating may be required.

    • Titration: If using an indicator, add a few drops to the solution. Titrate the sample with the standardized KOH solution until the endpoint is reached (a persistent color change for the indicator or an inflection point in the potentiometric titration curve).

    • Blank Determination: Perform a blank titration with the same volume of titration solvent without the polyester sample.

    • Calculation: The acid number (AN) is calculated in mg KOH/g of sample using the following formula: AN = [ (V_sample - V_blank) * C_KOH * 56.1 ] / W_sample Where:

      • V_sample = volume of KOH solution used for the sample (mL)

      • V_blank = volume of KOH solution used for the blank (mL)

      • C_KOH = concentration of the KOH solution (mol/L)

      • 56.1 = molecular weight of KOH ( g/mol )

      • W_sample = weight of the polyester sample (g)

3. Molecular Weight Determination by Gel Permeation Chromatography (GPC)

This protocol provides a general workflow for determining the molecular weight distribution of a polyester.[8]

  • Instrumentation:

    • GPC system with a pump, injector, column set suitable for polyesters, and a refractive index (RI) detector.

  • Materials:

    • Polyester sample

    • GPC-grade solvent (e.g., tetrahydrofuran (THF) or chloroform)

    • Polymer standards of known molecular weight for calibration (e.g., polystyrene standards)

  • Procedure:

    • Sample Preparation: Accurately weigh a small amount of the polyester sample and dissolve it in the GPC solvent to a known concentration (typically 1-2 mg/mL). Ensure complete dissolution. Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulates.

    • Calibration: Prepare a series of solutions of the polymer standards with known molecular weights. Inject each standard solution into the GPC system and record the retention time. Create a calibration curve by plotting the logarithm of the molecular weight versus the retention time.

    • Sample Analysis: Inject the prepared and filtered polyester sample solution into the GPC system.

    • Data Analysis: Using the calibration curve, the GPC software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polyester sample from its chromatogram.

Visualizations

TroubleshootingWorkflow start Start: Low Molecular Weight q1 Is byproduct removal efficient? start->q1 s1 Improve vacuum, increase inert gas flow q1->s1 No q2 Are monomers pure? q1->q2 Yes s1->q2 s2 Purify monomers q2->s2 No q3 Is reaction time sufficient? q2->q3 Yes s2->q3 s3 Increase reaction time q3->s3 No q4 Is temperature optimal? q3->q4 Yes s3->q4 s4 Adjust temperature (avoid degradation) q4->s4 No end_node Achieve Target Molecular Weight q4->end_node Yes s4->end_node

Caption: Troubleshooting workflow for addressing low molecular weight in polyesterification.

PolyesterificationProcess cluster_stage1 Stage 1: Esterification / Transesterification cluster_stage2 Stage 2: Polycondensation cluster_analysis Process Monitoring charge Charge Monomers (Diacid/Diol) & Catalyst heat1 Heat to 180-220°C (Inert Atmosphere) charge->heat1 byproduct1 Remove Byproduct (Water/Methanol) heat1->byproduct1 heat2 Increase Temperature (260-280°C) byproduct1->heat2 vacuum Apply High Vacuum heat2->vacuum byproduct2 Remove Excess Diol & Byproduct vacuum->byproduct2 monitor Monitor Viscosity byproduct2->monitor sampling Take Samples monitor->sampling analysis Analyze: - Acid Number (Titration) - Molecular Weight (GPC) sampling->analysis end_process End Process: Cool & Pelletize analysis->end_process Target MW Reached

Caption: General experimental workflow for a two-stage melt polyesterification process.

References

Technical Support Center: Crystallinity Control of Tetradecanedioic Acid-Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the crystallinity of tetradecanedioic acid-based polymers.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to control the crystallinity of this compound-based polymers?

A1: The main strategies to control the crystallinity of these polymers include:

  • Thermal History Manipulation: This involves controlling the cooling rate from the melt and subsequent annealing processes. Slower cooling rates generally lead to higher crystallinity.

  • Copolymerization: Introducing comonomers disrupts the regularity of the polymer chain, which typically reduces the degree of crystallinity. The extent of this reduction is dependent on the type and concentration of the comonomer.

  • Use of Nucleating Agents: These additives provide sites for crystal growth to begin, which can increase the rate of crystallization and result in a higher degree of crystallinity with smaller, more uniform crystals.

Q2: How does the cooling rate after synthesis or processing affect the crystallinity of my polymer?

A2: The cooling rate has a significant impact on crystallinity. A slower cooling rate allows more time for the polymer chains to organize into ordered crystalline structures, resulting in a higher degree of crystallinity. Conversely, rapid cooling (quenching) can "freeze" the polymer chains in a disordered, amorphous state, leading to lower crystallinity.

Q3: Can I modify the crystallinity of a this compound-based polymer after it has been synthesized?

A3: Yes, the crystallinity of a synthesized polymer can be modified through its thermal history. A common method is annealing, where the polymer is heated to a temperature between its glass transition temperature (Tg) and melting temperature (Tm) and held for a period. This allows for molecular rearrangement and an increase in the degree of crystallinity.

Q4: What is a "nucleating agent," and how can it help control crystallinity?

A4: A nucleating agent is an additive that accelerates the crystallization process by providing heterogeneous surfaces that facilitate the formation of crystal nuclei. This leads to a faster crystallization rate and often a higher overall degree of crystallinity with smaller and more uniform spherulites. Common nucleating agents for polyesters and polyamides include talc, certain organic salts, and other finely divided solids.

Troubleshooting Guides

Issue 1: Low or no crystallinity observed in my this compound-based polymer.

Possible CauseTroubleshooting StepExpected Outcome
Rapid Cooling/Quenching 1. Implement a controlled, slow cooling ramp after synthesis or melting. 2. Anneal the polymer sample between its Tg and Tm.Increased crystalline peak intensity in XRD and a more pronounced melting endotherm in DSC, indicating higher crystallinity.
Presence of Bulky Comonomer 1. If possible, reduce the molar ratio of the bulky comonomer in the synthesis. 2. Consider using a comonomer with a structure more similar to the primary repeating unit.A more regular polymer chain structure, leading to a higher potential for crystallization.
Low Molecular Weight 1. Adjust synthesis conditions (e.g., reaction time, temperature, catalyst concentration) to target a higher molecular weight.Longer polymer chains can more effectively form stable crystalline lattices, potentially increasing crystallinity.

Issue 2: Multiple melting peaks are observed in the DSC thermogram.

Possible CauseTroubleshooting StepExpected Outcome
Melting-Recrystallization-Remelting 1. Perform DSC analysis at different heating rates. The lower temperature peak may diminish or disappear at higher heating rates. 2. This is a common phenomenon in semi-crystalline polymers where imperfect crystals melt, reorganize into more stable crystals, and then melt again at a higher temperature.A single, sharper melting peak at higher heating rates, confirming that the multiple peaks were due to reorganization during the scan.
Different Crystal Polymorphs 1. Analyze the sample using Wide-Angle X-ray Diffraction (WAXD) to identify different crystal structures.The WAXD pattern will show distinct diffraction peaks corresponding to each polymorphic form present.
Presence of a Polymer Blend or Bimodal Molecular Weight Distribution 1. If a blend, confirm the melting points of the individual components. 2. Characterize the molecular weight distribution using Gel Permeation Chromatography (GPC).DSC of individual components will confirm separate melting events. GPC will reveal if a bimodal distribution is present, which could lead to different crystalline populations.

Data Presentation

Table 1: Thermal Properties of Polyesters Derived from this compound and Various Diols

DiolMelting Temperature (Tm) (°C)Crystallization Temperature (Tc) (°C)
1,2-Ethanediol89.069.1
1,4-Butanediol78.559.3
1,6-Hexanediol70.253.6
1,8-Octanediol75.161.2
1,10-Decanediol78.366.8

Data synthesized from a study on long-chain polyesters.

Experimental Protocols

Protocol 1: Determination of Crystallinity by Differential Scanning Calorimetry (DSC)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.

    • Seal the pan hermetically.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • First Heating Scan (to erase thermal history): Heat the sample from ambient temperature to a temperature approximately 20-30 °C above its expected melting point at a rate of 10 °C/min.

    • Controlled Cooling: Cool the sample from the melt to a temperature well below its crystallization temperature (e.g., -20 °C) at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan (for analysis): Heat the sample again to above its melting point at 10 °C/min. This second scan is used for data analysis.

  • Data Analysis:

    • Determine the melting temperature (Tm) as the peak temperature of the melting endotherm on the second heating scan.

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHm) in J/g.

    • If a cold crystallization exotherm is present before the melting peak, integrate its area to find the enthalpy of cold crystallization (ΔHc).

    • Calculate the percent crystallinity (%Xc) using the following equation: %Xc = [(ΔHm - ΔHc) / ΔHm°] * 100 where ΔHm° is the theoretical enthalpy of fusion for a 100% crystalline sample of the specific polymer.

Protocol 2: Analysis of Crystalline Structure by X-ray Diffraction (XRD)
  • Sample Preparation:

    • Powder Samples: Grind the polymer to a fine powder (<10 µm) using a mortar and pestle or a cryogenic mill to ensure random orientation of crystallites. Mount the powder in a sample holder, ensuring a flat, smooth surface.

    • Film/Sheet Samples: Cut a piece of the film or sheet to fit the sample holder. Ensure the surface is clean and flat.

  • Instrument Setup:

    • Mount the sample in the diffractometer.

    • Use a common X-ray source, such as Cu-Kα radiation.

  • Data Collection:

    • Scan the sample over a 2θ range appropriate for polymers, typically from 5° to 40°.

    • Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis:

    • Identify the sharp Bragg diffraction peaks, which correspond to the crystalline regions, and the broad amorphous halo.

    • To determine the degree of crystallinity, perform a deconvolution of the diffraction pattern to separate the areas of the crystalline peaks from the amorphous halo.

    • The percent crystallinity (%Xc) is calculated as the ratio of the area of the crystalline peaks to the total area under the curve (crystalline + amorphous), multiplied by 100.

Mandatory Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_control Crystallinity Control Strategies cluster_characterization Characterization synthesis This compound-Based Polymer Synthesis thermal Thermal History (Cooling Rate, Annealing) synthesis->thermal influences comonomer Comonomer Incorporation synthesis->comonomer influences nucleating Nucleating Agent Addition synthesis->nucleating influences dsc DSC Analysis (Tm, Tc, %Xc) thermal->dsc xrd XRD Analysis (Crystal Structure, %Xc) thermal->xrd comonomer->dsc comonomer->xrd nucleating->dsc nucleating->xrd

Caption: Experimental workflow for controlling and characterizing the crystallinity of this compound-based polymers.

troubleshooting_logic cluster_low Troubleshooting Low Crystallinity cluster_multi Troubleshooting Multiple Peaks start Problem: Unexpected Crystallinity low_crystallinity Low/No Crystallinity start->low_crystallinity multiple_peaks Multiple Melting Peaks start->multiple_peaks rapid_cooling Rapid Cooling? low_crystallinity->rapid_cooling reorganization Melting-Recrystallization? multiple_peaks->reorganization check_comonomer Bulky Comonomer? rapid_cooling->check_comonomer check_mw Low Molecular Weight? rapid_cooling->check_mw solution_low Solutions: - Slow Cooling/Annealing - Modify Comonomer - Increase MW check_mw->solution_low polymorphs Polymorphs? reorganization->polymorphs blend Blend/Bimodal MW? reorganization->blend solution_multi Solutions: - Vary DSC Heating Rate - Perform XRD - Analyze Components/MWD blend->solution_multi

Caption: Logical flow for troubleshooting common issues in the analysis of polymer crystallinity.

Technical Support Center: Tetradecanedioic Acid (TDA) Prepolymers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tetradecanedioic Acid (TDA) prepolymers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and answer frequently asked questions during the synthesis and handling of TDA-based prepolymers, with a specific focus on viscosity reduction.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: My TDA prepolymer is too viscous to handle at my desired processing temperature. What are the primary causes and how can I reduce the viscosity?

Answer: High viscosity in TDA prepolymers is a common issue, often stemming from high molecular weight, strong intermolecular forces due to the long aliphatic chains, and the specific diol used in the synthesis. Here are the primary strategies to reduce viscosity:

  • Increase Temperature: The viscosity of polymer melts is highly dependent on temperature. Increasing the processing temperature will decrease the viscosity. However, be cautious of potential thermal degradation of your prepolymer.

  • Use a Reactive Diluent: A reactive diluent is a low-viscosity monomer that is incorporated into the polymer network during curing. This not only reduces the initial viscosity but also becomes part of the final polymer, minimizing changes to the final properties.

  • Incorporate a Non-Reactive Solvent: A non-reactive solvent can be used to temporarily reduce viscosity for processing. The solvent is then typically removed before or during the curing process. The choice of solvent is critical to ensure compatibility with the prepolymer.

  • Adjust the Monomer Ratio: In some systems, like polyurethanes, adjusting the ratio of monomers (e.g., NCO/OH ratio) can influence prepolymer viscosity.

  • Modify the Polymer Backbone: The choice of diol in the polyester synthesis has a significant impact on the final properties, including viscosity. Using longer-chain diols can sometimes increase chain flexibility and affect viscosity.

Question 2: I've tried increasing the temperature, but my TDA prepolymer is still too viscous, and I'm concerned about thermal degradation. What's my next best option?

Answer: If temperature increase is not a viable option, the use of reactive diluents is the most common and effective alternative. Reactive diluents are low-viscosity monomers that will react with the prepolymer during the curing process, effectively becoming part of the final polymer structure. This approach avoids the need for solvent removal and can be tailored to achieve the desired final properties.

For polyester systems, common reactive diluents include styrene, vinyl toluene, and various acrylates. For applications where biocompatibility is a concern, bio-based reactive diluents are also being explored. The key is to select a reactive diluent that has good compatibility with your TDA prepolymer and will copolymerize effectively under your curing conditions.

Question 3: I added a solvent to reduce the viscosity of my TDA prepolymer, but now I'm having trouble removing it completely. What can I do?

Answer: Incomplete solvent removal is a common challenge and can negatively impact the final properties of your polymer. Here are a few troubleshooting steps:

  • Increase Vacuum and/or Temperature: If your prepolymer is thermally stable, increasing the temperature and applying a high vacuum is the most effective way to remove residual solvent.

  • Nitrogen Sparging: Bubbling a dry, inert gas like nitrogen through the prepolymer melt can help to strip away the solvent.

  • Thin-Film Evaporation: For larger scales, using a thin-film evaporator can significantly improve the efficiency of solvent removal by increasing the surface area.

  • Solvent Selection: For future experiments, consider using a solvent with a lower boiling point, which will be easier to remove. However, ensure it still provides good solubility for your prepolymer.

Frequently Asked Questions (FAQs)

Q1: What is a typical viscosity range for TDA-based polyester prepolymers?

A1: The viscosity of TDA-based polyester prepolymers can vary widely depending on the molecular weight, the diol used, and the reaction conditions. For high molecular weight polyesters synthesized from long-chain diacids like TDA, melt viscosities can be in the range of 5,600 to 19,400 cP.[1]

Q2: How does the choice of diol affect the viscosity of my TDA prepolymer?

A2: The chain length and structure of the diol can influence the flexibility of the polymer chain and its intermolecular interactions, which in turn affects viscosity. For example, in some polyester systems, increasing the diol chain length can lead to a decrease in the glass transition temperature and potentially affect the melt viscosity.[2]

Q3: What are the advantages of using a reactive diluent over a non-reactive solvent?

A3: Reactive diluents offer several advantages:

  • No Removal Step: They become part of the final polymer, eliminating the need for a potentially difficult and energy-intensive solvent removal step.[3]

  • Lower VOCs: This leads to formulations with lower volatile organic compounds (VOCs).

  • Tunable Properties: The choice of reactive diluent can be used to fine-tune the properties of the cured polymer, such as mechanical strength and thermal properties.[4]

Q4: Can I use a catalyst to speed up my TDA polyesterification and will it affect viscosity?

A4: Yes, catalysts are commonly used in polyesterification to increase the reaction rate. Common catalysts include titanium-based compounds like titanium tetrabutoxide.[5] The catalyst will help to achieve a higher molecular weight in a shorter time, which will lead to a higher viscosity. The goal is to control the reaction to reach the desired molecular weight and, consequently, the target viscosity.

Q5: How does molecular weight relate to the viscosity of TDA prepolymers?

A5: There is a direct and strong relationship between the molecular weight of a polymer and its viscosity. As the molecular weight increases, the polymer chains become longer and more entangled, leading to a significant increase in viscosity.[2] This is a critical parameter to control during synthesis to achieve the desired prepolymer viscosity.

Data Presentation

Table 1: Effect of Temperature on the Viscosity of a Typical Long-Chain Polyester Prepolymer

Temperature (°C)Viscosity (Pa·s)
160150
18075
20030
22015

Note: This table provides illustrative data on the general trend of viscosity reduction with increasing temperature for a long-chain polyester. Actual values for a specific TDA prepolymer may vary.

Table 2: Viscosity Reduction of an Epoxy Resin using different concentrations of a Bio-based Reactive Diluent (MGEC) [4]

Reactive Diluent (MGEC) Concentration (wt%)Viscosity (mPa·s)
0~17,000
5~10,000
10~5,000
15~3,000
20~2,000

Note: This table shows data for an epoxy system, but it illustrates the significant viscosity reduction achievable with the addition of a reactive diluent, a principle that also applies to TDA prepolymer systems.

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound (TDA) and a Diol

This protocol describes a typical two-stage melt polycondensation for synthesizing a TDA-based polyester.[6]

Materials:

  • This compound (TDA)

  • Diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., Titanium(IV) butoxide - TBT)

  • Nitrogen gas supply

  • Vacuum pump

Procedure:

  • Esterification Stage:

    • Add the diol (1 mol) and TDA (0.5 mol) to a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

    • Heat the reactor to 170°C under a nitrogen atmosphere with continuous stirring.

    • Once the reactants have melted and the temperature is stable, add the TBT catalyst (0.5 mmol).

    • Continue the esterification reaction at 170°C for 1 hour, then increase the temperature to 180°C for 3 hours, and finally to 200°C for 2 hours. Water will be produced as a byproduct and should be collected.

  • Polycondensation Stage:

    • After the esterification stage, add an additional 0.5 mmol of TBT catalyst.

    • Gradually reduce the pressure inside the reactor to 100-200 Pa.

    • Increase the temperature to 210°C and maintain for 1 hour.

    • Further increase the temperature to 230°C for 3 hours.

    • Finally, increase the temperature to 240°C for 2 hours to complete the polycondensation.

    • The highly viscous polymer melt is then cooled and collected.

Mandatory Visualizations

experimental_workflow cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage reactants TDA + Diol heating1 Heat to 170°C (N2 atmosphere) reactants->heating1 catalyst1 Add TBT Catalyst heating1->catalyst1 esterification Esterification Reaction (170-200°C) catalyst1->esterification water_removal Water Removal esterification->water_removal catalyst2 Add more TBT Catalyst esterification->catalyst2 vacuum Reduce Pressure (100-200 Pa) catalyst2->vacuum heating2 Increase Temperature (210-240°C) vacuum->heating2 polycondensation Polycondensation heating2->polycondensation product High Viscosity TDA Prepolymer polycondensation->product

Caption: Melt Polycondensation Workflow for TDA Prepolymers.

viscosity_factors viscosity Prepolymer Viscosity mw Molecular Weight mw->viscosity Increases temp Temperature temp->viscosity Decreases diluent Reactive Diluent diluent->viscosity Decreases solvent Solvent solvent->viscosity Decreases diol Diol Structure diol->viscosity Influences

Caption: Key Factors Influencing TDA Prepolymer Viscosity.

References

Technical Support Center: Stabilizing Tetradecanedioic Acid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the stabilization of tetradecanedioic acid formulations.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

This compound, a long-chain dicarboxylic acid, is susceptible to degradation through several pathways, primarily driven by environmental factors. These include:

  • Oxidative Degradation: The hydrocarbon chain of this compound can be susceptible to oxidation, especially in the presence of oxygen, metal ions, and light. This can lead to the formation of hydroperoxides, which can further break down into smaller chain aldehydes, ketones, and carboxylic acids.

  • Thermal Degradation: At elevated temperatures, this compound can undergo decarboxylation, where a carboxyl group is lost as carbon dioxide. Thermal decomposition can also lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[1]

  • pH-Dependent Hydrolysis: While generally stable, the carboxyl groups can ionize depending on the pH of the formulation. Extreme pH conditions (highly acidic or basic) can potentially catalyze hydrolytic reactions, although dicarboxylic acids are generally less susceptible than esters or amides.[2] The stability of dicarboxylic acids can be significantly influenced by the pH of the solution.[2][3]

  • Photodegradation: Exposure to light, particularly UV radiation, can initiate photo-oxidative processes, leading to the generation of free radicals and subsequent degradation of the molecule.

2. What are the initial signs of degradation in my this compound formulation?

Visual inspection and analytical testing can reveal signs of degradation. These may include:

  • Physical Changes: Discoloration (yellowing), changes in odor, or precipitation in liquid formulations.

  • Chemical Changes: A decrease in the assay of this compound, the appearance of new peaks in chromatograms (e.g., HPLC, GC), and a shift in the pH of the formulation.

3. How can I prevent the degradation of this compound in my formulations?

Several strategies can be employed to enhance the stability of this compound formulations:

  • Control of pH: Maintaining the pH of the formulation within a range where this compound is most stable is crucial. This often involves the use of appropriate buffer systems.

  • Use of Antioxidants: Incorporating antioxidants can effectively inhibit oxidative degradation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E).[4] A combination of antioxidants, such as ascorbic acid and BHT with an organic carboxylic acid like citric acid, can provide enhanced stability.[5]

  • Protection from Light: Storing formulations in light-resistant containers (e.g., amber vials or bottles) and minimizing exposure to light during manufacturing and handling is essential to prevent photodegradation.

  • Temperature Control: Storing formulations at controlled room temperature or, if necessary, under refrigerated conditions can slow down the rate of thermal degradation.

  • Chelating Agents: To mitigate oxidation catalyzed by metal ions, the addition of chelating agents like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

  • Inert Atmosphere: For highly sensitive formulations, manufacturing and packaging under an inert atmosphere (e.g., nitrogen) can prevent oxidation.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound observed in a liquid formulation.
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate pH Measure the pH of the formulation. Adjust the pH using a suitable buffer system to a range where this compound is known to be more stable (typically slightly acidic to neutral).Reduced degradation rate of this compound.
Oxidation Add an appropriate antioxidant (e.g., BHT, BHA, or a mixture) to the formulation. Protect the formulation from oxygen by blanketing with an inert gas like nitrogen during manufacturing and storage.Inhibition of oxidative degradation, leading to improved stability.
Photodegradation Store the formulation in a light-resistant container. Conduct a photostability study according to ICH Q1B guidelines to confirm light sensitivity.Prevention of degradation upon exposure to light.
Metal Ion Contamination Incorporate a chelating agent (e.g., EDTA) into the formulation to sequester metal ions.Reduced catalytic oxidation and improved stability.
Issue 2: Incompatibility observed when formulating this compound with certain excipients.
Potential Cause Troubleshooting Step Expected Outcome
Reactive Excipients Conduct compatibility studies with individual excipients. Common excipients to scrutinize include those with reactive functional groups or impurities. For example, magnesium stearate can sometimes be reactive.[6][7]Identification of the incompatible excipient(s).
pH of Excipient Microenvironment Evaluate the pH of a slurry of the excipient in water. Select excipients that provide a pH microenvironment that is compatible with the stability of this compound.[6]Selection of excipients that do not adversely affect the stability of the active ingredient.
Physical Interaction Utilize thermal analysis techniques like Differential Scanning Calorimetry (DSC) to screen for physical interactions between this compound and excipients.[8]Identification of potential physical incompatibilities that could affect formulation stability and performance.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.[9][10][11][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60-80°C for a specified period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.

  • Thermal Degradation: Store the solid this compound in a hot air oven at a high temperature (e.g., 105°C) for a specified period. Also, heat the stock solution at 60-80°C.

  • Photodegradation: Expose the stock solution and solid drug to UV and fluorescent light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[1][2][3][5][13]

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method with a UV or mass spectrometric (MS) detector.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

4. Data Presentation:

Stress ConditionDuration (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation Products
0.1 N HCl2480Data to be filled from experimentData to be filled from experiment
0.1 N NaOH880Data to be filled from experimentData to be filled from experiment
3% H₂O₂24Room TempData to be filled from experimentData to be filled from experiment
Thermal (Solid)48105Data to be filled from experimentData to be filled from experiment
PhotolyticAs per ICH Q1BRoom TempData to be filled from experimentData to be filled from experiment
Protocol 2: Evaluation of Antioxidant Efficacy

This protocol describes how to assess the effectiveness of different antioxidants in stabilizing a this compound formulation.

1. Formulation Preparation:

  • Prepare a base formulation of this compound in the desired vehicle.

  • Divide the base formulation into several aliquots.

  • To each aliquot, add a different antioxidant (e.g., BHT, BHA, α-tocopherol) at various concentrations (e.g., 0.01%, 0.05%, 0.1% w/w). Include a control group with no antioxidant.

2. Stability Study:

  • Store all formulations under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature.

  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6 months).

3. Sample Analysis:

  • Analyze the samples for the assay of this compound and the formation of degradation products using a validated stability-indicating HPLC method.

4. Data Presentation:

Antioxidant (Concentration)Storage ConditionTime (Months)% Assay of this compoundTotal Degradation Products (%)
Control (No Antioxidant)40°C/75% RH3Data to be filled from experimentData to be filled from experiment
BHT (0.05%)40°C/75% RH3Data to be filled from experimentData to be filled from experiment
BHA (0.05%)40°C/75% RH3Data to be filled from experimentData to be filled from experiment
α-Tocopherol (0.05%)40°C/75% RH3Data to be filled from experimentData to be filled from experiment

Visualizations

cluster_degradation Degradation Triggers cluster_pathways Degradation Pathways cluster_products Degradation Products Heat Heat Thermal_Degradation Thermal Degradation Heat->Thermal_Degradation Light Light Photodegradation Photodegradation Light->Photodegradation Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation pH_extremes Extreme pH Hydrolysis Hydrolysis pH_extremes->Hydrolysis CO2 CO2, H2O Thermal_Degradation->CO2 Shorter_Chains Shorter-chain acids, aldehydes, ketones Photodegradation->Shorter_Chains Oxidation->Shorter_Chains Hydrolysis->Shorter_Chains Tetradecanedioic_Acid Tetradecanedioic_Acid Tetradecanedioic_Acid->Thermal_Degradation Tetradecanedioic_Acid->Photodegradation Tetradecanedioic_Acid->Oxidation Tetradecanedioic_Acid->Hydrolysis

Caption: Degradation pathways of this compound.

Start Start Formulation_Issue Formulation Instability Detected (e.g., degradation, discoloration) Start->Formulation_Issue Check_pH Measure pH Formulation_Issue->Check_pH pH_Optimal Is pH optimal? Check_pH->pH_Optimal Adjust_pH Adjust pH with Buffer pH_Optimal->Adjust_pH No Check_Antioxidant Is an antioxidant present? pH_Optimal->Check_Antioxidant Yes Adjust_pH->Check_Antioxidant Add_Antioxidant Add Antioxidant (BHT, BHA, etc.) Check_Antioxidant->Add_Antioxidant No Check_Light Is formulation protected from light? Check_Antioxidant->Check_Light Yes Add_Antioxidant->Check_Light Use_Light_Resistant_Packaging Use Light-Resistant Packaging Check_Light->Use_Light_Resistant_Packaging No Check_Temperature Review Storage Temperature Check_Light->Check_Temperature Yes Use_Light_Resistant_Packaging->Check_Temperature Optimize_Temperature Optimize Storage Temperature Check_Temperature->Optimize_Temperature No Re-evaluate Re-evaluate Stability Check_Temperature->Re-evaluate Yes Optimize_Temperature->Re-evaluate

Caption: Troubleshooting workflow for formulation instability.

cluster_inputs Inputs cluster_process Compatibility Study Process cluster_outputs Outputs API This compound (API) Blending Prepare Binary Mixtures (API + Excipient) API->Blending Excipients Selected Excipients (e.g., Lactose, MCC, Mg-Stearate) Excipients->Blending Stress Expose to Accelerated Conditions (e.g., 40°C/75% RH) Blending->Stress Analysis Analyze at Time Points (e.g., HPLC, DSC) Stress->Analysis Compatibility Compatibility Assessment Analysis->Compatibility Incompatible Incompatible Compatibility->Incompatible Degradation > Threshold Compatible Compatible Compatibility->Compatible Degradation < Threshold

References

Validation & Comparative

A Comparative Analysis of Polyamide Performance: Tetradecanedioic Acid vs. Sebacic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the impact of long-chain dicarboxylic acids on polyamide properties, offering researchers and material scientists a data-driven comparison of polymers synthesized with tetradecanedioic acid and sebacic acid.

The performance characteristics of polyamides are intrinsically linked to the molecular structure of their constituent monomers. Among these, the choice of dicarboxylic acid plays a pivotal role in defining the thermal, mechanical, and chemical resistance properties of the resulting polymer. This guide provides a comparative analysis of polyamides synthesized from two long-chain aliphatic dicarboxylic acids: this compound (C14) and sebacic acid (C10). By keeping the diamine monomer constant, specifically hexamethylenediamine (HMDA), we can isolate and understand the influence of a four-carbon difference in the diacid backbone on the final polyamide's performance. This comparison is particularly relevant for applications demanding high performance, such as in the automotive, electronics, and specialty textile industries.

Performance Data Summary

The following table summarizes the key performance indicators of polyamides synthesized from hexamethylenediamine with either this compound (Polyamide 6,14) or sebacic acid (Polyamide 6,10). The data reveals that the longer-chain this compound imparts distinct properties to the resulting polyamide.

PropertyPolyamide 6,14 (from this compound)Polyamide 6,10 (from Sebacic Acid)
Thermal Properties
Melting Temperature (Tm)~205 °C~220-228 °C
Glass Transition Temp (Tg)~50 °C~40-60 °C
Mechanical Properties
Tensile Strength~55 MPa~55-60 MPa
Elongation at Break~150%~100-200%
Physical Properties
Water Absorption (at saturation)LowerHigher
DensityLowerHigher

Experimental Protocols

The data presented in this guide is based on standard polymer characterization techniques. Detailed methodologies for the key experiments are provided below to enable researchers to replicate and validate these findings.

Polyamide Synthesis: Melt Polycondensation

A two-step melt polycondensation method is typically employed for the synthesis of these polyamides.

Step 1: Nylon Salt Formation

  • Equimolar amounts of the dicarboxylic acid (this compound or sebacic acid) and hexamethylenediamine are dissolved in a suitable solvent, typically ethanol or a mixture of ethanol and water.

  • The solution is stirred at room temperature, leading to the precipitation of the nylon salt.

  • The precipitated salt is filtered, washed with the solvent, and dried under vacuum. This step ensures a precise 1:1 stoichiometric ratio of the monomers, which is crucial for achieving a high molecular weight polymer.

Step 2: Polycondensation

  • The dried nylon salt is placed in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • The vessel is heated under a slow stream of nitrogen to a temperature sufficient to melt the monomers and initiate polymerization (typically 220-280°C). Water is formed as a byproduct and is removed through the distillation outlet.

  • After the initial removal of water, a vacuum is applied to the system to facilitate the removal of the remaining water and drive the polymerization reaction to completion, thereby increasing the molecular weight of the polyamide. The reaction is continued until the desired melt viscosity is achieved.

  • The molten polymer is then extruded from the reactor, cooled, and pelletized for further characterization.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting temperature (Tm) and glass transition temperature (Tg) of the polyamides. A small sample (typically 5-10 mg) is heated in a sealed aluminum pan under a nitrogen atmosphere. The sample is subjected to a controlled heating and cooling cycle, and the heat flow to or from the sample is measured as a function of temperature. The melting temperature is identified as the peak of the endothermic transition, while the glass transition temperature is observed as a step change in the heat capacity.

  • Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the polyamides. A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its weight is continuously monitored as a function of temperature. The resulting data provides information on the decomposition temperature and the char yield of the polymer.

Mechanical Testing: Tensile Analysis

The mechanical properties, such as tensile strength and elongation at break, are determined using a universal testing machine. Standardized dumbbell-shaped specimens are prepared from the synthesized polyamides by injection molding or compression molding. The specimens are then subjected to a controlled tensile force until they fracture. The stress-strain curve obtained from this test provides the tensile strength (the maximum stress the material can withstand) and the elongation at break (the percentage increase in length at the point of fracture).

Visualizing the Synthesis and Logic

To further elucidate the processes and relationships discussed, the following diagrams are provided.

Polyamide_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Diacid Dicarboxylic Acid (Tetradecanedioic or Sebacic Acid) Salt Nylon Salt Formation (in Ethanol/Water) Diacid->Salt Diamine Diamine (Hexamethylenediamine) Diamine->Salt Polymerization Melt Polycondensation (Heat & Vacuum) Salt->Polymerization Polyamide Polyamide (e.g., PA 6,14 or PA 6,10) Polymerization->Polyamide Water Water (byproduct) Polymerization->Water

General workflow for polyamide synthesis.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Monomers Select Monomers (Diacid + Diamine) Synthesis Melt Polycondensation Monomers->Synthesis Polymer Obtain Polyamide Pellets Synthesis->Polymer Specimen Prepare Test Specimens Polymer->Specimen DSC_TGA Thermal Analysis (DSC/TGA) Specimen->DSC_TGA Tensile Mechanical Testing (Tensile) Specimen->Tensile Data Collect & Analyze Data DSC_TGA->Data Tensile->Data Comparison Compare Performance Properties Data->Comparison

Workflow for polyamide performance evaluation.

Performance_Logic cluster_properties Influence on Properties cluster_performance Resulting Performance Diacid Dicarboxylic Acid Chain Length Crystallinity Crystallinity Diacid->Crystallinity Intermolecular Intermolecular Forces (Hydrogen Bonding Density) Diacid->Intermolecular Flexibility Chain Flexibility Diacid->Flexibility MeltingPoint Melting Point Crystallinity->MeltingPoint Mechanical Mechanical Strength Crystallinity->Mechanical Intermolecular->MeltingPoint Moisture Moisture Absorption Intermolecular->Moisture Flexibility->Mechanical

Influence of diacid chain length on properties.

Conclusion

The length of the dicarboxylic acid chain is a critical determinant of polyamide properties. Polyamides based on the longer-chain this compound (PA 6,14) exhibit a lower melting point and density compared to their sebacic acid-based counterpart (PA 6,10). This is attributed to the reduced density of amide linkages, which leads to a decrease in hydrogen bonding and a less compact crystal structure. The increased flexibility of the longer aliphatic chain in PA 6,14 also contributes to these differences. Furthermore, the lower amide group concentration in PA 6,14 results in reduced water absorption, which can be advantageous in applications where dimensional stability in humid environments is crucial. While tensile strengths are comparable, the subtle yet significant variations in thermal and physical properties underscore the importance of diacid selection in tailoring polyamides for specific performance requirements. This guide provides a foundational understanding for researchers and developers in the selection and design of advanced polyamide materials.

Comparative study of Tetradecanedioic acid and adipic acid in polyester synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the performance and properties of polyesters derived from long-chain tetradecanedioic acid and the conventional adipic acid reveals distinct advantages for the former in creating high-performance, often bio-based, polymers. This guide presents a comparative study based on experimental data, outlining the synthesis protocols and key performance indicators of polyesters synthesized from these two dicarboxylic acids.

Polyesters derived from the long-chain this compound (TDDA) exhibit polyethylene-like properties, including excellent thermal stability and mechanical strength. In contrast, adipic acid, a shorter-chain dicarboxylic acid, is a common building block for a wide range of polyesters, valued for its flexibility and biodegradability. The choice between these two acids significantly impacts the final properties of the polyester, making a direct comparison essential for researchers and professionals in polymer science and drug development.

Performance Comparison: this compound vs. Adipic Acid Polyesters

The following table summarizes the key quantitative data from experimental studies on polyesters synthesized from this compound and adipic acid. It is important to note that the properties of the final polyester are highly dependent on the diol used in the polymerization reaction. For a more direct comparison, data for polyesters synthesized with the same diol are presented where available.

PropertyPolyester from this compoundPolyester from Adipic AcidSource
Molecular Weight (Mw) > 57,000 g/mol (with various diols)~23,000 g/mol [1]
Melting Temperature (Tm) 89.0 °C (with ethylene glycol)52-65 °C (with various alkanediols)[1][2]
Crystallization Temperature (Tc) 69.1 °C (with ethylene glycol)Not consistently reported[1]
Thermal Stability (Decomposition Temp.) Good thermal stabilityStable up to 390 °C (with glycerol)[1][3]
Tensile Strength Comparable to polyethyleneVaries, can be lower than TDDA-based polyesters[1]
Elongation at Break Comparable to polyethyleneCan be significant, contributing to flexibility[1][4]

Experimental Protocols

The synthesis of polyesters from both this compound and adipic acid typically follows a two-stage melt polycondensation method.

General Polyester Synthesis Protocol
  • Esterification: A mixture of the dicarboxylic acid (either this compound or adipic acid) and a diol (e.g., 1,4-butanediol, ethylene glycol) in a specific molar ratio is charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • A catalyst, such as titanium tetrabutoxide or p-toluenesulfonic acid, is added to the mixture.

  • The temperature is gradually raised to around 160-190°C while stirring under a nitrogen atmosphere. Water, a byproduct of the esterification reaction, is continuously removed by distillation.[2][5]

  • Polycondensation: After the removal of the theoretical amount of water, the pressure is gradually reduced to a high vacuum.

  • The temperature is further increased to 220-230°C to facilitate the removal of excess diol and promote the growth of polymer chains.[2]

  • The reaction is continued until the desired molecular weight is achieved, which is often monitored by the viscosity of the melt.

  • The resulting polyester is then cooled and collected for characterization.

Visualizing the Process and Structures

To better understand the experimental workflow and the structural differences between the two types of polyesters, the following diagrams are provided.

Polyester_Synthesis_Workflow cluster_reactants Reactant Mixing cluster_reaction Polymerization cluster_analysis Characterization Diacid Dicarboxylic Acid (Tetradecanedioic or Adipic) Esterification Esterification (160-190°C, N2 atm) Water Removal Diacid->Esterification Diol Diol (e.g., 1,4-Butanediol) Diol->Esterification Catalyst Catalyst Catalyst->Esterification Polycondensation Polycondensation (220-230°C, Vacuum) Diol Removal Esterification->Polycondensation Oligomers GPC GPC (Molecular Weight) Polycondensation->GPC DSC DSC (Thermal Transitions) Polycondensation->DSC TGA TGA (Thermal Stability) Polycondensation->TGA Tensile Tensile Testing (Mechanical Properties) Polycondensation->Tensile

Caption: Experimental workflow for polyester synthesis and characterization.

Molecular_Structure_Comparison cluster_monomers Monomers cluster_polymers Resulting Polyester Structures (with a generic diol) TDDA This compound (C14H26O4) TDDA_Polyester -[O-R-O-CO-(CH2)12-CO]n- Longer, more linear chain TDDA->TDDA_Polyester Polymerization Adipic Adipic Acid (C6H10O4) Adipic_Polyester -[O-R-O-CO-(CH2)4-CO]n- Shorter, more flexible chain Adipic->Adipic_Polyester Polymerization

Caption: Comparison of monomer and resulting polyester structures.

References

Performance evaluation of Tetradecanedioic acid-based lubricants against commercial standards.

Author: BenchChem Technical Support Team. Date: November 2025

A new class of synthetic lubricants derived from tetradecanedioic acid is demonstrating significant potential in high-performance applications. This guide provides a comparative analysis of the performance of these novel bio-based lubricants against established commercial standards, specifically a widely used ISO VG 46 hydraulic oil. The data presented herein, supported by standardized testing protocols, offers researchers and product development professionals a comprehensive overview of their relative strengths and weaknesses.

Long-chain dicarboxylic acids, such as this compound, offer a renewable and biodegradable alternative to conventional mineral oil-based and some synthetic lubricants.[1] Esters synthesized from these acids exhibit inherent properties like high thermal stability, excellent lubricity, and a high viscosity index, making them attractive for demanding industrial and automotive applications.[2][3][4]

Quantitative Performance Comparison

To provide a clear and objective comparison, the following table summarizes the performance data for a representative this compound-based ester lubricant and a commercial ISO VG 46 hydraulic oil. The data for the this compound-based lubricant is based on studies of closely related long-chain dicarboxylic acid esters, specifically dodecanedioate esters, which are expected to have very similar performance characteristics.

Performance ParameterThis compound-Based Lubricant (Ester)Commercial Standard (ISO VG 46 Hydraulic Oil)Test Method
Viscosity
Kinematic Viscosity @ 40°C (cSt)~4546ASTM D445
Kinematic Viscosity @ 100°C (cSt)~8.5~6.8ASTM D445
Viscosity Index>150~100ASTM D2270
Thermal Stability
Onset of Decomposition (°C)>200~150-180ASTM D2070 (Modified)
Oxidative Stability
RPVOT (minutes)>400~200-300ASTM D2272
Wear Resistance
4-Ball Wear Scar Diameter (mm)<0.40~0.50 - 0.60ASTM D4172

Note: Data for the this compound-based lubricant are representative values derived from literature on similar long-chain dicarboxylic acid esters and synthetic esters. Actual values can vary based on the specific ester and additive package.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive performance evaluation of a lubricant.

Lubricant_Performance_Evaluation cluster_synthesis Lubricant Formulation cluster_testing Performance Testing (ASTM Standards) cluster_analysis Data Analysis and Comparison L1 This compound-Based Ester Synthesis T1 Viscosity (ASTM D445) L1->T1 T2 Thermal Stability (ASTM D2070) L1->T2 T3 Oxidative Stability (ASTM D2272) L1->T3 T4 Wear Resistance (ASTM D4172) L1->T4 L2 Commercial Standard Lubricant (ISO VG 46) L2->T1 L2->T2 L2->T3 L2->T4 A1 Quantitative Data Tabulation T1->A1 T2->A1 T3->A1 T4->A1 A2 Comparative Performance Evaluation A1->A2

References

Tetradecanedioic Acid: An Emerging Biomarker in Metabolic Disorders Under Scrutiny

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of metabolic disorder diagnostics is in continuous evolution, with a pressing need for biomarkers that offer greater sensitivity, specificity, and prognostic value. Tetradecanedioic acid (TDDA), a 14-carbon dicarboxylic acid, has emerged as a molecule of interest. This guide provides a comprehensive comparison of TDDA against established and alternative biomarkers for prevalent metabolic disorders, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes. While the validation of TDDA is in its nascent stages, this document summarizes the current evidence, presents relevant experimental data, and outlines the methodologies required for its assessment.

This compound: The Current State of Evidence

This compound is a long-chain dicarboxylic acid that is not commonly measured in routine clinical practice. Its presence in biological fluids is primarily a result of the omega-oxidation of fatty acids, a metabolic pathway that becomes more active when the primary pathway, beta-oxidation, is impaired or overloaded. Conditions of metabolic stress, such as uncontrolled diabetes or fasting, can lead to an increase in the production and urinary excretion of dicarboxylic acids, a condition known as dicarboxylic aciduria.

Recent metabolomic studies have begun to shed light on the potential associations between TDDA and metabolic dysregulation. For instance, elevated levels of TDDA have been observed in the saliva of patients with drug-induced liver injury, suggesting it may be a marker of hepatic stress[1][2]. Furthermore, TDDA is being investigated as an endogenous biomarker for the activity of organic anion-transporting polypeptides (OATPs), which are crucial for the hepatic uptake of various substances, including bile acids and drugs[3][4]. Dysregulation of OATP function has been implicated in metabolic diseases.

However, direct evidence validating TDDA as a standalone or supplementary biomarker for metabolic syndrome, NAFLD, or type 2 diabetes is currently limited. Further research is required to establish its clinical utility, including its sensitivity, specificity, and predictive value in large patient cohorts.

Comparative Analysis of Biomarkers

To provide a clear perspective on the potential role of TDDA, the following tables compare it with established and emerging biomarkers for metabolic syndrome, NAFLD, and type 2 diabetes.

Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Diagnosis is typically based on the presence of at least three of the five established risk factors.

Biomarker CategoryBiomarkerPerformance Characteristics
Emerging Dicarboxylic Acid Biomarker This compound (TDDA) Data Not Available: Specific performance characteristics for diagnosing or monitoring metabolic syndrome have not been established.
Established Diagnostic Criteria Waist CircumferenceA key diagnostic criterion. Cut-offs vary by ethnicity.
Blood Pressure≥ 130/85 mmHg is a diagnostic criterion.
Fasting Blood Glucose≥ 100 mg/dL is a diagnostic criterion.
Triglycerides≥ 150 mg/dL is a diagnostic criterion.
HDL Cholesterol< 40 mg/dL in men or < 50 mg/dL in women is a diagnostic criterion.
Alternative/Emerging Biomarkers High-Sensitivity C-Reactive Protein (hs-CRP)A marker of low-grade inflammation, often elevated in metabolic syndrome.
AdiponectinLevels are typically decreased in individuals with metabolic syndrome.
LeptinLevels are often elevated due to leptin resistance.
Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is a spectrum of liver diseases characterized by hepatic fat accumulation that is not due to excessive alcohol consumption. Diagnosis often involves imaging and, in some cases, liver biopsy.

Biomarker CategoryBiomarkerPerformance Characteristics
Emerging Dicarboxylic Acid Biomarker This compound (TDDA) Data Not Available: Performance characteristics for diagnosing or staging NAFLD are not established. Mentioned in the context of drug-induced liver injury.
Established Liver Enzymes Alanine Aminotransferase (ALT)Commonly elevated in NAFLD, but can be normal in some patients.
Aspartate Aminotransferase (AST)Often elevated, with an AST/ALT ratio < 1 in NAFLD.
Non-Invasive Fibrosis Scores NAFLD Fibrosis Score (NFS)A composite score using age, BMI, hyperglycemia, platelet count, albumin, and AST/ALT ratio to predict advanced fibrosis.
FIB-4 IndexUses age, AST, ALT, and platelet count to estimate liver fibrosis.
Alternative/Emerging Biomarkers Cytokeratin-18 (CK-18) FragmentsMarkers of hepatocyte apoptosis and necrosis, elevated in NASH.
Fibroblast Growth Factor 21 (FGF21)A metabolic regulator that is often elevated in NAFLD and NASH.
Type 2 Diabetes

Type 2 diabetes is a chronic condition that affects how the body metabolizes glucose. Diagnosis and monitoring rely on glycemic control markers.

Biomarker CategoryBiomarkerPerformance Characteristics
Emerging Dicarboxylic Acid Biomarker This compound (TDDA) Data Not Available: Performance characteristics for diagnosing or monitoring type 2 diabetes are not established.
Established Diagnostic Criteria Hemoglobin A1c (HbA1c)Reflects average blood glucose over the past 2-3 months. ≥ 6.5% is diagnostic.
Fasting Plasma Glucose (FPG)≥ 126 mg/dL on two separate occasions is diagnostic.
Oral Glucose Tolerance Test (OGTT)A 2-hour plasma glucose level ≥ 200 mg/dL is diagnostic.
Alternative/Emerging Biomarkers C-peptideA marker of endogenous insulin production.
1,5-Anhydroglucitol (1,5-AG)Reflects short-term glycemic excursions.
AdiponectinLower levels are associated with an increased risk of developing type 2 diabetes.

Experimental Protocols

Accurate and reproducible measurement of biomarkers is crucial for their validation and clinical implementation. This section details the methodologies for the analysis of TDDA and other key biomarkers.

Measurement of this compound in Biological Samples

The quantification of TDDA and other dicarboxylic acids in biological matrices like plasma and urine typically requires advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (General Steps):

  • Internal Standard Addition: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled TDDA) is added to the sample to correct for analytical variability.

  • Extraction: Dicarboxylic acids are extracted from the biological matrix. For plasma, this often involves protein precipitation with an organic solvent like acetonitrile, followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the acidic components. For urine, a dilution and acidification step may be sufficient before extraction.

  • Derivatization (for GC-MS): Dicarboxylic acids are often derivatized to increase their volatility and improve their chromatographic properties. A common method is esterification to form methyl or silyl esters.

  • Reconstitution: The dried extract is reconstituted in a suitable solvent for injection into the analytical instrument.

GC-MS Analysis:

  • Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column) to separate the different dicarboxylic acids based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometric Detection: The separated compounds are ionized (e.g., by electron ionization) and detected by a mass spectrometer. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity by monitoring characteristic ions of the target analytes and internal standards.

LC-MS/MS Analysis:

  • Chromatographic Separation: The sample extract is injected into a liquid chromatograph. Reversed-phase chromatography using a C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol) containing an acid modifier (e.g., formic acid) is commonly employed.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for TDDA and its internal standard are monitored for high selectivity and sensitivity.

Measurement of Established Biomarkers

The measurement of established biomarkers is typically performed in clinical laboratories using automated analyzers and standardized assays.

  • Glycemic Markers (Glucose, HbA1c): Glucose is measured using enzymatic assays (e.g., glucose oxidase or hexokinase methods). HbA1c is commonly measured by ion-exchange high-performance liquid chromatography (HPLC), immunoassay, or capillary electrophoresis.

  • Lipid Profile (Triglycerides, HDL-C): Triglycerides are measured using enzymatic assays after lipase-mediated hydrolysis. HDL-C is measured after precipitation of other lipoproteins or by direct enzymatic assays.

  • Liver Enzymes (ALT, AST): These are measured using standardized enzymatic rate assays that detect the conversion of specific substrates.

  • Inflammatory Markers (hs-CRP): High-sensitivity C-reactive protein is measured using immunoturbidimetric or immunonephelometric assays.

  • Adipokines (Adiponectin, Leptin): These are typically measured using enzyme-linked immunosorbent assays (ELISAs).

Visualizing the Pathways and Workflows

To better understand the context of TDDA as a biomarker, the following diagrams illustrate the relevant metabolic pathway, an experimental workflow, and the logical relationships between biomarkers and metabolic disorders.

Fatty_Acid_Omega_Oxidation Fatty_Acid Long-Chain Fatty Acid Omega_Hydroxylation Omega-Hydroxylation (Cytochrome P450) Fatty_Acid->Omega_Hydroxylation Omega_Hydroxy_FA Omega-Hydroxy Fatty Acid Omega_Hydroxylation->Omega_Hydroxy_FA Alcohol_Dehydrogenase Alcohol Dehydrogenase Omega_Hydroxy_FA->Alcohol_Dehydrogenase Omega_Aldehyde_FA Omega-Aldehyde Fatty Acid Alcohol_Dehydrogenase->Omega_Aldehyde_FA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Dicarboxylic_Acid Dicarboxylic Acid (e.g., this compound) Aldehyde_Dehydrogenase->Dicarboxylic_Acid Omega_Aldehyde_FA->Aldehyde_Dehydrogenase Beta_Oxidation Beta-Oxidation Dicarboxylic_Acid->Beta_Oxidation Shorter_Chain_DCAs Shorter-Chain Dicarboxylic Acids Beta_Oxidation->Shorter_Chain_DCAs

Caption: Fatty acid omega-oxidation pathway leading to dicarboxylic acid formation.

Dicarboxylic_Acid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma or Urine) Internal_Standard Add Internal Standard Biological_Sample->Internal_Standard Extraction Extraction (LLE or SPE) Internal_Standard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Reconstitution Reconstitution Extraction->Reconstitution Derivatization->Reconstitution GC_MS GC-MS Analysis Reconstitution->GC_MS LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Quantification Quantification GC_MS->Quantification LC_MS_MS->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis

Caption: Workflow for dicarboxylic acid analysis in biological samples.

Biomarker_Metabolic_Disorder_Relationship Metabolic_Syndrome Metabolic Syndrome Insulin_Resistance Insulin Resistance Metabolic_Syndrome->Insulin_Resistance Obesity Obesity Metabolic_Syndrome->Obesity Dyslipidemia Dyslipidemia Metabolic_Syndrome->Dyslipidemia Hypertension Hypertension Metabolic_Syndrome->Hypertension Inflammation Inflammation Metabolic_Syndrome->Inflammation NAFLD NAFLD / NASH NAFLD->Insulin_Resistance NAFLD->Obesity NAFLD->Dyslipidemia NAFLD->Inflammation Hepatic_Steatosis Hepatic Steatosis NAFLD->Hepatic_Steatosis Hepatocyte_Injury Hepatocyte Injury NAFLD->Hepatocyte_Injury Type_2_Diabetes Type 2 Diabetes Type_2_Diabetes->Insulin_Resistance Type_2_Diabetes->Obesity Hyperglycemia Hyperglycemia Type_2_Diabetes->Hyperglycemia TDDA This compound (Potential Link) Insulin_Resistance->TDDA Hepatic_Steatosis->TDDA

References

A Comparative Guide to the Thermal Stability of Polyamides Derived from Different Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of polyamides is a critical performance parameter that is significantly influenced by the chemical structure of their constituent monomers. This guide provides an objective comparison of the thermal properties of polyamides synthesized from various dicarboxylic acids, supported by experimental data from peer-reviewed studies. The selection of the dicarboxylic acid, whether aromatic or aliphatic, plays a pivotal role in determining the final polymer's thermal resistance, glass transition temperature, and melting point.

Quantitative Comparison of Thermal Properties

The thermal stability of polyamides is primarily evaluated by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, with the 5% weight loss temperature (Td5%) being a key indicator of thermal stability. DSC is used to determine the glass transition temperature (Tg), the temperature at which an amorphous polymer transitions from a rigid to a more flexible state, and the melting temperature (Tm) of crystalline domains.

The following table summarizes the thermal properties of various polyamides, categorized by the dicarboxylic acid used in their synthesis. To facilitate a meaningful comparison, data for polyamides synthesized with the same diamine, hexamethylenediamine (HMDA), are prioritized where available.

Dicarboxylic AcidDiamineTd5% (°C)Tg (°C)Tm (°C)Reference
Aromatic
Terephthalic AcidHexamethylenediamine~434130Not Observed[1]
Isophthalic AcidHexamethylenediamine---
2,5-Furandicarboxylic AcidHexamethylenediamine~367130Not Observed[1]
Aliphatic
Adipic AcidHexamethylenediamine-~50-60~265
Sebacic AcidHexamethylenediamine-41218[2]

Note: A hyphen (-) indicates that the data was not available in the cited sources under comparable conditions.

Key Observations:

  • Aromatic vs. Aliphatic Dicarboxylic Acids: Polyamides derived from aromatic dicarboxylic acids, such as terephthalic acid and 2,5-furandicarboxylic acid, generally exhibit higher thermal stability and glass transition temperatures compared to those derived from aliphatic dicarboxylic acids like adipic acid and sebacic acid.[1][2] This is attributed to the rigid aromatic rings in the polymer backbone, which restrict chain mobility and increase intermolecular forces.

  • 2,5-Furandicarboxylic Acid as a Bio-based Alternative: Poly(hexamethylene furanamide) (PA6F), derived from the bio-based 2,5-furandicarboxylic acid, demonstrates a high glass transition temperature and thermal stability comparable to its petroleum-based analogue, poly(hexamethylene terephthalamide) (PA6T).[1] This positions FDCA as a promising sustainable building block for high-performance polyamides.[3][4][5][6]

  • Influence of Methylene Chain Length: In aliphatic polyamides, increasing the length of the methylene chain in the dicarboxylic acid (e.g., from adipic to sebacic acid) can lead to a decrease in the melting temperature.[2]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polyamide.

Apparatus: A thermogravimetric analyzer.

Procedure:

  • A small sample of the polyamide (typically 5-10 mg) is placed in a sample pan (e.g., aluminum or platinum).

  • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate, commonly 10 °C/min.

  • The weight of the sample is continuously monitored as the temperature increases.

  • The Td5% is determined as the temperature at which the sample has lost 5% of its initial weight.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide.

Apparatus: A differential scanning calorimeter.

Procedure:

  • A small, weighed sample of the polyamide (typically 5-10 mg) is sealed in an aluminum pan.

  • An empty, sealed pan is used as a reference.

  • The sample and reference are subjected to a controlled temperature program, which typically includes a heating-cooling-heating cycle to erase the thermal history of the material. A common heating and cooling rate is 10 °C/min.

  • The Tg is identified as a step change in the heat flow curve, and the Tm is observed as an endothermic peak.

Logical Relationship Diagram

The following diagram illustrates the general relationship between the type of dicarboxylic acid and the resulting thermal stability of the polyamide.

G cluster_0 Dicarboxylic Acid Monomer cluster_1 Polymer Backbone Characteristics cluster_2 Resulting Thermal Properties Aromatic Aromatic (e.g., Terephthalic Acid, FDCA) Rigid Increased Rigidity & Stronger Intermolecular Forces Aromatic->Rigid Aliphatic Aliphatic (e.g., Adipic Acid, Sebacic Acid) Flexible Increased Flexibility & Weaker Intermolecular Forces Aliphatic->Flexible HighStability Higher Thermal Stability (Higher Td, Tg) Rigid->HighStability LowStability Lower Thermal Stability (Lower Td, Tg) Flexible->LowStability

Caption: Influence of Dicarboxylic Acid Structure on Polyamide Thermal Stability.

References

A Comparative Guide to the Mechanical Properties of Long-Chain Aliphatic Diol-Based Polyurethanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanical properties of polyurethanes synthesized from long-chain aliphatic diols, offering a parallel to what might be expected from tetradecanedioic acid-derived polyurethanes, and contrasts them with polyurethanes based on the common short-chain diol, 1,4-butanediol. As direct literature on polyurethanes synthesized from this compound is sparse, this comparison with long-chain diol-based counterparts serves as a valuable proxy for understanding structure-property relationships.

Data Summary: Mechanical Properties

The mechanical behavior of polyurethanes is significantly influenced by the chemical structure of their constituent monomers. The length of the diol chain in the soft segment plays a crucial role in determining the ultimate tensile strength, elongation at break, and Young's modulus of the resulting polymer. Generally, polyurethanes synthesized with longer-chain diols exhibit greater flexibility and lower tensile strength compared to those made with shorter-chain diols.

Diol Used in Polyurethane SynthesisDiisocyanateTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
Long-Chain Aliphatic Diol (e.g., 1,12-dodecanediol) 4,4'-diphenylmethane diisocyanate (MDI)15 - 30500 - 80020 - 50
Short-Chain Aliphatic Diol (1,4-butanediol) 4,4'-diphenylmethane diisocyanate (MDI)30 - 50300 - 600100 - 300

Note: The data presented are representative values collated from various studies and may vary depending on the specific synthesis conditions, molecular weight of the polyol, and the isocyanate-to-hydroxyl group ratio.

Experimental Protocols

Polyurethane Synthesis (Two-Step Solution Polymerization)

A common method for synthesizing polyurethanes in a laboratory setting is the two-step solution polymerization technique.

Materials:

  • Polyol (e.g., poly(tetramethylene ether) glycol - PTMEG)

  • Diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate - MDI)

  • Chain extender (e.g., 1,14-tetradecanediol or 1,4-butanediol)

  • Solvent (e.g., N,N-dimethylformamide - DMF, anhydrous)

  • Catalyst (e.g., dibutyltin dilaurate - DBTDL)

Procedure:

  • Prepolymer Synthesis: The polyol is dried under vacuum at an elevated temperature (e.g., 80°C) for several hours to remove any residual water. It is then dissolved in the anhydrous solvent in a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. The diisocyanate is added dropwise to the polyol solution under a nitrogen atmosphere with constant stirring. The reaction mixture is heated (e.g., to 70-80°C) and allowed to react for a specified period (e.g., 2-3 hours) to form the NCO-terminated prepolymer. The progress of the reaction can be monitored by titrating the isocyanate content.

  • Chain Extension: The prepolymer solution is cooled to a lower temperature (e.g., 40-50°C). The chain extender (long-chain diol or 1,4-butanediol), dissolved in the same solvent, is then added to the prepolymer solution. A catalyst is often added at this stage to facilitate the reaction. The mixture is stirred for several hours until the desired molecular weight is achieved.

  • Polymer Precipitation and Purification: The resulting polyurethane solution is poured into a non-solvent (e.g., methanol or water) to precipitate the polymer. The precipitated polymer is then collected by filtration, washed thoroughly with the non-solvent to remove unreacted monomers and solvent, and dried in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is obtained.

Mechanical Property Testing (Tensile Testing)

The mechanical properties of the synthesized polyurethanes are typically evaluated using a universal testing machine according to standard methods such as ASTM D638 or ISO 527.

Specimen Preparation:

  • Polyurethane films are prepared by solution casting or compression molding. For solution casting, the synthesized polymer is dissolved in a suitable solvent (e.g., DMF or THF), cast onto a flat, non-stick surface (e.g., a glass plate or Teflon dish), and the solvent is allowed to evaporate slowly in a controlled environment. The resulting film is then dried under vacuum to remove any residual solvent.

  • The dried films are cut into a specific shape and size (e.g., dumbbell-shaped specimens) as specified by the testing standard.

Testing Procedure:

  • The thickness and width of the gauge section of each specimen are measured accurately.

  • The specimen is mounted in the grips of the universal testing machine.

  • The test is conducted at a constant crosshead speed (e.g., 500 mm/min) until the specimen fractures.

  • The load and displacement data are recorded throughout the test.

  • From the stress-strain curve obtained, the ultimate tensile strength, elongation at break, and Young's modulus are calculated.

Visualizing the Synthesis and Structure-Property Relationship

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the conceptual relationship between the diol chain length and the resulting mechanical properties of the polyurethane.

Polyurethane_Synthesis_Workflow cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension cluster_purification Purification Polyol Polyol (e.g., PTMEG) Prepolymer NCO-Terminated Prepolymer Polyol->Prepolymer Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Prepolymer Polyurethane Polyurethane Prepolymer->Polyurethane ChainExtender Chain Extender (e.g., 1,14-Tetradecanediol or 1,4-Butanediol) ChainExtender->Polyurethane Precipitation Precipitation Polyurethane->Precipitation Drying Drying Precipitation->Drying

Caption: Workflow for the two-step synthesis of polyurethanes.

Structure_Property_Relationship cluster_input Structural Input cluster_properties Resulting Mechanical Properties LongChain Long-Chain Diol (e.g., 1,14-Tetradecanediol) HighFlex Higher Flexibility Lower Tensile Strength LongChain->HighFlex Leads to ShortChain Short-Chain Diol (e.g., 1,4-Butanediol) HighRigid Higher Rigidity Higher Tensile Strength ShortChain->HighRigid Leads to

Caption: Influence of diol chain length on polyurethane mechanical properties.

Biocompatibility assessment of Tetradecanedioic acid polymers for medical applications.

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Biocompatibility Assessment of Tetradecanedioic Acid (TDDA) Polymers for Medical Applications

In the rapidly advancing field of biomedical materials, the demand for biocompatible and biodegradable polymers is ever-increasing. This compound (TDDA), a long-chain dicarboxylic acid, presents a promising building block for the synthesis of novel polyesters and polyanhydrides for applications in drug delivery, tissue engineering, and medical device coatings. This guide provides a comparative overview of the biocompatibility assessment of TDDA-based polymers, outlines detailed experimental protocols, and presents available data for similar aliphatic polyesters to serve as a benchmark for researchers, scientists, and drug development professionals.

Comparative Biocompatibility Landscape

While specific quantitative biocompatibility data for polymers derived exclusively from this compound remains limited in publicly available literature, we can infer their expected performance based on studies of chemically similar long-chain aliphatic polyesters and polyanhydrides. These materials are generally known for their good biocompatibility.[1][2] The degradation products of such polymers are often endogenous or easily metabolized, leading to minimal inflammatory responses.[3]

For a meaningful comparison, this guide will focus on the biocompatibility of TDDA polymers in relation to well-established biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA) and Poly(glycerol sebacate) (PGS), a polyester based on a shorter dicarboxylic acid (sebacic acid).

In Vitro Biocompatibility Assessment

In vitro tests are crucial for the initial screening of material safety and provide valuable information on cytotoxicity, hemocompatibility, and the primary inflammatory response.

Table 1: Comparative In Vitro Cytotoxicity Data

PolymerCell LineAssayTime Point (hr)Cell Viability (%)Reference
Poly(TDDA-alt-diol) L929 Mouse FibroblastsMTT24> 90 (Expected)-
48> 85 (Expected)-
72> 80 (Expected)-
Poly(glycerol sebacate) (PGS) Primary Schwann cellsMetabolic AssayNot SpecifiedNo significant difference from PLGA
Murine Fibroblast 3T3 cellsNot SpecifiedNot SpecifiedNon-toxic[4]
PLGA Primary Schwann cellsMetabolic AssayNot SpecifiedControl

Note: Data for Poly(TDDA-alt-diol) is extrapolated based on the expected biocompatibility of long-chain aliphatic polyesters. Actual experimental data is required for confirmation.

Table 2: Comparative Hemocompatibility Data

PolymerAssayResultReference
Poly(TDDA-alt-diol) Hemolysis< 2% (Expected)-
Poly(glycerol sebacate) (PGS) Platelet Adhesion28% (relative to glass)[5]
Plasma Recalcification TimeComparable to reference polymers[5]
Whole Blood Clotting TimeComparable to reference polymers[5]
PLGA Platelet Adhesion100% (relative to glass)[5]

Note: Data for Poly(TDDA-alt-diol) is based on the general acceptance criteria for hemocompatible materials (ASTM F756). Experimental validation is necessary.

In Vivo Biocompatibility Assessment

In vivo studies are essential to evaluate the tissue response to an implanted material over time, including the inflammatory reaction and the formation of a fibrous capsule.

Table 3: Comparative In Vivo Inflammatory Response

PolymerAnimal ModelImplantation SiteTime PointKey FindingsReference
Poly(TDDA-alt-diol) RatSubcutaneous4 weeksMild inflammatory response with a thin fibrous capsule (Expected)-
12 weeksResolution of inflammation and integration with surrounding tissue (Expected)-
Poly(glycerol sebacate) (PGS) RatJuxtaposed to sciatic nerveNot SpecifiedSignificantly lower chronic inflammatory response than PLGA
PLGA RatSubcutaneous4 weeksModerate inflammatory response with fibrous encapsulation[3]

Note: In vivo response for Poly(TDDA-alt-diol) is projected based on the known behavior of similar biodegradable polyesters. Specific studies are required for validation.

Experimental Protocols

A thorough biocompatibility assessment of TDDA polymers should follow the guidelines established by the International Organization for Standardization (ISO) 10993.

In Vitro Cytotoxicity (ISO 10993-5)

This test evaluates the potential of a material to cause cell death.

  • Material Preparation : TDDA polymer films are sterilized, and extracts are prepared by incubating the material in a cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24 hours. The extraction ratio should be in accordance with ISO 10993-12.

  • Cell Culture : L929 mouse fibroblasts or other relevant cell lines are seeded in 96-well plates and cultured until they reach a confluent monolayer.

  • Exposure : The culture medium is replaced with the prepared polymer extracts (at various concentrations) and control media (negative control: fresh medium; positive control: medium with a known cytotoxic agent).

  • Incubation : Cells are incubated with the extracts for 24, 48, and 72 hours.

  • Viability Assessment : Cell viability is quantified using an MTT or XTT assay, which measures the metabolic activity of the cells. The absorbance is read using a microplate reader, and viability is expressed as a percentage relative to the negative control.

Hemolysis Assay (ISO 10993-4)

This assay determines the extent of red blood cell (RBC) lysis caused by the material.

  • Material and Blood Preparation : TDDA polymer samples are prepared. Fresh human or rabbit blood is collected with an anticoagulant and diluted to prepare a 2% (v/v) RBC suspension.

  • Incubation : The polymer samples are incubated with the RBC suspension at 37°C for a defined period (e.g., 4 hours) with gentle agitation. A positive control (deionized water) and a negative control (saline) are run in parallel.

  • Centrifugation : After incubation, the samples are centrifuged to pellet the intact RBCs.

  • Quantification : The amount of hemoglobin released into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 540 nm). The percentage of hemolysis is calculated relative to the positive control.

In Vivo Implantation Study (ISO 10993-6)

This study assesses the local tissue response to the implanted polymer.

  • Implant Preparation : TDDA polymer samples of a defined size and shape are sterilized.

  • Animal Model : A suitable animal model, typically rats or rabbits, is selected.

  • Surgical Implantation : The polymer samples are surgically implanted into a specific tissue site, commonly the subcutaneous tissue of the dorsal region. A sham surgery (incision without implant) and implantation of a negative control material (e.g., high-density polyethylene) are performed for comparison.

  • Post-operative Observation : Animals are monitored for signs of inflammation, infection, or other adverse reactions at regular intervals.

  • Histopathological Analysis : At predetermined time points (e.g., 1, 4, and 12 weeks), the animals are euthanized, and the implant along with the surrounding tissue is excised. The tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic evaluation. The analysis focuses on the inflammatory cell infiltrate, fibrous capsule formation, tissue integration, and any signs of necrosis or degradation.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological interactions, the following diagrams are provided.

Biocompatibility_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_data Data Analysis & Comparison start_vitro TDDA Polymer Sample prep Material Sterilization & Extract Preparation (ISO 10993-12) start_vitro->prep cytotoxicity Cytotoxicity Assay (ISO 10993-5) - L929 Fibroblasts - MTT Assay prep->cytotoxicity Extract hemolysis Hemolysis Assay (ISO 10993-4) - Red Blood Cells prep->hemolysis Direct Contact analysis Quantitative & Qualitative Biocompatibility Profile cytotoxicity->analysis hemolysis->analysis start_vivo TDDA Polymer Implant implantation Subcutaneous Implantation (ISO 10993-6) - Rat Model start_vivo->implantation histology Histopathological Analysis - Inflammatory Response - Fibrous Capsule implantation->histology histology->analysis comparison Comparison with Alternative Polymers (e.g., PLGA, PGS) analysis->comparison

Caption: Workflow for the biocompatibility assessment of TDDA polymers.

Foreign_Body_Response implant TDDA Polymer Implantation protein Protein Adsorption (Vroman Effect) implant->protein Immediate neutrophils Neutrophil Recruitment (Acute Inflammation) protein->neutrophils Hours to Days macrophages Macrophage Adhesion & Fusion (Foreign Body Giant Cells) neutrophils->macrophages Days to Weeks fibroblasts Fibroblast Encapsulation (Fibrous Capsule Formation) macrophages->fibroblasts Weeks resolution Resolution & Tissue Integration macrophages->resolution fibroblasts->resolution Biocompatible Outcome

Caption: Simplified signaling pathway of the foreign body response to an implanted biomaterial.

References

Head-to-head comparison of Tetradecanedioic acid and azelaic acid in cosmetic formulations.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two dicarboxylic acids, Tetradecanedioic acid and Azelaic acid, for their applications in cosmetic and dermatological formulations. The information is intended for a technical audience and summarizes available experimental data on their efficacy in treating common skin concerns such as acne, hyperpigmentation, and inflammation.

Overview and Chemical Properties

Both this compound and Azelaic acid are dicarboxylic acids, but they differ in their chain length, which influences their physical properties and biological activity.

PropertyThis compoundAzelaic Acid
Chemical Formula C₁₄H₂₆O₄C₉H₁₆O₄
Molar Mass 258.35 g/mol 188.22 g/mol
Structure HOOC-(CH₂)₁₂-COOHHOOC-(CH₂)₇-COOH
Source Synthetically produced, found in some plant and animal fats in trace amounts.Naturally occurring in grains like wheat, rye, and barley; also produced by the yeast Malassezia furfur.

Mechanism of Action and Performance Data

Hyperpigmentation and Skin Lightening

Hyperpigmentation is a common skin concern addressed by both acids, primarily through the inhibition of tyrosinase, the key enzyme in melanin synthesis.

Azelaic acid is a well-established competitive inhibitor of tyrosinase.[1] It is particularly effective on hyperactive melanocytes, leading to a reduction in hyperpigmentation with minimal effect on normally pigmented skin.

This compound , often grouped with other long-chain dicarboxylic acids and marketed as "Dioic Acid," is also reported to have skin-lightening properties. The proposed mechanism for a similar long-chain dicarboxylic acid, Octadecenedioic acid, involves the modulation of tyrosinase gene expression by binding to peroxisome proliferator-activated receptor gamma (PPARγ) receptors. This leads to a decrease in melanin production.

Quantitative Comparison: Tyrosinase Inhibition

CompoundTyrosinase Inhibition
This compound Data not readily available in public literature.
Azelaic Acid Competitive inhibitor, Kᵢ = 2.73 x 10⁻³ M[1]

Signaling Pathway: Azelaic Acid in Melanogenesis

Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Tyrosinase Tyrosinase Azelaic_Acid Azelaic Acid Azelaic_Acid->Tyrosinase Competitive Inhibition

Mechanism of Azelaic Acid in inhibiting melanin production.
Acne and Sebum Regulation

Both acids are utilized in formulations for acne-prone skin due to their multifaceted action against the key factors of acne pathogenesis.

Azelaic acid exhibits antibacterial activity against Cutibacterium acnes (formerly Propionibacterium acnes), has anti-inflammatory properties, and normalizes keratinization, which helps to prevent the formation of comedones.[2] Clinical studies have demonstrated its efficacy in reducing both inflammatory and non-inflammatory acne lesions. Furthermore, it has been shown to reduce sebum secretion.[3]

This compound and other dioic acids are reported to regulate sebum production and possess anti-inflammatory and antibacterial properties. One study on a serum containing dioic acid showed a significant decrease in skin oiliness.

Quantitative Comparison: Efficacy in Acne Treatment

ParameterThis compound (as Dioic Acid)Azelaic Acid
Sebum Reduction A clinical study on a serum containing dioic acid showed a 30.7% decrease in skin oiliness after 7 days.A study with a 20% Azelaic acid solution showed a significant reduction in sebum secretion.[3] Another study noted a long-term sebostatic action.[4]
Reduction in Acne Lesions A study on a facial serum with dioic acid showed a significant decrease in post-inflammatory hyperchromic lesions after 56 days.A 12-week study with 15% Azelaic acid foam resulted in a 61.6% mean reduction in inflammatory lesion counts.[3]

Experimental Workflow: Clinical Assessment of Acne Lesions

cluster_0 Baseline Assessment cluster_1 Treatment Phase cluster_2 Follow-up Assessments Baseline_Lesion_Count Count Inflammatory and Non-inflammatory Lesions Treatment Application of Test Formulation (e.g., 12 weeks) Baseline_Lesion_Count->Treatment Baseline_IGA Investigator's Global Assessment (IGA) Score Baseline_IGA->Treatment Follow_up_Lesion_Count Lesion Counts at Pre-defined Intervals Treatment->Follow_up_Lesion_Count Follow_up_IGA IGA Scores at Pre-defined Intervals Treatment->Follow_up_IGA

Workflow for clinical trials evaluating acne treatment efficacy.
Anti-inflammatory Action

Inflammation is a key factor in many skin conditions, including acne and rosacea.

Azelaic acid demonstrates significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[3][5] This is partly achieved through the activation of PPARγ, which in turn inhibits the NF-κB signaling pathway.[5]

This compound is also suggested to have anti-inflammatory properties, a characteristic attributed to dioic acids in general. However, specific data on its impact on inflammatory cytokines is not widely available.

Signaling Pathway: Azelaic Acid's Anti-inflammatory Mechanism

UVB UVB Radiation Keratinocyte Keratinocyte UVB->Keratinocyte NFkB NF-κB Activation Keratinocyte->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines PPARg PPARγ Activation PPARg->NFkB Inhibits Azelaic_Acid Azelaic Acid Azelaic_Acid->PPARg Induces

Azelaic acid's modulation of the inflammatory response in keratinocytes.

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay (Spectrophotometric)

Objective: To determine the inhibitory effect of a test compound on the activity of tyrosinase.

Principle: This assay measures the enzymatic conversion of L-DOPA to dopachrome, which absorbs light at a specific wavelength (typically 475-492 nm). A decrease in the rate of dopachrome formation in the presence of a test compound indicates tyrosinase inhibition.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (this compound, Azelaic acid)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.

  • In a 96-well plate, add a specific volume of the tyrosinase enzyme solution to each well.

  • Add the test compound solutions, positive control, and a blank (buffer only) to the respective wells.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding the L-DOPA substrate solution to all wells.

  • Immediately measure the absorbance at 475 nm (or another appropriate wavelength for dopachrome) at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes) using a microplate reader.

  • Calculate the rate of reaction (change in absorbance over time) for each well.

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

  • To determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity), the assay is performed with a range of inhibitor concentrations, and the results are plotted.

Sebum Production Assessment (In Vitro and Clinical)

In Vitro: Human Sebocyte Culture

Objective: To assess the effect of a test compound on sebum production in cultured human sebocytes.

Principle: Immortalized human sebocyte cell lines (e.g., SZ95) are cultured and treated with the test compound. The lipid content within the cells is then quantified.

Materials:

  • Human sebocyte cell line (e.g., SZ95)

  • Cell culture medium (e.g., Sebomed® medium)

  • Test compounds

  • Oil Red O stain (for lipid visualization and quantification)

  • Spectrophotometer

Procedure:

  • Culture human sebocytes in appropriate culture flasks until they reach a desired confluency.

  • Seed the sebocytes into multi-well plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).

  • After treatment, fix the cells (e.g., with formalin).

  • Stain the intracellular lipid droplets with Oil Red O solution.

  • Wash the cells to remove excess stain.

  • Elute the stain from the cells using a solvent (e.g., isopropanol).

  • Measure the absorbance of the eluted stain at a specific wavelength (e.g., 510 nm) using a spectrophotometer. The absorbance is proportional to the amount of lipid.

  • Compare the lipid content of the treated cells to that of the untreated control cells to determine the effect on sebum production.

Clinical: Sebumeter® Measurement

Objective: To measure the sebum level on the skin surface before and after treatment with a topical product.

Principle: The Sebumeter® uses a special tape that becomes transparent upon contact with skin lipids. The transparency of the tape is measured by a photocell, providing a quantitative measure of sebum.

Procedure:

  • Define the test areas on the subjects' skin (e.g., forehead).

  • Subjects should acclimatize in a room with controlled temperature and humidity for a period before measurement.

  • Take baseline sebum measurements using the Sebumeter® by pressing the measurement cassette onto the skin for a standardized time (e.g., 30 seconds).

  • Subjects apply the test product according to the study protocol (e.g., twice daily for several weeks).

  • Repeat sebum measurements at specified time points throughout the study under the same controlled conditions.

  • The change in Sebumeter® readings from baseline indicates the effect of the product on sebum levels.

In Vitro Anti-inflammatory Assay (Cytokine Measurement)

Objective: To evaluate the potential of a test compound to reduce the production of pro-inflammatory cytokines in skin cells.

Principle: Human keratinocytes or other skin cells are stimulated with an inflammatory agent (e.g., UVB radiation or lipopolysaccharide - LPS) in the presence or absence of the test compound. The levels of pro-inflammatory cytokines in the cell culture supernatant are then measured.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Cell culture medium

  • Inflammatory stimulus (e.g., UVB light source or LPS)

  • Test compounds

  • ELISA (Enzyme-Linked Immunosorbent Assay) kits for specific cytokines (e.g., IL-1β, IL-6, TNF-α)

Procedure:

  • Culture keratinocytes in multi-well plates until they reach a suitable confluency.

  • Pre-treat the cells with various concentrations of the test compounds for a defined period.

  • Expose the cells to the inflammatory stimulus (e.g., a specific dose of UVB radiation or a concentration of LPS).

  • Incubate the cells for a further period (e.g., 24 hours) to allow for cytokine production and secretion into the culture medium.

  • Collect the cell culture supernatants.

  • Quantify the concentration of the target cytokines (IL-1β, IL-6, TNF-α) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Compare the cytokine levels in the treated, stimulated cells to those in the stimulated, untreated control cells to determine the anti-inflammatory effect of the test compounds.

Conclusion

Azelaic acid is a well-researched and clinically proven dicarboxylic acid with a robust body of evidence supporting its efficacy in treating acne, hyperpigmentation, and rosacea. Its mechanisms of action, including tyrosinase inhibition, antibacterial and anti-inflammatory effects, and regulation of keratinization, are well-documented.

This compound, as part of the broader category of "dioic acids," shows promise as a cosmetic active with potential benefits for hyperpigmentation and oily, acne-prone skin. The available information suggests mechanisms that may involve the regulation of gene expression related to melanogenesis and sebum production. However, there is a notable lack of publicly available, direct, quantitative comparative studies against more established ingredients like Azelaic acid. Further research and publication of clinical data are needed to fully substantiate the efficacy of this compound and allow for a more direct comparison with Azelaic acid. For formulation scientists and drug development professionals, Azelaic acid currently represents the more evidence-backed choice, while this compound may be considered an emerging ingredient with potential that warrants further investigation.

References

Cross-validation of analytical methods for Tetradecanedioic acid quantification.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Methods for Tetradecanedioic Acid Quantification

For researchers, scientists, and drug development professionals, the accurate and precise quantification of this compound (TDDA) is crucial for its role as a potential biomarker and its applications in various research areas. This guide provides an objective comparison of the two primary analytical techniques for TDDA quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for generating reliable data, and this document aims to support that decision-making process by providing a summary of their performance characteristics, detailed experimental protocols, and supporting data.

Data Presentation

The quantitative performance of LC-MS/MS and a representative GC-MS method for the quantification of this compound are summarized in the table below. It is important to note that these values are collated from different studies and represent typical performance characteristics. A direct head-to-head comparison study would be necessary for a definitive evaluation of superiority for a specific application.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of the analyte in the liquid phase followed by ionization and detection of specific precursor and product ions for high selectivity and sensitivity.Separation of volatile and thermally stable derivatives of the analyte in the gas phase, followed by ionization and mass analysis.
Sample Preparation Protein precipitation followed by liquid-liquid extraction. Derivatization is typically not required.Requires extraction and chemical derivatization (e.g., silylation or esterification) to increase volatility and thermal stability.
Linearity Range 2.5 - 1000 nM[1][2]Typically in the low ng/mL to high µg/mL range, depending on the derivatization and detector.
Accuracy (% Bias) Within ± 15%Generally within ± 15%
Precision (%RSD) Intra-day: ≤ 10%, Inter-day: ≤ 15%Intra-day: ≤ 10%, Inter-day: ≤ 15%[3][4]
Limit of Quantification (LOQ) 2.5 nM[1][2]Can range from pg to low ng on column, depending on the derivatization and instrument sensitivity.[3][4]
Selectivity High, due to specific MRM transitions.High, based on chromatographic retention time and mass spectrum. Derivatization can improve selectivity.
Throughput Generally higher due to simpler sample preparation.Can be lower due to the additional derivatization step.
Matrix Effects Can be significant and needs to be carefully evaluated and mitigated.Generally less susceptible to ion suppression/enhancement compared to ESI-LC-MS/MS.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is based on a validated method for the quantification of TDDA in human plasma.[1][2]

1. Sample Preparation:

  • To 50 µL of plasma sample, add an internal standard (e.g., a stable isotope-labeled TDDA).

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.

  • Transfer the supernatant to a clean tube.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to separate TDDA from other matrix components.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor specific precursor to product ion transitions for TDDA and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a representative approach for the analysis of TDDA using GC-MS, which requires a derivatization step.

1. Sample Preparation and Derivatization:

  • Perform an extraction of TDDA from the biological matrix using a suitable solvent extraction method (e.g., liquid-liquid extraction with ethyl acetate after acidification).

  • Evaporate the extract to dryness under a stream of nitrogen.

  • Add a derivatizing agent. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3][4]

  • Incubate the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) esters of the carboxylic acid groups.

  • After cooling, the derivatized sample is ready for GC-MS analysis.

2. Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]

  • Injector Temperature: 280°C.[5]

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) to ensure elution of the derivatized TDDA.[5]

  • Injection Mode: Splitless injection.[5]

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.[5]

  • Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the derivatized TDDA.

Mandatory Visualization

CrossValidationWorkflow cluster_method1 Analytical Method 1 (e.g., LC-MS/MS) cluster_method2 Analytical Method 2 (e.g., GC-MS) M1_Validation Full Method Validation M1_Analysis Analysis of QC Samples M1_Validation->M1_Analysis Data_Comparison Data Comparison and Statistical Analysis M1_Analysis->Data_Comparison M2_Validation Full Method Validation M2_Analysis Analysis of the Same QC Samples M2_Validation->M2_Analysis M2_Analysis->Data_Comparison Acceptance_Criteria Acceptance Criteria Met? Data_Comparison->Acceptance_Criteria Methods_Comparable Methods are Comparable Acceptance_Criteria->Methods_Comparable Yes Investigation Investigate Discrepancies Acceptance_Criteria->Investigation No

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of this compound. LC-MS/MS offers the advantage of higher throughput due to simpler sample preparation, as it often does not require derivatization. This makes it particularly suitable for large-scale clinical studies. On the other hand, GC-MS, while requiring a derivatization step, can be less prone to matrix effects like ion suppression and is a well-established and robust technique for the analysis of fatty acids and their derivatives.

The choice between these methods will ultimately depend on the specific requirements of the study, including the sample matrix, the required sensitivity and throughput, and the available instrumentation. For regulated bioanalysis, a thorough method validation according to regulatory guidelines (e.g., FDA or EMA) is essential, regardless of the platform chosen. Cross-validation between two different methods, as depicted in the workflow, is a critical step when data from different analytical techniques need to be compared or combined, ensuring the consistency and reliability of the results.

References

Comparative life cycle assessment of bio-based vs. synthetic Tetradecanedioic acid.

Author: BenchChem Technical Support Team. Date: November 2025

A comparative life cycle assessment (LCA) of bio-based versus synthetic Tetradecanedioic acid (TDDA) reveals significant differences in their environmental footprints. While specific LCA data for TDDA is limited, analysis of closely related long-chain dicarboxylic acids (DCAs), such as dodecanedioic acid (DDDA), provides valuable insights. Generally, bio-based production methods demonstrate a lower global warming potential (GWP) compared to their synthetic counterparts, which are derived from petrochemical feedstocks. However, the environmental performance of bio-based routes is influenced by factors like feedstock choice and land use.

Quantitative Comparison of Production Routes

The following tables summarize the key quantitative data from life cycle assessments of long-chain dicarboxylic acid production, using dodecanedioic acid (DDDA) as a proxy for this compound (TDDA).

Table 1: Comparison of Global Warming Potential (GWP) and Cumulative Energy Demand (CED)

Production RouteFeedstockGWP (kg CO₂ eq./kg of product)CED (MJ/kg of product)Data Source Proxy
Bio-based Palm Oil / GlucoseLower than synthetic routesLower than synthetic routes[1]
Synthetic Butadiene (petrochemical)Higher than bio-based routesHigher than bio-based routes[1]

Experimental Protocols & Methodologies

Life Cycle Assessment (LCA) Methodology

The life cycle assessment methodology followed the ISO 14040 and 14044 standards, encompassing a "cradle-to-gate" analysis. This assessment includes all stages from raw material extraction to the final product at the factory gate.[2][3] The main phases of the LCA are:

  • Goal and Scope Definition: To compare the environmental impacts of producing one kilogram of high-purity this compound through both bio-based fermentation and conventional chemical synthesis.

  • Life Cycle Inventory (LCI): This phase involves compiling all inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil, waste) for each production system.

  • Life Cycle Impact Assessment (LCIA): The LCI data is used to evaluate potential environmental impacts, such as global warming potential (GWP), cumulative energy demand (CED), acidification potential, and eutrophication potential.

Bio-based Production of this compound via Fermentation

The bio-based production of long-chain dicarboxylic acids like TDDA typically involves the microbial fermentation of renewable feedstocks. Genetically engineered yeast strains, particularly from the Candida genus, are widely used for this purpose.[4][5][6]

Experimental Protocol:

  • Strain Development: Genetically engineered Candida tropicalis strains are developed to enhance the ω-oxidation pathway, which is responsible for converting fatty acids into dicarboxylic acids, and to block the β-oxidation pathway, which degrades the product.[4]

  • Fermentation:

    • A sterile fermentation medium containing a carbon source (e.g., glucose), a nitrogen source, and other essential nutrients is prepared in a bioreactor.

    • The engineered Candida strain is inoculated into the bioreactor.

    • The fermentation is carried out under controlled aerobic conditions (temperature, pH, dissolved oxygen).

    • A precursor fatty acid (e.g., tetradecanoic acid or a suitable plant oil) is fed to the culture. The yeast cells take up the fatty acid and convert it into this compound via the ω-oxidation pathway.[1]

  • Downstream Processing:

    • The fermentation broth is harvested, and the biomass is separated.

    • The supernatant containing the dissolved dicarboxylic acid is subjected to purification steps such as precipitation, crystallization, and filtration to obtain high-purity this compound.

Synthetic Production of this compound

The chemical synthesis of long-chain dicarboxylic acids is a multi-step process that typically starts from petrochemical feedstocks. These processes are often energy-intensive and can generate significant by-products.[1][7]

Methodology:

A common synthetic route for long-chain dicarboxylic acids involves the oxidation of corresponding cyclic alkanes or alkenes. While a specific, detailed industrial process for this compound is proprietary, a general representation involves:

  • Feedstock Preparation: Starting with a C14 hydrocarbon feedstock derived from petroleum refining.

  • Oxidation: The hydrocarbon is subjected to oxidation using strong oxidizing agents (e.g., nitric acid) or catalytic air oxidation at high temperatures and pressures. This step often produces a mixture of dicarboxylic acids of varying chain lengths.

  • Purification: The desired this compound is separated from the reaction mixture and by-products through a series of purification steps, which may include distillation, extraction, and crystallization. This purification stage can be complex and energy-consuming.[7]

Visualizations

LCA_Workflow A Goal and Scope Definition (ISO 14040/14044) B Life Cycle Inventory (LCI) - Data Collection - Input/Output Analysis A->B C Life Cycle Impact Assessment (LCIA) - GWP, CED, etc. B->C D Interpretation - Comparative Analysis - Recommendations C->D

Figure 1: Standardized workflow for Life Cycle Assessment (LCA).

Bio_Production_Pathway cluster_fermentation Bioreactor Yeast Engineered Candida Yeast Omega_Oxidation ω-Oxidation Pathway Yeast->Omega_Oxidation TDDA This compound Omega_Oxidation->TDDA Fatty_Acid C14 Fatty Acid (from Plant Oil) Fatty_Acid->Yeast Glucose Glucose Glucose->Yeast

Figure 2: Bio-based production of this compound via yeast fermentation.

Synthetic_Production_Pathway Petroleum Petroleum Feedstock Hydrocarbon C14 Hydrocarbon Petroleum->Hydrocarbon Oxidation Chemical Oxidation (High T, High P) Hydrocarbon->Oxidation Mixture Mixture of DCAs Oxidation->Mixture Purification Purification (Distillation, Crystallization) Mixture->Purification TDDA This compound Purification->TDDA

Figure 3: Synthetic production pathway for this compound.

References

A Comparative Analysis of the Rheological Properties of Dicarboxylic Acid Esters with a Focus on Tetradecanedioic Acid Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the rheological properties of long-chain dicarboxylic acid esters, with a particular focus on analogues of tetradecanedioic acid esters. As direct comparative data for a series of this compound esters is limited in publicly available literature, this guide draws upon data from structurally similar diesters, such as dodecanedioates, to provide valuable insights into the influence of the ester group on rheological behavior. The information presented is intended to aid researchers and professionals in the selection and development of materials with specific flow characteristics for applications in drug delivery, lubrication, and polymer formulation.

Comparative Rheological Data

The rheological properties of dicarboxylic acid esters are significantly influenced by the chemical structure of the alcohol moiety. Generally, an increase in the carbon chain length and the introduction of branching in the ester group leads to changes in viscosity and viscosity index. The following table summarizes key rheological parameters for a series of di(2-ethylhexyl) dicarboxylate esters, which serve as a pertinent comparison for understanding the behavior of similar this compound esters.

Dicarboxylic Acid EsterKinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity Index (VI)Pour Point (°C)
Di(2-ethylhexyl) Suberate----
Di(2-ethylhexyl) Azelate----
Di(2-ethylhexyl) Dodecanedioate19.98[1]5.4[1]216[1]< -30[1]
Di(2-ethylbutyl) Dodecanedioate---< -30[1]
Di(2-ethylbutyl) Sebacate---< -30[1]

Note: Data for Suberate and Azelate esters were not quantitatively available in the searched literature but are included for structural comparison. The trend suggests that with increasing dicarboxylic acid chain length, the viscosity and viscosity index generally increase.[1][2]

Experimental Protocols

The following is a generalized experimental protocol for the rheological characterization of dicarboxylic acid esters, based on common industry standards and methodologies found in the literature.

Objective: To determine the kinematic viscosity, viscosity index, and flow behavior (Newtonian/non-Newtonian) of dicarboxylic acid esters.

Apparatus:

  • Rotational Rheometer (e.g., Anton Paar Physica MCR 301 or similar)[1]

  • Cone and plate geometry (e.g., CP 25-2, 0.051 mm diameter)[1]

  • Temperature-controlled bath

  • Calibrated viscometer tubes (for kinematic viscosity)

Procedure:

1. Kinematic Viscosity and Viscosity Index (ASTM D445 and ASTM D2270) [3] a. The kinematic viscosity of the ester samples is measured at 40°C and 100°C using calibrated viscometer tubes immersed in a constant temperature bath.[4] b. The time taken for a fixed volume of the liquid to flow under gravity through the capillary of the viscometer is measured. c. The kinematic viscosity (ν) is calculated using the formula: ν = C * t, where C is the calibration constant of the viscometer tube and t is the flow time. d. The Viscosity Index (VI) is then calculated from the kinematic viscosities at 40°C and 100°C according to the ASTM D2270 standard.[3]

2. Flow Behavior Analysis (Rotational Rheometry) a. The rheological measurements are performed using a rotational rheometer equipped with a cone and plate geometry.[1] b. The sample is placed on the lower plate, and the upper cone is lowered to the specified gap. c. The temperature is maintained at a constant value (e.g., 25°C, 40°C, or 100°C) using the temperature control unit.[1] d. A shear rate sweep is performed, typically from 0 to 100 s⁻¹, while measuring the shear stress.[1] e. The resulting flow curve (shear stress vs. shear rate) is analyzed to determine the flow behavior. A linear relationship indicates Newtonian behavior, while a non-linear relationship suggests non-Newtonian (e.g., shear-thinning or shear-thickening) behavior.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the rheological analysis of dicarboxylic acid esters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_kinematic_viscosity Kinematic Viscosity & VI cluster_flow_behavior Flow Behavior Analysis cluster_results Results Sample Dicarboxylic Acid Ester Sample Equilibrate Temperature Equilibration Sample->Equilibrate KV_40 Measure Kinematic Viscosity @ 40°C (ASTM D445) Equilibrate->KV_40 KV_100 Measure Kinematic Viscosity @ 100°C (ASTM D445) Equilibrate->KV_100 Rheometer Load Sample into Rotational Rheometer Equilibrate->Rheometer VI_Calc Calculate Viscosity Index (ASTM D2270) KV_40->VI_Calc KV_100->VI_Calc Data_Table Comparative Data Table VI_Calc->Data_Table Shear_Sweep Perform Shear Rate Sweep (e.g., 0-100 s⁻¹) Rheometer->Shear_Sweep Flow_Curve Generate Flow Curve (Shear Stress vs. Shear Rate) Shear_Sweep->Flow_Curve Analysis Analyze Flow Behavior (Newtonian/Non-Newtonian) Flow_Curve->Analysis Analysis->Data_Table

Caption: Workflow for Rheological Analysis of Dicarboxylic Acid Esters.

References

Validating Tetradecanedioic Acid as an Internal Standard in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry, the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes. An internal standard is a compound with a known concentration that is added to a sample to correct for variations during analysis. This guide provides an objective comparison of Tetradecanedioic acid (TDDA) as a potential internal standard against other commonly used alternatives, supported by a discussion of its chemical properties and general principles of internal standard validation.

The Role and Ideal Characteristics of an Internal Standard

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for compensating for potential sample loss during preparation, variations in injection volume, and matrix effects that can suppress or enhance the analyte's signal. An ideal internal standard should possess the following characteristics:

  • Chemical Similarity: It should be chemically and physically similar to the analyte of interest to ensure comparable behavior during extraction, chromatography, and ionization.

  • Absence in Samples: It should not be naturally present in the biological matrix being analyzed.

  • Chromatographic Resolution: It should be chromatographically separable from the analyte, or if co-eluting, it must be distinguishable by its mass-to-charge ratio (m/z).

  • Stability: It must be stable throughout the entire analytical process.

  • No Interference: It should not interfere with the detection of the analyte or other components in the sample.

Stable isotope-labeled (SIL) versions of the analyte are often considered the "gold standard" for internal standards as they exhibit nearly identical chemical and physical properties to the analyte. However, they can be expensive and are not always commercially available.

This compound: A Potential Internal Standard

This compound (TDDA), a C14 α,ω-dicarboxylic acid, presents several characteristics that make it a candidate for use as an internal standard, particularly for the analysis of other fatty acids or dicarboxylic acids.[1][2] Its long aliphatic chain provides hydrophobicity, while the two carboxylic acid groups allow for ionization in both positive and negative modes. A robust LC-MS/MS assay has been developed to quantify endogenous TDDA in human plasma, demonstrating its amenability to this analytical technique.[3]

The potential advantages of using TDDA as an internal standard include:

  • Structural Similarity to a Class of Analytes: Its structure is comparable to other long-chain dicarboxylic acids and fatty acids.

  • Commercial Availability and Lower Cost: Compared to SIL internal standards, non-labeled compounds like TDDA are generally more affordable.

  • Distinct m/z: It has a unique mass-to-charge ratio that can be easily distinguished from many endogenous fatty acids.

However, a key consideration is that TDDA is an endogenous metabolite, meaning it is naturally present in biological samples.[3] This necessitates the use of a surrogate matrix (e.g., charcoal-stripped plasma) for the preparation of calibration standards to avoid interference from the endogenous TDDA.

Performance Comparison of Internal Standards

Internal Standard TypeExample(s)Analyte(s)RecoveryMatrix Effect CompensationLinearityKey AdvantagesKey Disadvantages
Dicarboxylic Acid This compound (TDDA) Fatty Acids, Dicarboxylic AcidsExpected to be consistent for similar analytes.May effectively compensate for matrix effects for structurally similar compounds.Good linearity has been demonstrated for TDDA as an analyte.[3]Cost-effective, commercially available.Endogenous presence requires surrogate matrix for calibration; may not perfectly mimic the behavior of all fatty acids.
Stable Isotope-Labeled (SIL) Fatty Acid Deuterated Palmitic Acid (d31-C16:0)Palmitic Acid (C16:0)High and consistent, closely mimics the analyte.Excellent compensation due to identical physicochemical properties.Excellent linearity.Considered the "gold standard" for accuracy and precision.[4]High cost, not available for all analytes.
Odd-Chain Fatty Acid Heptadecanoic Acid (C17:0)Even-chain fatty acidsGenerally good and consistent.Good compensation for many fatty acids.Good linearity.Lower cost than SIL standards, not typically endogenous in high amounts in many matrices.Physicochemical properties are not identical to even-chain fatty acids, which could lead to slight differences in extraction and ionization.

Experimental Protocols

Validating the use of TDDA as an internal standard requires a series of experiments to assess its performance. The following is a detailed methodology for such a validation.

Protocol 1: Lipid Extraction from Plasma with TDDA as Internal Standard
  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add a known volume of a TDDA working solution (e.g., 50 µL of a 1 µg/mL solution in methanol).

  • Sample Addition: Add a precise volume of the plasma sample (e.g., 100 µL) to the tube containing the internal standard and vortex briefly.

  • Protein Precipitation and Lipid Extraction: Add 1 mL of a 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol. Vortex vigorously for 1 minute.

  • Phase Separation: Add 250 µL of water to induce phase separation. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection of Organic Layer: Carefully collect the upper organic phase containing the lipids into a new tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis (e.g., 90:10 acetonitrile:isopropanol with 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis and Quantification
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: A suitable gradient to separate the analyte of interest from other matrix components and from the internal standard if they do not share the same retention time.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

    • Data Acquisition: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. The transitions for the analyte and TDDA would need to be optimized.

  • Data Processing and Quantification:

    • Process the raw LC-MS data using appropriate software to integrate the peak areas for the analyte and the TDDA internal standard.

    • Prepare a calibration curve using a surrogate matrix (e.g., charcoal-stripped plasma) spiked with known concentrations of the analyte and a constant concentration of TDDA.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of the analyte in the unknown samples by calculating the analyte/internal standard peak area ratio and interpolating the concentration from the calibration curve.

Visualizing Experimental Workflows

The following diagrams illustrate the key workflows and logical relationships in using an internal standard for quantitative mass spectrometry.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Spike Spike with Internal Standard (TDDA) Sample->Spike Extract Lipid Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify Analyte Concentration Ratio->Quantify Calibrate Calibration Curve Calibrate->Quantify

Caption: Workflow for lipid quantification using an internal standard.

G Analyte Analyte Ratio Analyte / IS Ratio Analyte->Ratio IS Internal Standard (TDDA) IS->Ratio Result Accurate Quantification Ratio->Result Corrects for Variation Variation Analytical Variation (e.g., Extraction Loss, Matrix Effects) Variation->Analyte Affects Variation->IS Affects Similarly

Caption: How an internal standard corrects for analytical variability.

References

A Comparative Analysis of Tetradecanedioic Acid-Based Copolyesters: The Impact of Diol Monomer Variation on Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of advanced biomaterials has led to significant interest in long-chain aliphatic polyesters, valued for their biodegradability and versatile mechanical properties. Tetradecanedioic acid (TDDA), a C14 dicarboxylic acid, serves as a key building block for synthesizing polyesters with polyethylene-like characteristics.[1][2] The performance of these copolyesters can be precisely tuned by altering the diol monomer co-polymerized with TDDA. This guide provides a comparative overview of the thermal and mechanical properties of TDDA-based copolyesters synthesized with different diol monomers, supported by experimental data and detailed methodologies.

Performance Data Summary

The selection of the diol monomer significantly influences the thermal and mechanical behavior of the resulting copolyester. The chain length of the diol component plays a crucial role in determining properties such as melting temperature and crystallization behavior.[1] Shorter chain diols generally lead to higher melting points.[1]

PropertyPoly(ethylene tetradecanedioate) (PETd)Poly(butylene tetradecanedioate) (PBTd)Poly(octenyl tetradecanedioate) (POTd)
Diol Monomer Ethylene Glycol1,4-Butanediol1,8-Octanediol
Melting Temperature (Tm) 89.0 °C[1]Not SpecifiedNot Specified
Crystallization Temp. (Tc) 69.1 °C[1]Not SpecifiedNot Specified
Tensile Strength Comparable to Polyethylene[1]Comparable to Polyethylene[1]Comparable to Polyethylene[1]
Elongation at Break Comparable to Polyethylene[1]Comparable to Polyethylene[1]Comparable to Polyethylene[1]
General Characteristics Exhibits rapid, polyethylene-like crystallization and good thermal stability.[1]Possesses ductile tensile behavior and shares a crystal structure with polyethylene.[1]Demonstrates ductile tensile behavior and shares a crystal structure with polyethylene.[1]

Note: All polyesters were synthesized to achieve high weight-average molecular weights (> 57,000 g/mol ).[1]

Synthesis and Characterization Workflow

The logical flow from monomer selection to final property analysis is crucial for developing copolyesters with desired characteristics. The following diagram illustrates the typical experimental workflow.

G Workflow for Copolyester Synthesis and Characterization cluster_monomers Monomers cluster_synthesis Synthesis cluster_product Product cluster_characterization Characterization M1 This compound S1 Melt Polycondensation M1->S1 M2 Diol Monomer (e.g., Ethylene Glycol, 1,4-Butanediol) M2->S1 P1 TDDA-Based Copolyester S1->P1 C1 Thermal Analysis (DSC, TGA) P1->C1 Properties C2 Mechanical Testing (Tensile Tests) P1->C2 C3 Structural Analysis (GPC, FTIR) P1->C3

Caption: Copolyester synthesis from monomers followed by characterization.

Experimental Protocols

The data presented in this guide are based on standard polymer synthesis and characterization techniques.

1. Synthesis via Melt Polycondensation:

Melt polycondensation is a common method for synthesizing high molecular weight polyesters without the need for solvents.[3]

  • Reactants: Equimolar amounts of this compound and the selected diol (e.g., ethylene glycol, 1,4-butanediol) are used. A slight excess of the diol may be added to compensate for any loss during the reaction.[1]

  • Catalyst: A suitable transesterification catalyst, such as titanium tetrabutoxide, is added to initiate the polymerization.[1]

  • Procedure:

    • The monomers and catalyst are charged into a reaction vessel equipped with a mechanical stirrer and a distillation outlet.

    • The mixture is heated under an inert argon or nitrogen atmosphere to a temperature of up to 220 °C to initiate the esterification reaction, during which water is distilled off.[1]

    • After the initial stage, a vacuum is applied to the system to remove the remaining byproducts and drive the polymerization forward, increasing the polymer's molecular weight.[1][3] This polycondensation stage typically lasts for several hours.

    • The resulting polymer melt is then cooled and collected for subsequent purification and characterization.

2. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transition properties of the copolyesters, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). Samples are typically heated and cooled at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to observe these transitions.

  • Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the polymers. The analysis involves heating a small sample at a constant rate in a controlled atmosphere and measuring the weight loss as a function of temperature, which indicates the onset of degradation.

3. Mechanical Property Testing:

  • Tensile Testing: The mechanical properties, such as tensile strength and elongation at break, are measured using a universal testing machine. Polymer films or dumbbell-shaped specimens are prepared from the synthesized copolyesters. These specimens are then stretched at a constant rate until they fracture. The stress-strain curve obtained provides key information about the material's strength, stiffness, and ductility.[1]

4. Structural Characterization:

  • Gel Permeation Chromatography (GPC): GPC is utilized to determine the average molecular weights (both number-average and weight-average) and the molecular weight distribution of the synthesized polyesters.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to confirm the chemical structure of the copolyesters by identifying the characteristic functional groups, such as the ester carbonyl stretch.[1]

References

Safety Operating Guide

Proper Disposal of Tetradecanedioic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Tetradecanedioic acid, ensuring compliance and minimizing environmental impact.

This compound, a dicarboxylic acid, is not classified as a hazardous material for shipping; however, it can cause skin and eye irritation.[1][2] Adherence to proper disposal protocols is therefore essential to maintain a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes protective gloves and eye protection or safety goggles.[1][3] In case of skin contact, wash the affected area with plenty of water. If skin irritation occurs, seek medical advice.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1] If eye irritation persists, get medical attention.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should always be in accordance with federal, state, and local regulations.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under regulations such as the US EPA guidelines in 40 CFR 261.3.[1]

  • Containment of Spills: Should a spill occur, prevent the further spread of the material if it is safe to do so.[1] Sweep up the solid material, taking care not to create dust, and place it into a suitable, sealed disposal container.[1]

  • Waste Collection: Collect waste this compound in a clearly labeled, sealed container. Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.

  • Disposal Options:

    • Incineration: A recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system. This should only be performed by a licensed waste disposal company.

    • Approved Waste Disposal Plant: Dispose of the contents and container at an approved waste disposal plant.[1][3][4]

  • Environmental Precautions: It is crucial to prevent this compound from entering drains, waterways, or the soil.[1][4]

Summary of Safety and Hazard Information

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
Causes skin irritation[1]Skin IrritantProtective gloves[1]
Causes serious eye irritation[1][2]Eye IrritantEye protection/safety goggles[1][3]
May cause respiratory irritation[1][2]Specific target organ toxicityUse in a well-ventilated area or with a local exhaust[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Tetradecanedioic_Acid_Disposal start Start: Have Tetradecanedioic Acid Waste ppe_check Wear Appropriate PPE (Gloves, Eye Protection) start->ppe_check spill_check Is there a spill? ppe_check->spill_check contain_spill Contain Spill: Sweep into a sealed container spill_check->contain_spill Yes collect_waste Collect waste in a labeled, sealed container spill_check->collect_waste No contain_spill->collect_waste consult_regulations Consult Local, State, and Federal Regulations collect_waste->consult_regulations disposal_options Select Disposal Method consult_regulations->disposal_options incineration Chemical Incineration (via licensed contractor) disposal_options->incineration Option 1 waste_plant Approved Waste Disposal Plant disposal_options->waste_plant Option 2 end_disposal End of Disposal Procedure incineration->end_disposal waste_plant->end_disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Tetradecanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of Tetradecanedioic acid, ensuring the protection of laboratory personnel and the integrity of research.

For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, a dicarboxylic acid that requires careful management to mitigate risks of irritation and exposure. Adherence to these procedural steps will support a secure and efficient workflow.

Immediate Safety and Hazard Information

This compound is a solid, typically in powder or crystal form, that can cause skin and serious eye irritation.[1][2] Inhalation of dust may also lead to respiratory tract irritation.[2] Therefore, appropriate personal protective equipment (PPE) and handling procedures are crucial to prevent exposure.

Key Physical and Chemical Properties

PropertyValueSource
Chemical Formula C₁₄H₂₆O₄[1]
Molecular Weight 258.35 g/mol [2][3]
Appearance White to off-white solid (crystal or powder)[1][4]
Melting Point 124-127 °C[3][5]
Solubility Slightly soluble in water (0.2 g/L)[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound to prevent contact with skin, eyes, and the respiratory system.

Hand Protection:

Wear chemically resistant gloves. Nitrile or neoprene gloves are recommended for handling dicarboxylic acids and other solid irritants.[6][7] Always inspect gloves for any signs of degradation or punctures before use. For tasks with a higher risk of spillage, consider double-gloving.

Eye and Face Protection:

Chemical safety goggles are mandatory to protect against dust particles.[1][8] In situations where significant dust generation is possible, a face shield worn over safety goggles provides an additional layer of protection.[1][6]

Body Protection:

A standard laboratory coat should be worn at all times.[8] Ensure the lab coat is fully buttoned to provide maximum coverage. For procedures with a higher risk of dust generation, consider a disposable gown.

Respiratory Protection:

To prevent the inhalation of dust particles, a NIOSH-approved N95 particulate respirator is recommended, especially when handling larger quantities or when adequate ventilation is not available.[3][9] The choice of respirator should be based on a risk assessment of the specific procedure. For environments with unknown concentrations or in the case of a large spill, a higher level of respiratory protection may be necessary.

Operational Handling Plan

A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and contamination.

Preparation and Weighing:
  • Ventilation: Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][10]

  • Weighing: When weighing the powder, do so in a fume hood or a ventilated balance enclosure to contain any airborne particles. Use anti-static weigh boats or paper to prevent the powder from clinging and becoming airborne.

  • Minimize Dust: Handle the solid gently to avoid generating dust.

During the Experiment:
  • Containment: Keep containers of this compound closed when not in use.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1][10]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

Spill Management:
  • Minor Spills: For small spills, carefully sweep or vacuum the solid material. Avoid dry sweeping which can generate dust. Place the collected material into a sealed container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its containers is a critical final step.

  • Waste Characterization: this compound is not typically classified as a hazardous waste.[10] However, it is the responsibility of the waste generator to make a final determination based on federal, state, and local regulations.

  • Solid Waste: Uncontaminated this compound waste should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: Any PPE or other materials contaminated with this compound should be placed in a sealed bag or container for disposal.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent before disposal or recycling, collecting the rinsate for proper disposal.

Safe Handling Workflow for this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_area Prepare Ventilated Work Area (Fume Hood) prep_ppe->prep_area weigh Weigh this compound (Minimize Dust Generation) prep_area->weigh Proceed to Handling experiment Conduct Experiment (Maintain Containment) weigh->experiment decontaminate Decontaminate Work Area experiment->decontaminate Procedure Complete dispose_waste Dispose of Waste (Sealed, Labeled Container) decontaminate->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe remove_ppe Remove PPE dispose_ppe->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tetradecanedioic acid
Reactant of Route 2
Reactant of Route 2
Tetradecanedioic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.